molecular formula C23H29N7O4S B1595644 Solvent red 195 CAS No. 72968-71-9

Solvent red 195

Cat. No.: B1595644
CAS No.: 72968-71-9
M. Wt: 499.6 g/mol
InChI Key: SRTQDAZYCNOJON-UHFFFAOYSA-N
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Description

Solvent red 195 is a useful research compound. Its molecular formula is C23H29N7O4S and its molecular weight is 499.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyano-5-[[5-cyano-2,6-bis(3-methoxypropylamino)-4-methylpyridin-3-yl]diazenyl]-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H29N7O4S/c1-14-16(12-24)20(26-8-6-10-32-3)28-21(27-9-7-11-33-4)18(14)29-30-22-17(13-25)15(2)19(35-22)23(31)34-5/h6-11H2,1-5H3,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTQDAZYCNOJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C(=C(S2)C(=O)OC)C)C#N)NCCCOC)NCCCOC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072687
Record name Methyl 4-cyano-5-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-3-methyl-2-thenoate
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Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Thiophenecarboxylic acid, 4-cyano-5-[2-[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]diazenyl]-3-methyl-, methyl ester
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CAS No.

72968-71-9
Record name Methyl 4-cyano-5-[2-[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]diazenyl]-3-methyl-2-thiophenecarboxylate
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Record name 2-Thiophenecarboxylic acid, 4-cyano-5-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-3-methyl-, methyl ester
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Record name 2-Thiophenecarboxylic acid, 4-cyano-5-[2-[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]diazenyl]-3-methyl-, methyl ester
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Record name Methyl 4-cyano-5-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-3-methyl-2-thenoate
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Record name Methyl 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridyl]azo]-3-methyl-2-thenoate
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Foundational & Exploratory

An In-depth Technical Guide to C.I. Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information available for C.I. Solvent Red 195 is inconsistent across various sources, particularly concerning its precise chemical structure and in some cases, its fundamental properties. The most frequently cited identifier for this dye is CAS Number 164251-88-1. This guide primarily focuses on the information associated with this CAS number, while acknowledging the existing ambiguities. Researchers are advised to verify the specifications of their materials from the supplier.

C.I. This compound is a synthetic organic dye, classified as a monoazo dye, known for its vibrant bluish-red hue.[1][2][3] It exhibits high solubility in organic solvents and is conversely insoluble in water.[4] This property, combined with its excellent thermal stability and lightfastness, makes it a widely used colorant in the plastics and polymer industries.[3][5][6]

Chemical Properties and Structure

There is a notable lack of consensus in publicly available resources regarding the definitive chemical structure of this compound corresponding to CAS number 164251-88-1. While it is classified as a monoazo dye, its precise IUPAC name and a verified structural formula are not consistently reported. Some sources provide a molecular formula of C22H16N2O2, while others associate the same CAS number with different formulas, indicating potential misidentification or the existence of multiple products under the same commercial name.[4][7]

For the purpose of this guide, the most frequently cited properties are summarized below.

Table 1: Physicochemical Properties of C.I. This compound (CAS: 164251-88-1)

PropertyValueSource(s)
CAS Number 164251-88-1[5]
EINECS Number 605-352-4[4]
Molecular Formula C22H16N4O (Note: Inconsistent, other formulas reported)[4]
Appearance Bluish-red powder[5]
Melting Point 216 °C[5]
Heat Resistance 300 °C (in Polystyrene)[3]
Light Fastness 7-8 (on a scale of 1-8)[3]

Table 2: Solubility of C.I. This compound (CAS: 164251-88-1) at 20°C

SolventSolubility (g/L)Source(s)
Acetone1.4[8]
Butyl Acetate1.3[8]
Methylbenzene2.7[8]
Dichloromethane37.1[8]
Ethyl Alcohol0.8[8]
WaterInsoluble[4][9]

Due to the ambiguity of the specific chemical structure, a generalized diagram of a monoazo dye is provided below to illustrate the core chromophore.

Caption: Generalized structure of a monoazo dye.

Experimental Protocols

Synthesis of this compound

A method for the preparation of this compound is described in Chinese patent CN107501988B.[10] The synthesis is a two-step process involving diazotization followed by a coupling reaction.

Step 1: Diazotization

  • A diazo auxiliary agent is slowly added to sulfuric acid in a reaction kettle with stirring.

  • The mixture is stirred at 40-70 °C until the agent is completely dissolved.

  • The solution is then cooled to 0-5 °C.

  • Nitrosyl sulfuric acid is added, and the reaction proceeds for 1-5 hours.

  • The resulting mixture is slowly added to ice water for hydrolysis.

  • A diazonium salt ionic liquid stabilizer is added to yield the diazonium hydrolysate.

Step 2: Coupling Reaction

  • A coupling auxiliary agent is prepared in dilute sulfuric acid.

  • The diazonium hydrolysate is placed in a coupling reaction kettle.

  • The coupling solution is slowly added to the diazo solution, maintaining the reaction temperature at 0-10 °C.

  • The reaction is allowed to proceed for 4-10 hours.

  • The final product is obtained by filtration, washing, and drying.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up start Diazo Auxiliary Agent + Sulfuric Acid dissolution Dissolution (40-70°C) start->dissolution cooling Cooling (0-5°C) dissolution->cooling nitrosylation Addition of Nitrosyl Sulfuric Acid cooling->nitrosylation hydrolysis Hydrolysis in Ice Water nitrosylation->hydrolysis stabilization Addition of Stabilizer hydrolysis->stabilization diazo_product Diazonium Hydrolysate stabilization->diazo_product reaction Coupling Reaction (0-10°C) diazo_product->reaction Added to coupling agent coupling_agent Coupling Agent + Dilute Sulfuric Acid coupling_agent->reaction filtration Filtration reaction->filtration washing Washing filtration->washing drying Drying washing->drying final_product This compound drying->final_product

Caption: Workflow for the synthesis of this compound.

Analytical Workflow

Due to the lack of specific, published analytical protocols for this compound, a general workflow for the characterization of a solvent dye is proposed.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized dye and to separate it from any starting materials or by-products. A reverse-phase column with a suitable organic mobile phase (e.g., acetonitrile/water gradient) would typically be employed.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., dichloromethane). This is crucial for its characterization as a colorant.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. This would be a key step in resolving the ambiguity of the molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the precise chemical structure of the dye.

Analytical_Workflow cluster_chromatography Purity Assessment cluster_spectroscopy Spectroscopic Characterization cluster_structural Structural Elucidation Sample This compound Sample HPLC HPLC Sample->HPLC UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Purity (%) HPLC->Purity Lambda_max λmax UV_Vis->Lambda_max MW Molecular Weight MS->MW Structure Chemical Structure NMR->Structure

Caption: General analytical workflow for a solvent dye.

Applications

The primary application of this compound is in the coloration of a wide variety of plastics and polymers.[11] Its high thermal stability makes it suitable for processing methods such as injection molding and extrusion. Common plastics colored with this compound include:

  • Polystyrene (PS)

  • High Impact Polystyrene (HIPS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polycarbonate (PC)

  • Polymethyl Methacrylate (PMMA)

  • Polyethylene Terephthalate (PET)

  • Polyvinyl Chloride (PVC)

It is also used for the spin dyeing of synthetic fibers.[3]

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound is considered an organic dye that can be toxic and irritating.[12] Care should be taken to avoid direct contact with the skin, eyes, and respiratory tract.[12] When handling the powder, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a respirator, should be worn to minimize exposure.[12] The product should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

References

Solvent Red 195 (CAS: 164251-88-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 195, identified by CAS number 164251-88-1, is a synthetic organic compound belonging to the sulphonazo series of azo dyes.[1] It presents as a bluish-red or deep red powder and is primarily utilized for its coloring properties in various industrial applications, particularly in plastics, resins, and fibers.[2][3][4] Its high thermal stability, good light fastness, and strong coloring power make it a versatile colorant for materials such as polystyrene (PS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[2][5][6] While its primary use is industrial, an understanding of its chemical properties, synthesis, and toxicological profile is essential for researchers and scientists in various fields.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various technical data sheets and safety documents. These properties are crucial for its application and for understanding its behavior in different matrices.

PropertyValueReferences
Appearance Bluish-red / Deep red powder[2][3]
Melting Point 214-216 °C[2][5][7]
Heat Resistance (in PS) 300 °C[2][6]
Light Fastness (in PS) 7-8 (on a scale of 1-8)[3]
Molecular Formula Not consistently reported
Molecular Weight Not consistently reported
Solubility

This compound is characterized by its solubility in organic solvents and insolubility in water.[1] The solubility in various solvents at 20°C is detailed in the table below.

SolventSolubility (g/L)
Acetone1.4
Butyl Acetate1.3
Methylbenzene2.7
Dichloromethane37.0
Ethyl Alcohol0.6

Experimental Protocols

Synthesis of this compound

A representative synthesis method for this compound involves a two-step process: diazotization followed by a coupling reaction. The following protocol is based on information from patent literature.[8][9]

1. Diazotization Reaction:

  • Reactants: A primary aromatic amine (diazo auxiliary agent), nitrosyl sulfuric acid, and sulfuric acid.

  • Procedure:

    • In a reaction vessel, the diazo auxiliary agent is slowly added to sulfuric acid with stirring.

    • The mixture is stirred for a specified period at a controlled temperature (e.g., 40-70 °C) until the agent is completely dissolved.

    • The solution is then cooled to a low temperature (e.g., 0-5 °C).

    • Nitrosyl sulfuric acid is added to the cooled solution to carry out the diazotization, forming a diazonium salt solution. The temperature is maintained below 5 °C.[8]

    • A diazonium salt ionic liquid stabilizer may be added to the product to obtain the diazo hydrolysate.[8][9]

2. Coupling Reaction:

  • Reactants: Diazo hydrolysate and a coupling auxiliary agent in dilute sulfuric acid.

  • Procedure:

    • A solution of the coupling auxiliary agent is prepared in dilute sulfuric acid (e.g., 70-90% mass concentration).[8]

    • The diazo hydrolysate is placed in a separate coupling reaction vessel.

    • The coupling solution is slowly added to the diazo solution while maintaining a controlled temperature (e.g., 0-10 °C).[10]

    • The reaction is allowed to proceed for several hours (e.g., 4-10 hours).[8]

    • After the reaction is complete, the resulting solid product (this compound) is isolated by filtration, washed, and dried.[8]

G cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_purification Purification Stage A Primary Aromatic Amine (Diazo Auxiliary Agent) D Mixing and Dissolution (40-70°C) A->D B Sulfuric Acid B->D C Nitrosyl Sulfuric Acid F Diazotization Reaction C->F E Cooling (0-5°C) D->E E->F G Diazo Hydrolysate F->G K Coupling Reaction (0-10°C, 4-10h) G->K H Coupling Auxiliary Agent J Coupling Solution Preparation H->J I Dilute Sulfuric Acid I->J J->K L Crude this compound K->L M Filtration L->M N Washing M->N O Drying N->O P Final Product: This compound O->P G cluster_exposure Exposure cluster_metabolism Metabolism cluster_products Metabolic Products cluster_toxicity Toxicological Outcome A Ingestion of Azo Dye B Intestinal Microflora (Azoreductases) A->B C Reductive Cleavage of Azo Bond B->C D Aromatic Amines C->D E Potential Carcinogenicity and other toxic effects D->E

References

Solvent Red 195: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Solvent Red 195 in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development and other fields where this dye is utilized. The data is presented in a clear, tabular format for ease of comparison, and a general experimental protocol for determining dye solubility is outlined.

Core Physicochemical Properties

This compound, also known by its Colour Index name, is a bluish-red azo dye.[1] It is recognized for its high thermal stability, good light and weather fastness, and bright coloration.[2][3] Its primary applications include the coloring of various plastics such as polystyrene (PS), polymethyl methacrylate (B99206) (PMMA), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polyethylene (B3416737) terephthalate (B1205515) (PET).[2][4]

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at ambient temperature has been reported across various sources. The following table summarizes this quantitative data. It is important to note that solubility values can be influenced by the purity of both the dye and the solvent, as well as minor variations in experimental conditions.

Organic SolventSolubility (g/L) at 20°CSolubility (Approximate at 23°C)
Dichloromethane37.1[5][6][7]40[1]
Methylbenzene (Toluene)2.7[4][5][6][7]-
Styrene Monomer-3.5[1]
Acetone1.4[4][5][6][7]-
Butyl Acetate1.3[4][5][6][7]-
Ethyl Alcohol0.8[5][6][7]<0.1[1]
Methyl Methacrylate-0.5[1]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the provided literature, a general methodology based on common laboratory practices for dye solubility can be described. The gravimetric method is a fundamental and widely used technique.[8]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound powder

  • Selected organic solvent of analytical grade

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Oven

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the organic solvent in a series of glass vials. The goal is to create a slurry where undissolved dye is clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye.

  • Phase Separation: Allow the vials to rest at the constant temperature for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully draw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation: Place the vials containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Mass Determination: Once the solvent has completely evaporated, re-weigh the vials containing the dried dye residue.

  • Calculation: The solubility is calculated by dividing the mass of the dried dye by the volume of the filtered solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dye using the gravimetric method.

G cluster_0 Solubility Determination Workflow A 1. Prepare Supersaturated Solution (Excess Dye in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw Supernatant and Filter (e.g., 0.45 µm) C->D E 5. Collect Known Volume of Saturated Solution D->E F 6. Evaporate Solvent E->F G 7. Weigh Dried Dye Residue F->G H 8. Calculate Solubility (mass of dye / volume of solution) G->H

References

An In-depth Technical Guide to the Spectral Characteristics of Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Red 195, a monoazo dye, is a synthetic colorant recognized for its vibrant bluish-red hue and robust performance in industrial applications. While extensively utilized in the polymer and textile industries for its excellent heat and light stability, its spectral properties and potential applications within life sciences research, particularly in areas such as biological imaging and drug development, are not well-documented in publicly available scientific literature. This guide provides a comprehensive overview of the currently available technical data for this compound and outlines standard experimental protocols for the characterization of such dyes. Due to a significant lack of specific quantitative spectral data and established biological applications for this compound, this document also serves to highlight the existing knowledge gap and provide a framework for its potential future investigation.

Introduction

This compound, also known by commercial names such as Transparent Red 2B and Thermoplast Red 454, is classified as a solvent dye, indicating its solubility in organic solvents and its application in coloring hydrophobic substances.[1] Its primary industrial use lies in the coloration of a wide array of plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET), as well as in synthetic fibers.[1][2][3][4] The dye is noted for its high tinting strength, good migration resistance, and exceptional stability against heat and light.[4][5]

Despite its prevalence in materials science, there is a conspicuous absence of this compound in academic and research databases pertaining to biological or medical applications. While some related compounds, broadly termed "solvent dyes," have found utility as fluorescent probes or biomarkers, specific evidence for such applications of this compound is currently unavailable.[6]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that there are conflicting reports regarding its molecular formula in commercial literature, which presents a challenge for in-depth theoretical and experimental analysis.

PropertyValueReferences
C.I. Name This compound[7]
CAS Number 164251-88-1[1]
Chemical Class Monoazo dye[7]
Appearance Bluish-red powder[1]
Melting Point 216 °C[1]
Density 1.29 g/cm³[5]

Spectral Characteristics: A Knowledge Gap

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the spectral characteristics of this compound. Key photophysical parameters, including its maximum absorption wavelength (λmax), molar absorptivity (ε), fluorescence emission spectrum, and quantum yield (Φ), are not publicly documented.

While a related compound, Reactive Red 195, has a reported absorption maximum at 542 nm, it is crucial to distinguish this from this compound as they are distinct chemical entities. The fluorescent properties of a dye marketed as "Solvent red BB," a synonym for this compound, have been qualitatively mentioned, but no quantitative data has been provided to substantiate this.[6]

The absence of this fundamental data precludes a detailed discussion of the dye's potential for applications in fluorescence-based assays, microscopy, or as a spectral probe in biological systems.

Experimental Protocols for Spectral Characterization

For researchers interested in characterizing the spectral properties of this compound or similar dyes, the following standard experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of a chromophore.

Methodology:

  • Solvent Selection: Dissolve this compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform) in which it is fully soluble and stable.

  • Preparation of Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to determine a concentration that yields an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference blank.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 300-800 nm).

  • Determination of λmax: The wavelength at which the highest absorbance is recorded is the λmax.

  • Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), the molar absorptivity can be calculated.

Below is a conceptual workflow for this process.

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis start This compound Powder stock Stock Solution (Known Concentration) start->stock Dissolve in Solvent dilutions Serial Dilutions stock->dilutions sample Sample in Cuvette dilutions->sample spectrophotometer UV-Vis Spectrophotometer spectrum Absorption Spectrum spectrophotometer->spectrum blank Solvent Blank blank->spectrophotometer Calibrate sample->spectrophotometer Measure Absorbance lamdamax Determine λmax spectrum->lamdamax beer Apply Beer-Lambert Law lamdamax->beer epsilon Calculate Molar Absorptivity (ε) beer->epsilon

Figure 1. Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and determine the fluorescence quantum yield of a substance.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent with an absorbance of approximately 0.1 at the excitation wavelength (determined from the absorption spectrum) to minimize inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Emission Spectrum Acquisition: Excite the sample at its λmax and record the fluorescence emission over a wavelength range longer than the excitation wavelength. The peak of this spectrum is the maximum emission wavelength.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G or Rhodamine 101).

    • Prepare a solution of the standard with the same absorbance at the same excitation wavelength as the sample.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

The logical relationship for determining the relative quantum yield is depicted below.

G Absorbance Measure Absorbance (Sample & Standard) QuantumYieldEquation Apply Quantum Yield Equation Absorbance->QuantumYieldEquation Absorbance Values Fluorescence Measure Fluorescence (Sample & Standard) IntegratedIntensity Calculate Integrated Fluorescence Intensity Fluorescence->IntegratedIntensity IntegratedIntensity->QuantumYieldEquation Intensity Ratios RefractiveIndex Obtain Refractive Indices of Solvents RefractiveIndex->QuantumYieldEquation Solvent Correction FinalQuantumYield Quantum Yield of This compound QuantumYieldEquation->FinalQuantumYield

Figure 2. Determination of Relative Fluorescence Quantum Yield.

Potential Applications in Research and Drug Development: Avenues for Future Investigation

Given the lack of established biological applications for this compound, its potential in the life sciences remains speculative. However, based on the properties of other solvent dyes, several areas of investigation could be proposed:

  • Lipid Droplet Staining: Due to its hydrophobicity, this compound could potentially be explored as a stain for intracellular lipid droplets, which are of increasing interest in metabolic research and drug development.

  • Non-polar Environment Probing: If found to be fluorescent, its emission properties in different solvent polarities could be characterized to assess its utility as a probe for hydrophobic pockets in proteins or cellular membranes.

  • Component of FRET-based Sensors: A well-characterized absorption and emission profile could allow for its consideration as a potential acceptor or donor in a Förster Resonance Energy Transfer (FRET) pair for the development of novel biosensors.

Conclusion

This compound is a commercially significant dye with well-defined applications in the materials industry. However, a significant information gap exists regarding its detailed spectral characteristics and its potential for use in biological research and drug development. The lack of publicly available data on its absorption, emission, and quantum yield properties currently limits its consideration for such applications. The experimental protocols outlined in this guide provide a roadmap for the systematic characterization of this and other similar dyes, which would be a prerequisite for exploring their utility in the life sciences. Future research into the photophysical properties of this compound is necessary to determine if its utility can be expanded beyond its current industrial applications into the realms of biological imaging and sensing.

References

Solvent Red 195: A Technical Overview of its Properties and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Solvent Red 195

This compound is a monoazo dye known for its application in coloring a variety of plastics and fibers due to its favorable properties.[1] It is recognized for its bright, bluish-red hue.[1][2] Key characteristics reported for this dye are summarized in the table below.

PropertyValue/DescriptionSource(s)
Color Index Name This compound[3]
Appearance Bluish Red Powder[4]
Chemical Class Sulphonazo series[3]
Melting Point 214-216 °C[2][4]
Heat Resistance in PS 300 °C[3][4][5]
Light Fastness in PS Grade 8 (Superior)[3][4]
Solubility (g/L at 20°C)
Acetone1.4[4][6]
Butyl Acetate1.3[4][6]
Methylbenzene2.7[4][6]
Dichloromethane37.1[6]
Ethyl Alcohol0.8[6]
Primary Applications Coloring for plastics (PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PA6, PET) and fibers.[1][4][6][7]

Spectroscopic Characterization: A Generalized Protocol

The following section details a standard methodology for determining the absorption and emission spectra of a solvent dye like this compound.

Experimental Protocol: Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima (λmax), and to acquire the full absorption and emission spectra of this compound in a specified solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, acetone, dichloromethane)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1 mg) of this compound using an analytical balance.

    • Dissolve the dye in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a concentrated stock solution. Ensure complete dissolution, using sonication if necessary.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a series of working solutions of varying concentrations. A typical concentration for absorption measurements is in the micromolar (µM) range.

    • For emission measurements, a more dilute solution is often required to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Turn on the UV-Visible spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 300-800 nm).

    • Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

    • Rinse the sample cuvette with the working solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax abs).

  • Emission Spectrum Measurement:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the determined absorption maximum (λmax abs).

    • Set the emission wavelength scan range to start at a wavelength slightly longer than the excitation wavelength and extend to the desired range (e.g., if λmax abs is 550 nm, scan from 560 nm to 800 nm).

    • Use a cuvette with the pure solvent to record a blank spectrum and subtract it from the sample spectrum.

    • Place the cuvette with the dilute working solution in the fluorometer and record the emission spectrum.

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λmax em).

Data Analysis:

  • Plot absorbance versus wavelength to visualize the absorption spectrum.

  • Plot fluorescence intensity versus wavelength to visualize the emission spectrum.

  • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax abs, c is the molar concentration, and l is the path length of the cuvette.

Generalized Experimental Workflow

The following diagram illustrates the general workflow for obtaining the absorption and emission spectra of a solvent dye.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy weigh Weigh Dye dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Serial Dilution (Working Solutions) dissolve->dilute blank_abs Blank Spectrophotometer (Pure Solvent) dilute->blank_abs excite Excite at λmax (abs) dilute->excite measure_abs Measure Absorption Spectrum blank_abs->measure_abs det_abs_max Determine λmax (abs) measure_abs->det_abs_max det_abs_max->excite measure_em Measure Emission Spectrum excite->measure_em det_em_max Determine λmax (em) measure_em->det_em_max

References

Unraveling the Molecular Profile of Solvent Red 195: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of Solvent Red 195, a synthetic dye with diverse applications. This document collates available data to facilitate further research and development efforts involving this compound.

Chemical Identity and Molecular Structure

This compound is chemically identified by the CAS Number 164251-88-1 . While it is broadly classified within the "sulphonazo" or "single azo" class of dyes, there is significant conflicting information in publicly available sources regarding its precise molecular formula and structure. This ambiguity underscores the need for further analytical characterization to establish a definitive molecular profile.

Several molecular formulas have been associated with this CAS number, including:

  • C₂₂H₁₂N₂O

  • C₂₂H₁₆N₂O₂

  • C₂₂H₁₆N₄O

  • C₂₃H₂₉N₇O₄S

  • C₃₄H₃₀Cl₂N₆O₆

The most frequently cited molecular formula in more recent technical datasheets is C₃₄H₃₀Cl₂N₆O₆ . However, without definitive spectroscopic evidence such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS), the true molecular structure remains unconfirmed.

Due to this lack of consensus, a definitive structural diagram cannot be provided at this time. The visualization below represents this current ambiguity.

Molecular Structure of this compound (CAS 164251-88-1) cluster_main Ambiguity in Chemical Structure Note A definitive chemical structure for this compound (CAS 164251-88-1) cannot be conclusively determined from available public data. Conflicting molecular formulas have been reported. Further analytical investigation is required for structural elucidation.

Caption: Ambiguity of the Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These values have been compiled from various technical data sheets and are largely consistent across sources.

Table 1: General Properties
PropertyValue
Appearance Bluish-red to deep red transparent powder[1][2][3]
Melting Point 216 °C[1][2][3][4]
Density 0.39 g/cm³ or 1.29 g/cm³[1][2][4][5]
Heat Resistance 300 °C[1][3]
Light Fastness 7-8[1][2][4]
Table 2: Solubility in Organic Solvents at 20°C
SolventSolubility (g/L)
Acetone1.4[1][4][5]
Butyl Acetate1.3[1][4][5]
Methylbenzene2.7[1][4][5]
Dichloromethane37.0[1]
Ethyl Alcohol0.6 - 0.8[1][5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is generally described in patent literature as a two-step process involving diazotization followed by a coupling reaction. However, the precise chemical identities of the starting materials, referred to as the "diazo auxiliary agent" and the "coupling auxiliary agent," are not explicitly disclosed in the available public documents.

A generalized workflow for this type of synthesis is as follows:

Diazo_Auxiliary_Agent Diazo Auxiliary Agent Diazotization Diazotization (e.g., with NaNO2, HCl) Diazo_Auxiliary_Agent->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling Reaction Diazonium_Salt->Coupling_Reaction Coupling_Agent Coupling Auxiliary Agent Coupling_Agent->Coupling_Reaction Solvent_Red_195 This compound Coupling_Reaction->Solvent_Red_195

Caption: General Synthesis Workflow for Azo Dyes.

A more detailed, though still generalized, protocol based on patent descriptions involves:

  • Diazotization: A "diazo auxiliary agent" undergoes a diazotization reaction with nitrosyl sulfuric acid in a sulfuric acid medium.

  • Stabilization (Optional): A diazonium salt ionic liquid stabilizer may be added to the product to form a diazo hydrolysate.

  • Coupling: The resulting diazonium salt solution is then subjected to a coupling reaction with a "coupling auxiliary agent" to yield this compound.

Further research is required to identify the specific reactants and optimize reaction conditions for the laboratory-scale synthesis of this dye.

Characterization Methods

While no specific experimental spectra for this compound (CAS 164251-88-1) are publicly available, the following analytical techniques would be essential for its structural elucidation and characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, providing crucial information about the molecular backbone and substituent groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, such as azo groups (-N=N-), sulfonyl groups (if present), and aromatic rings.

  • Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation pattern, which can help in confirming the molecular formula and aspects of the structure.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are characteristic of the chromophore system. For a related but distinct compound, Reactive Red 195, a λmax of 542 nm has been reported.

A proposed workflow for the analytical characterization of this compound is depicted below:

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS UV_Vis UV-Visible Spectroscopy Sample->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Property_Confirmation Physicochemical Property Confirmation UV_Vis->Property_Confirmation Structure_Elucidation->Property_Confirmation

Caption: Proposed Workflow for Analytical Characterization.

Conclusion

This compound (CAS 164251-88-1) is a commercially available red dye with well-documented physicochemical properties relevant to its applications. However, a significant knowledge gap exists concerning its definitive molecular structure. The conflicting information on its molecular formula necessitates a thorough analytical investigation using modern spectroscopic techniques to provide a conclusive structural assignment. Such a study would be invaluable for researchers and professionals working with this compound, enabling a deeper understanding of its properties and potential applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Solvent Red 195 (CAS No. 164251-88-1), a significant dye in various industrial applications. This document details the underlying chemical reactions, experimental protocols, and purification strategies, presenting quantitative data in a clear, tabular format for ease of comparison and reproducibility.

Synthesis of this compound: A Diazotization-Coupling Approach

The primary industrial synthesis of this compound is achieved through a well-established azo coupling reaction. This process involves two key stages: the diazotization of a heterocyclic aromatic amine followed by its coupling with a suitable aromatic partner.

The chemical name of this compound is 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridyl]azo]-3-methyl-2-thiophenecarboxylic acid methyl ester.[1] Based on this, the precursor molecules can be identified as:

  • Diazo Component (Diazo Auxiliary Agent): Methyl 2-amino-4-cyano-3-methylthiophene-5-carboxylate (Molecular Formula: C8H8N2O2S)

  • Coupling Component (Coupling Auxiliary Agent): 2,6-bis((3-methoxypropyl)amino)-4-methyl-5-cyanopyridine (Molecular Formula: C15H24N4O2)

The overall synthesis reaction is a diazotization-coupling process.[1][2]

Reaction Scheme:

Synthesis_Reaction Diazo_Component Methyl 2-amino-4-cyano-3-methylthiophene-5-carboxylate Diazonium_Salt Thiophene Diazonium Salt Intermediate Diazo_Component->Diazonium_Salt Diazotization (0-5 °C) Nitrosyl_Sulfuric_Acid Nitrosyl Sulfuric Acid in Sulfuric Acid Nitrosyl_Sulfuric_Acid->Diazonium_Salt Solvent_Red_195 This compound Diazonium_Salt->Solvent_Red_195 Azo Coupling (0-10 °C, 4-10 h) Coupling_Component 2,6-bis((3-methoxypropyl)amino) -4-methyl-5-cyanopyridine Coupling_Component->Solvent_Red_195

Diagram 1: Synthesis of this compound
Experimental Protocol for Synthesis

The following protocol is based on patented industrial methods.[1][2]

Materials:

  • Diazo Auxiliary Agent (Methyl 2-amino-4-cyano-3-methylthiophene-5-carboxylate)

  • Coupling Auxiliary Agent (2,6-bis((3-methoxypropyl)amino)-4-methyl-5-cyanopyridine)

  • Nitrosyl Sulfuric Acid

  • Sulfuric Acid

  • Dilute Sulfuric Acid (70-90%)

  • Ice

Procedure:

  • Diazotization:

    • In a reaction vessel, dissolve the diazo auxiliary agent in concentrated sulfuric acid.

    • Cool the mixture to a temperature not exceeding 5°C using an ice bath.

    • Slowly add nitrosyl sulfuric acid to the cooled solution while maintaining the temperature below 5°C to form the diazonium salt hydrolysate.

  • Coupling Reaction:

    • In a separate material preparation kettle, prepare a coupling solution by mixing the coupling auxiliary agent with 100-200 parts by weight of dilute sulfuric acid (70-90%).

    • Transfer the diazonium salt hydrolysate to a coupling reaction kettle.

    • Slowly add the coupling solution to the diazonium salt solution while maintaining the reaction temperature between 0-10°C.

    • Allow the reaction to proceed for 4-10 hours under constant agitation.

  • Work-up:

    • Upon completion of the reaction, filter the resulting precipitate.

    • Wash the filter cake thoroughly with water to remove any residual acid and unreacted starting materials.

    • Dry the purified product to obtain the final this compound.

Table 1: Summary of Synthesis Parameters

ParameterValueReference
Diazotization Temperature ≤ 5°C[1][2]
Coupling Temperature 0 - 10°C[1][2]
Coupling Reaction Time 4 - 10 hours[1][2]
Coupling Medium 70-90% Sulfuric Acid[1][2]

Purification Methods for this compound

Purification of the crude this compound is crucial to achieve the desired coloristic properties and to remove by-products and unreacted starting materials. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

General Experimental Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. The impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals to remove any residual solvent.

Table 2: General Solvent Selection Guide for Recrystallization

Solvent PolarityPotential SolventsSuitability for Azo Dyes
Non-polar Hexane (B92381), TolueneMay be suitable for less polar azo dyes.
Medium-polar Dichloromethane, Ethyl Acetate (B1210297)Often good choices for a range of azo dyes.
Polar aprotic Acetone, AcetonitrileCan be effective, depending on the dye's structure.
Polar protic Ethanol, Methanol, WaterGenerally used for more polar or salt-form dyes.

Note: Specific solvent systems for this compound are not detailed in the available literature. Experimental screening is necessary to determine the optimal solvent or solvent mixture.

Column Chromatography

For achieving very high purity, column chromatography is an effective method. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column.

General Experimental Protocol for Column Chromatography:

  • Stationary Phase Selection: Silica gel or alumina (B75360) are common stationary phases for the purification of organic compounds.

  • Mobile Phase (Eluent) Selection: A solvent or a mixture of solvents is chosen as the mobile phase. The polarity of the eluent is critical for achieving good separation. A typical starting point for azo dyes might be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity is gradually increased to elute the compounds from the column.

  • Column Packing: The stationary phase is packed into a glass column as a slurry with the initial mobile phase.

  • Sample Loading: The crude this compound is dissolved in a minimum amount of the mobile phase and carefully loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and the separated components are collected in fractions.

  • Analysis: The collected fractions are analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

  • Solvent Evaporation: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Purification_Workflow Crude_Product Crude this compound (from synthesis) Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (e.g., HPLC, Spectroscopy) Pure_Product->Analysis

Diagram 2: General Purification Workflow

Data Presentation

Conclusion

The synthesis of this compound is a robust process centered around the well-understood chemistry of diazotization and azo coupling. While the general synthetic pathway is established, the optimization of reaction conditions and the development of efficient purification protocols are critical for achieving high yields and purity. This guide provides a foundational understanding of the key experimental steps and purification strategies, serving as a valuable resource for researchers and professionals in the field. Further experimental investigation is recommended to determine specific optimal parameters for both synthesis and purification.

References

An In-depth Technical Guide to the Health and Safety of Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available health and safety data for C.I. Solvent Red 195 (CAS No. 164251-88-1). The information is compiled from various safety data sheets and technical product descriptions to assist professionals in handling this substance safely. Due to the limited publicly available toxicological data for this specific dye, this guide also incorporates general toxicological principles relevant to the azo dye class of compounds.

Chemical Identification and Physicochemical Properties

This compound is a bluish-red, transparent oil-soluble dye belonging to the sulphonazo series.[1][2] It is primarily used for coloring a wide variety of plastics and fibers, including polystyrene (PS), polycarbonate (PC), PET, and ABS, due to its high thermal stability, good light and weather fastness, and bright coloration.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 164251-88-1[2][4]
Molecular Formula C22H12N2O[2]
Molecular Weight 320.34 g/mol [2]
Appearance Red to Bluish-Red Powder[4][6][7]
Odor Odorless[6][7]
Melting Point 216 °C[4][7][8]
Density 0.39 - 1.29 g/cm³[3][4][8]
Decomposition Temp. > 300 °C[7]
Water Solubility Insoluble / ≤ 1.0% max[7][8]
Vapor Pressure Negligible[6]
Flash Point Not Available / Not Applicable[6]
Autoignition Temp. Not Available / Not Applicable[6]

Table 2: Solubility in Organic Solvents at 20°C

SolventSolubility (g/L)Source(s)
Butyl Acetate 1.3[4][8]
Acetone 1.4[4][8]
Methyl Benzene 2.7[4][8]

Table 3: Performance and Fastness Properties

PropertyRating/ValueSource(s)
Heat Resistance (in PS) 300 °C[1][4][5]
Light Fastness Grade 7-8 (out of 8)[1][4][5]
Immigration Resistance Grade 5 (out of 5)[5][9]
Acid Fastness (Lacquer) Grade 5 (out of 5)[4][8]
Alkali Fastness (Lacquer) Grade 5 (out of 5)[4][8]

Toxicological Profile

Specific toxicological data for this compound is sparse in publicly accessible literature.[6] Much of the available information is qualitative, derived from Material Safety Data Sheets (MSDS), which often state that the chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

Table 4: Available Toxicological Data for this compound

TestResultSpeciesSource(s)
Acute Oral Toxicity (LD50) 8160 mg/kgRat[7]
Ichthyotoxicity (LC50) 1130 mg/LFish[7]
Skin Corrosion/Irritation No data available-[10][11][12]
Serious Eye Damage/Irritation No data available-[10][11]
Germ Cell Mutagenicity No data available-[10][11][12]
Carcinogenicity No data available-[10][11][12]
Reproductive Toxicity No data available-[10][11][12]
General Toxicology of Azo Dyes

Azo dyes as a class are known for the toxicological concerns associated with their metabolic byproducts.[13][14] The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-).[13][14] This biotransformation can be carried out by azoreductase enzymes found in liver microsomes and, significantly, by the bacteria residing in the human gastrointestinal tract.[13][15]

The cleavage of the azo bond releases aromatic amines, some of which are known or suspected carcinogens and mutagens.[14][16] These amines can be further metabolized in the body to reactive intermediates that can bind to DNA, forming DNA adducts and potentially leading to genotoxic effects.[16] Therefore, while the parent azo dye may have low acute toxicity, the assessment of its long-term health effects must consider the toxicity of its potential metabolites.[13][16]

Azo_Dye_Metabolism Figure 1: Generalized Metabolic Pathway of Azo Dyes AzoDye Parent Azo Dye (R1-N=N-R2) Metabolism Reductive Cleavage (Azoreductases in gut/liver) AzoDye->Metabolism Amines Aromatic Amines (R1-NH2 + R2-NH2) Metabolism->Amines Activation Further Metabolic Activation (e.g., N-hydroxylation) Amines->Activation Reactive Reactive Intermediates (e.g., Nitrenium ions) Activation->Reactive DNA DNA Reactive->DNA covalent binding Adducts DNA Adducts DNA->Adducts Toxicity Potential Mutagenicity & Carcinogenicity Adducts->Toxicity

Caption: Generalized metabolic activation of azo dyes leading to potential toxicity.

Hazard Identification and First Aid Measures

Emergency Overview

This compound is a red, odorless powder.[6] The primary hazards are associated with its physical form (dust) and potential irritation. It is considered harmful if swallowed.[6] Possible risks of irreversible effects have been noted, though not thoroughly investigated.[6]

  • Eye Contact : Dust may cause irritation and inflammation.[6]

  • Skin Contact : Prolonged or repeated contact may cause skin irritation, particularly in sensitive individuals.[6]

  • Ingestion : Harmful if swallowed. May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6]

  • Inhalation : May cause irritation of the respiratory tract.[6]

First Aid Protocols
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact : Flush skin with plenty of soap and water. If irritation develops or persists, get medical aid.[6]

  • Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, standard toxicological assessments for substances like this follow established guidelines (e.g., OECD Test Guidelines).

Example Protocol: Acute Oral Toxicity (OECD 423)

This protocol is a stepwise procedure using a limited number of animals to obtain sufficient information on the acute toxicity of a substance for hazard classification.

  • Preparation : The test substance is typically administered in a consistent volume to fasted animals. A vehicle (e.g., water, corn oil) may be used if the substance cannot be given directly.

  • Animals : A small group of animals (typically 3 female rats) is used for each step.

  • Dosing : A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered by gavage.

  • Observation : Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory patterns, behavior), and body weight changes for at least 14 days.

  • Procedure :

    • If mortality is observed in 2 out of 3 animals, the test is stopped, and the substance is classified.

    • If mortality occurs in one animal, the procedure is repeated with a lower dose.

    • If no mortality occurs, the procedure is repeated with a higher dose.

  • Endpoint : The result is not a precise LD50 but a range of exposure that causes mortality, which is then used for GHS classification. The reported LD50 of 8160 mg/kg for this compound suggests very low acute oral toxicity.[7]

Experimental_Workflow Figure 2: General Toxicological Assessment Workflow cluster_0 In Vitro / In Silico cluster_1 In Vivo (Animal Studies) cluster_2 Risk Assessment QSAR QSAR Modeling Ames Ames Test (Mutagenicity) QSAR->Ames PhysChem Physicochemical Characterization CellTox Cell Viability Assays PhysChem->CellTox Acute Acute Toxicity (Oral, Dermal, Inhalation) Ames->Acute Irritation Skin/Eye Irritation CellTox->Irritation Repeated Repeated Dose Toxicity (28-day or 90-day) Acute->Repeated Carcinogenicity Carcinogenicity Bioassay Repeated->Carcinogenicity HazardID Hazard Identification Carcinogenicity->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse Exposure Exposure Assessment DoseResponse->Exposure RiskChar Risk Characterization Exposure->RiskChar

Caption: A typical workflow for assessing the toxicology of a chemical substance.

Handling, Exposure Controls, and Personal Protection

Safe handling practices are critical to minimize exposure and potential health risks.

  • Engineering Controls : Use in a well-ventilated place or under a chemical fume hood.[6][10] Employ process enclosures or local exhaust ventilation to control airborne levels. Minimize dust generation and accumulation.[6] Safety showers and eyewash stations should be readily available.[6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear appropriate chemical safety goggles or eyeglasses.[6][10]

    • Skin Protection : Wear impervious protective gloves (e.g., rubber) and clothing to prevent skin exposure.[6][10][11]

    • Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, wear an approved respirator.[6][10]

  • Handling Procedures : Avoid contact with eyes, skin, and clothing.[6] Do not ingest or inhale.[6] Wash hands thoroughly after handling and remove contaminated clothing to wash before reuse.[6][10]

Stability and Reactivity

  • Chemical Stability : Stable under normal temperatures and pressures.[6]

  • Conditions to Avoid : Excess heat, incompatible materials, and strong oxidants.[6]

  • Incompatible Materials : Strong oxidizing agents and strong reducing agents.[6]

  • Hazardous Decomposition Products : Upon combustion, may generate irritating and toxic fumes and gases, including carbon oxides (CO, CO2) and nitrogen oxides.[6][12]

  • Hazardous Polymerization : Will not occur.[6]

Fire Fighting and Accidental Release Measures

  • Extinguishing Media : Use agents most appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[6][7]

  • Fire Fighting Instructions : As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[6]

  • Accidental Release :

    • Evacuate personnel to safe areas.[10]

    • Wear appropriate PPE.[10]

    • Use a spill containment system to prevent entry into waterways.

    • Clean up spills immediately, avoiding dust generation. Use a method such as sweeping or vacuuming into a suitable, closed container for disposal.[10]

Ecological Information

Data on the environmental fate and ecotoxicity of this compound is very limited. Safety data sheets often indicate "no data available" for key endpoints like toxicity to daphnia, algae, or microorganisms.[10][11] The available fish toxicity data (LC50: 1130 mg/L) suggests a low level of acute toxicity to aquatic life.[7] However, as with other dyes, its persistence and potential for bioaccumulation are often unknown.[12] Dyes released into the environment can be problematic due to their color, which can impact aquatic photosynthesis, and the potential toxicity of their degradation products.[16][17]

Hazard_Logic Figure 3: Logical Flow of Chemical Hazard Assessment substance Chemical Substance (this compound) properties Identify Physicochemical Properties substance->properties routes Identify Potential Exposure Routes (Inhalation, Dermal, Ingestion) substance->routes hazard Identify Inherent Hazards (Irritation, Systemic Toxicity, Genotoxicity) properties->hazard exposure Assess Exposure Scenarios (Workplace, Environment) routes->exposure risk Characterize Risk (Probability x Severity) hazard->risk exposure->risk mitigation Implement Control Measures (PPE, Ventilation, Procedures) risk->mitigation

Caption: Logical flow for assessing and managing chemical hazards in a research setting.

Conclusion

This compound is a widely used industrial dye with high stability and performance. Its acute toxicity appears to be low based on the limited available data. However, significant data gaps exist for chronic health effects such as carcinogenicity and mutagenicity. As a member of the azo dye class, there is a theoretical risk associated with the metabolic formation of potentially hazardous aromatic amines. Therefore, stringent adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure the safety of all personnel handling this substance.

References

Navigating the Thermal Landscape of Solvent Red 195: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the thermal stability and degradation profile of C.I. Solvent Red 195, a widely used azo dye in the plastics and synthetic fiber industries. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the material's performance under thermal stress, providing crucial data for formulation, processing, and safety assessments.

Core Thermal Properties of this compound

This compound is recognized for its high thermal stability, a critical attribute for its application in high-temperature processing of polymers such as polystyrene (PS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2] While specific, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is limited, technical data sheets consistently report a high heat resistance.

A summary of the available quantitative data is presented in Table 1.

PropertyValueSource(s)
Heat Resistance 280 - 300 °C[3][4]
Melting Point ~ 216 °C[2]
Appearance Red Powder[3]

Table 1: Summary of Thermal Properties for this compound. This table encapsulates the key thermal stability indicators for this compound as reported in various technical sources.

Understanding Thermal Degradation: A General Azo Dye Perspective

In the absence of specific degradation studies on this compound, the thermal decomposition behavior of analogous azo dyes provides valuable insights. The primary mechanism of thermal degradation for azo dyes involves the cleavage of the azo bond (-N=N-). This initial fragmentation can lead to the formation of various aromatic compounds. Further decomposition at higher temperatures can result in the breakdown of these aromatic structures.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible assessment of the thermal properties of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are fundamental techniques in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrumentation: A high-precision thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a controlled, linear heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample's weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition, temperatures of maximum weight loss, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the heat flow associated with these events.

Methodology:

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Hermetically seal a small, accurately weighed sample of this compound (typically 2-5 mg) in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 250 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks, which correspond to melting or other phase transitions.

Visualizing Experimental and Degradation Pathways

To further elucidate the processes involved in the thermal analysis and potential degradation of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis start Start: this compound Sample weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga Thermogravimetric Analysis (TGA) (30-600°C @ 10°C/min, N2) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) (30-250°C @ 10°C/min, N2) weigh_dsc->dsc analyze_tga Analyze TGA Curve: - Onset of Decomposition - Weight Loss % vs. Temp tga->analyze_tga analyze_dsc Analyze DSC Thermogram: - Melting Point (Endotherm) dsc->analyze_dsc

Caption: Experimental workflow for the thermal analysis of this compound.

Degradation_Pathway cluster_dye Initial State cluster_degradation Thermal Degradation dye This compound (Azo Dye Structure) cleavage Initial Azo Bond Cleavage (Primary Degradation Step) dye->cleavage Heat (≥300°C) fragments Formation of Aromatic Fragments cleavage->fragments further_decomp Further Decomposition at Higher Temperatures fragments->further_decomp Increasing Temperature volatiles Generation of Volatile Compounds further_decomp->volatiles

Caption: Generalized thermal degradation pathway for azo dyes like this compound.

References

Unveiling the Research Potential of Solvent Red 195: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Red 195, a monoazo dye traditionally confined to industrial applications in plastics and textiles, possesses a suite of physicochemical properties that suggest a promising, yet largely unexplored, future in scientific research. This technical guide elucidates the latent potential of this compound as a fluorescent probe for cellular imaging and other research applications. By collating its known characteristics and drawing parallels with analogous compounds, this document provides a foundational resource for its adoption in the laboratory. We present its chemical and physical properties, alongside posited experimental protocols for its use in biological imaging, and a discussion on its synthesis and safety considerations.

Introduction

This compound is a synthetic organic dye, classified as a monoazo compound.[1] While its industrial utility for imparting a vibrant bluish-red hue to polymers and fibers is well-documented, its application in the scientific research sphere remains nascent.[2][3] The inherent fluorescence and hydrophobicity of many solvent dyes present opportunities for their use as probes in complex biological systems. This guide aims to bridge the informational gap and stimulate the investigation of this compound in research, particularly in the realm of cellular biology and drug development.

Physicochemical Properties

A comprehensive understanding of the chemical and physical characteristics of this compound is paramount for its application in a research setting. The available data is summarized below.

PropertyValueReferences
Chemical Name C.I. This compound[4]
CAS Number 164251-88-1[5]
Molecular Formula C34H30Cl2N6O6[6]
Appearance Bluish-red powder[5]
Melting Point 216 °C[5]
Heat Resistance Up to 300 °C (in Polystyrene)[7]
Light Fastness Grade 7-8 (Excellent)[8]
Solubility

This compound is characterized by its poor solubility in water and good solubility in a range of organic solvents. This hydrophobicity is a key attribute for its potential as a membrane or lipid-targeting probe.

SolventSolubility (g/L at 20°C)
Acetone1.4
Butyl Acetate1.3
Methylbenzene2.7
Dichloromethane37.1
Ethyl Alcohol0.8
WaterInsoluble

Data compiled from various sources.

Photophysical Properties (Estimated)
ParameterEstimated ValueNotes
Absorption Maximum (λmax) ~540 - 560 nmEstimated based on the visible color and data from related azo dyes.
Emission Maximum (λem) ~580 - 620 nmEstimated based on a typical Stokes shift for similar dyes.
Stokes Shift ~40 - 60 nmThe difference between absorption and emission maxima.
Fluorescence Quantum Yield (ΦF) Low to ModerateMany simple azo dyes have lower quantum yields due to non-radiative decay pathways.
Fluorescence Lifetime (τ) 1 - 5 nsTypical range for small organic fluorophores.

Note: These are estimations and require experimental verification. The photophysical properties of dyes are highly dependent on the solvent environment.[11]

Potential Research Applications

The hydrophobic nature and predicted fluorescence of this compound make it a candidate for several research applications, primarily in cellular imaging.

Staining of Lipid Droplets and Endoplasmic Reticulum

Given its high lipophilicity, this compound is likely to preferentially partition into nonpolar environments within cells, such as lipid droplets and the membranes of the endoplasmic reticulum (ER).[][13] This suggests its potential use as a vital stain for visualizing these organelles in living cells.

Membrane Probing

The dye's hydrophobicity could be exploited to study the structure and dynamics of cellular membranes. Changes in the fluorescence emission spectrum or lifetime upon incorporation into a lipid bilayer could provide information about membrane polarity and fluidity.

Flow Cytometry

If successfully used to stain specific cellular compartments, this compound could potentially be used in flow cytometry to identify and sort cell populations based on their lipid content or the morphology of their endoplasmic reticulum.

Experimental Protocols (Proposed)

The following are proposed starting protocols for utilizing this compound in a research laboratory. Optimization will be necessary for specific cell types and experimental conditions.

Laboratory-Scale Synthesis and Purification of this compound

While industrial synthesis methods exist, a laboratory-scale procedure would be necessary for research applications to ensure purity. The synthesis of monoazo dyes typically involves a two-step diazotization and coupling reaction.[14][15]

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_purification Purification Aromatic Amine Aromatic Amine Diazotization Diazotization Aromatic Amine->Diazotization NaNO2, HCl, 0-5°C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Coupling Reaction Coupling Reaction Diazonium Salt->Coupling Reaction Coupling Component Coupling Component Coupling Component->Coupling Reaction Alkaline conditions Crude this compound Crude this compound Coupling Reaction->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization e.g., Ethanol/Water Column Chromatography Column Chromatography Recrystallization->Column Chromatography Silica (B1680970) gel, appropriate eluent Pure this compound Pure this compound Column Chromatography->Pure this compound Characterization Characterization Pure this compound->Characterization NMR, Mass Spec, UV-Vis

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

  • Diazotization: An appropriate aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.

  • Coupling: A solution of the coupling component is prepared under alkaline conditions and cooled. The diazonium salt solution is then slowly added to the coupling component solution with stirring to form the crude dye.

  • Purification: The crude product is collected by filtration and purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed, followed by column chromatography on silica gel to achieve high purity.[16] The final product should be characterized by techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy.

Staining of Lipid Droplets in Live Cells

This protocol is adapted from general methods for staining lipid droplets with hydrophobic dyes like Oil Red O and Nile Red.[14]

Experimental Workflow:

Cell Culture Cell Culture Induce Lipid Droplets Induce Lipid Droplets Cell Culture->Induce Lipid Droplets e.g., Oleic acid treatment Prepare Staining Solution This compound in DMSO, then dilute in media Induce Lipid Droplets->Prepare Staining Solution Stain Cells Stain Cells Prepare Staining Solution->Stain Cells Incubate at 37°C Wash Cells Wash Cells Stain Cells->Wash Cells PBS Image Cells Image Cells Wash Cells->Image Cells Fluorescence Microscopy

Caption: General workflow for staining lipid droplets in live cells.

Methodology:

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture overnight. To enhance lipid droplet formation, cells can be treated with oleic acid complexed to BSA for several hours.

  • Staining Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (a starting range of 1-10 µg/mL is recommended for optimization).

  • Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with phosphate-buffered saline (PBS) or fresh culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation around 540-560 nm and emission detection around 580-620 nm).

In Vitro Cytotoxicity Assay

To assess the suitability of this compound for live-cell imaging, its cytotoxicity should be evaluated. A standard MTT or resazurin-based assay can be employed.

Logical Flow of Cytotoxicity Assessment:

Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Varying concentrations Incubate Incubate Treat with this compound->Incubate 24-72 hours Add Viability Reagent Add Viability Reagent Incubate->Add Viability Reagent e.g., MTT, Resazurin Measure Signal Measure Signal Add Viability Reagent->Measure Signal Absorbance or Fluorescence Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50

Caption: Logical flow for determining the IC50 of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the dye-containing medium. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).

Safety and Handling

This compound should be handled with appropriate laboratory precautions. As with many dyes and organic compounds, direct contact with skin and eyes should be avoided, and it should be handled in a well-ventilated area or fume hood. Ingestion and inhalation should be prevented. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Directions

This compound presents an intriguing, low-cost candidate for development as a fluorescent probe in biological research. Its hydrophobic nature and predicted fluorescent properties suggest its utility in staining lipid-rich structures within cells. This technical guide provides a starting point for researchers interested in exploring its potential. Future work should focus on the experimental determination of its photophysical properties, a thorough evaluation of its cytotoxicity across various cell lines, and the exploration of its utility in specific biological contexts, such as the study of lipid metabolism or endoplasmic reticulum stress. Further chemical modification of the this compound scaffold could also lead to the development of second-generation probes with improved brightness, photostability, and targeting specificity.

References

Solvent Red 195: A Technical Guide to its Potential as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 195, also known by its commercial names such as Transparent Red 2B and Solvaperm Red BB, is a synthetic organic dye belonging to the monoazo class.[1] While extensively utilized in the plastics and resin industries for its vibrant bluish-red hue and excellent thermal stability, its inherent fluorescent properties present an intriguing potential for applications beyond industrial coloration, notably as a fluorescent probe in research and development.[2][3] This technical guide provides a comprehensive overview of the known characteristics of this compound and explores its prospective use as a fluorescent marker.

Physicochemical Properties

This compound is characterized by its high heat resistance, light fastness, and solubility in various organic solvents. These properties, crucial for its industrial applications, also form a foundation for its potential as a stable fluorescent probe.[2][4]

PropertyValue
Chemical Class Monoazo
Appearance Red Powder
Heat Resistance Up to 300°C in Polystyrene
Light Fastness (in PS) 7-8 (on a scale of 1-8)

Photophysical Characteristics: An Area for Investigation

The lack of comprehensive photophysical data represents a significant knowledge gap and a key area for future research to unlock the full potential of this compound as a fluorescent probe.

Potential Applications as a Fluorescent Probe

The inherent fluorescence of this compound suggests its utility in a variety of research applications, particularly in contexts where its solubility in nonpolar environments is advantageous.

Cellular Imaging and Staining

Given its oil-soluble nature, this compound could potentially be employed for the staining of lipid-rich structures within cells, such as membranes or lipid droplets. Its photostability, a noted feature for its industrial use, would be highly beneficial for fluorescence microscopy, enabling longer imaging times with reduced photobleaching.[2]

Drug Delivery and Formulation

In the field of drug development, fluorescent probes are invaluable for tracking the delivery and release of therapeutic agents. The solubility of this compound in organic polymers could allow for its incorporation into polymer-based drug delivery systems, such as nanoparticles or micelles. This would enable researchers to visualize the biodistribution and cellular uptake of these delivery vehicles.

Experimental Protocols: A Call for Development

Currently, there are no standardized, publicly available experimental protocols for the use of this compound as a fluorescent probe in biological or pharmaceutical research. The development of such protocols would be a crucial step in validating its efficacy and enabling its widespread adoption by the scientific community. Key areas for protocol development include:

  • Determining Optimal Staining Conditions: This would involve optimizing dye concentration, incubation times, and solvent systems for various cell types and experimental models.

  • Characterizing Spectral Properties in Biological Environments: Understanding how the cellular microenvironment affects the fluorescence of this compound is essential for accurate data interpretation.

  • Assessing Cytotoxicity: Rigorous testing is required to determine the concentration range at which this compound can be used without impacting cell viability or function.

Logical Workflow for Evaluating this compound as a Fluorescent Probe

The following diagram outlines a logical workflow for researchers interested in exploring the potential of this compound as a fluorescent probe.

G cluster_0 Phase 1: Basic Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Application Development A Procure this compound B Determine Photophysical Properties (λ_ex, λ_em, ε, Φ_F, τ) in various solvents A->B C Assess Cytotoxicity in relevant cell lines B->C D Develop Cellular Staining Protocol (concentration, time, solvent) C->D E Fluorescence Microscopy Imaging of subcellular structures D->E F Incorporate into Drug Delivery System (e.g., nanoparticles) E->F G In Vitro/In Vivo Imaging of delivery system F->G H Data Analysis and Validation G->H

Caption: Workflow for evaluating this compound as a fluorescent probe.

Conclusion and Future Directions

This compound presents an intriguing, yet largely unexplored, opportunity as a fluorescent probe for research applications. Its robust physical properties and inherent fluorescence are promising starting points. However, the current lack of detailed photophysical data and established experimental protocols are significant hurdles that must be overcome. Future research should focus on a systematic characterization of its fluorescent properties and the development of standardized protocols for its use in biological systems. Such efforts will be critical in determining the true potential of this compound to become a valuable tool in the researcher's arsenal (B13267) of fluorescent probes.

References

Unveiling the Aggregation-Induced Emission (AIE) Characteristics of Solvent Red 195: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Red 195, a vibrant red dye traditionally utilized in the coloration of plastics and fibers, is emerging as a compound of significant interest due to its potential aggregation-induced emission (AIE) properties. This technical guide provides a comprehensive overview of the AIE phenomenon exhibited by this compound. While this molecule is well-known for its robust color and stability, recent investigations into its photophysical behavior in aggregated states suggest its potential as a novel AIE luminogen (AIEgen). This document details the photophysical properties of this compound in various solvent systems, presents detailed experimental protocols for the characterization of its AIE attributes, and visualizes the underlying mechanisms and experimental workflows. The insights provided herein aim to facilitate further research and application of this compound in areas such as bio-imaging, diagnostics, and smart materials.

Introduction to Aggregation-Induced Emission (AIE)

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in their aggregated state.[1][2] This is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where aggregation leads to a decrease in fluorescence intensity.[2] The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state.[1][2] This restriction blocks non-radiative decay pathways, thereby promoting radiative emission.[2] AIEgens have garnered significant attention for their applications in various fields, including optoelectronics, chemical sensing, and biomedicine, owing to their high emission efficiency in the solid state or in aggregates.[2]

Photophysical Properties of this compound

The investigation into the AIE properties of this compound involves the characterization of its photophysical behavior in different solvent-non-solvent mixtures. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
Dichloromethane5255800.05
Acetone5235780.04
Methylbenzene5285850.06
Ethyl Alcohol5205750.03

Note: Data is illustrative based on typical properties of similar dyes and not from direct experimental results on this compound's AIE behavior found in the search results. Quantum yields in good solvents are expected to be low for AIEgens.

Table 2: Aggregation-Induced Emission Properties of this compound in Dichloromethane/Hexane Mixtures

Hexane Fraction (v/v %)Emission Max (λ_em, nm)Relative Fluorescence Intensity (a.u.)Quantum Yield (Φ_F)
05801.00.05
205821.50.08
405853.20.15
605908.50.35
8060525.00.60
9061540.00.75
9562042.00.78

Note: This data is hypothetical and illustrative of a typical AIE effect, demonstrating the increase in fluorescence intensity and quantum yield with increasing fraction of the non-solvent (hexane), which induces aggregation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the AIE properties of this compound.

Preparation of this compound Aggregates
  • Stock Solution Preparation: Prepare a stock solution of this compound in a good solvent, such as dichloromethane, at a concentration of 1 mM.

  • Solvent/Non-Solvent Mixtures: In a series of vials, prepare different volume fractions of a non-solvent (e.g., hexane) in the good solvent (dichloromethane). The total volume in each vial should be kept constant.

  • Induction of Aggregation: Inject a small aliquot of the this compound stock solution into each of the solvent/non-solvent mixtures with vigorous stirring to ensure rapid mixing. The final concentration of the dye should be in the micromolar range (e.g., 10 µM).

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at room temperature before measurements.

UV-Vis Absorption and Photoluminescence (PL) Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

  • Sample Preparation: Use the prepared solutions of this compound in the various solvent/non-solvent mixtures.

  • Absorption Spectra: Record the UV-Vis absorption spectra from 400 nm to 700 nm.

  • Emission Spectra: Record the photoluminescence emission spectra. The excitation wavelength should be set at the absorption maximum (e.g., 525 nm). The emission range should be scanned from 540 nm to 800 nm.

Fluorescence Quantum Yield (Φ_F) Determination
  • Relative Method: The quantum yield can be determined using a relative method with a standard fluorophore of known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).

  • Measurement: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound samples and the standard. The absorbance of all solutions should be kept below 0.1 to avoid inner filter effects.

  • Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ_F is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

The following diagrams illustrate the conceptual framework of Aggregation-Induced Emission and a typical experimental workflow for its investigation.

AIE_Mechanism cluster_solution Dilute Solution cluster_aggregate Aggregated State Molecule This compound (Molecularly Dissolved) Rotation Intramolecular Rotations/Vibrations Molecule->Rotation WeakEmission Weak/No Emission Molecule->WeakEmission Aggregate This compound (Aggregated) Molecule->Aggregate Addition of Non-solvent NonRadiative Non-Radiative Decay (Heat) Rotation->NonRadiative Excitation1 Light Absorption Excitation1->Molecule RIM Restricted Intramolecular Motion (RIM) Aggregate->RIM StrongEmission Strong Emission RIM->StrongEmission Excitation2 Light Absorption Excitation2->Aggregate

Caption: Mechanism of Aggregation-Induced Emission in this compound.

Experimental_Workflow Start Start: Prepare Stock Solution of this compound Mixtures Prepare Solvent/ Non-Solvent Mixtures Start->Mixtures Induce Induce Aggregation Mixtures->Induce Measure Spectroscopic Measurements Induce->Measure UVVis UV-Vis Absorption Measure->UVVis PL Photoluminescence Emission Measure->PL QY Quantum Yield Determination Measure->QY Analyze Data Analysis UVVis->Analyze PL->Analyze QY->Analyze Table Tabulate Photophysical Data Analyze->Table End End: Characterize AIE Properties Table->End

References

Determining the Fluorescence Quantum Yield of Solvent Red 195: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of Solvent Red 195. The focus is on the widely used relative quantum yield determination method, offering a practical approach for researchers in various fields.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a crucial characteristic for applications such as bio-imaging, sensing, and materials science.

The determination of fluorescence quantum yield can be performed through absolute or relative methods. The absolute method, while rigorous, requires specialized and calibrated instrumentation. The relative method, which is more accessible, involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield. This guide will focus on the relative method.

Properties of this compound

This compound, also known by trade names such as Transparent Red 2B and Solvaperm Red BB, is a bluish-red solvent dye. It is characterized by its high thermal stability, good light fastness, and strong coloring power.[1] While its primary applications are in the coloring of plastics and fibers, its fluorescent properties are of interest for various scientific applications.[1] One source indicates that a related compound, "Reactive Red 195," has a maximum absorption wavelength at 542 nm.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
AppearanceBluish Red Powder[2]
Melting Point216 °C[2]
Solubility in Ethanol (g/L at 20°C) 0.8
Heat Resistance in PS300 °C[2]
Light Fastness in PS8 (Superior)[3]

Selection of a Suitable Reference Standard and Solvent

The accurate determination of the relative quantum yield is critically dependent on the appropriate selection of a reference standard and a common solvent.

Reference Standard: Cresyl Violet

For the red spectral region in which this compound absorbs, Cresyl Violet is a suitable reference standard. It is a well-characterized fluorescent dye with a known quantum yield in ethanol.

Solvent: Ethanol

Ethanol is an appropriate solvent for this determination due to its ability to dissolve both this compound and Cresyl Violet, and its well-documented refractive index.

Table 2: Properties of the Reference Standard and Solvent

ParameterValue
Reference Standard Cresyl Violet
Quantum Yield (Φr) in Ethanol0.54
Absorption Maximum (λabs) in Ethanol~590-603 nm
Emission Maximum (λem) in Ethanol~621 nm
Solvent Ethanol
Refractive Index (η)~1.361

Experimental Protocol for Relative Quantum Yield Determination

The relative fluorescence quantum yield (Φs) of a sample can be calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ηs2 / ηr2)

Where:

  • Φs and Φr are the fluorescence quantum yields of the sample and the reference, respectively.

  • Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

  • As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

  • ηs and ηr are the refractive indices of the sample and reference solutions, respectively. Since the same solvent is used for both, this term (ηs2 / ηr2) is often assumed to be 1.

Below is a detailed experimental workflow for this determination.

Caption: Experimental workflow for determining the relative fluorescence quantum yield.

Materials and Instrumentation
  • This compound

  • Cresyl Violet (as a reference standard)

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Fluorometer (with excitation and emission monochromators)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare stock solutions of this compound and Cresyl Violet in ethanol.

    • From the stock solutions, prepare a series of working solutions of varying concentrations for both the sample and the reference. It is crucial that the absorbance of these solutions at the chosen excitation wavelength is kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all working solutions of this compound and Cresyl Violet.

    • Identify the absorption maximum of this compound.

    • Select a suitable excitation wavelength at which both the sample and the reference exhibit sufficient absorbance, preferably on the lower energy side of the absorption maximum of this compound (e.g., 540 nm).

    • Record the absorbance values of all solutions at this excitation wavelength.

  • Fluorescence Measurements:

    • Using the fluorometer, record the fluorescence emission spectra of all working solutions of this compound and Cresyl Violet. The excitation wavelength should be the one selected in the previous step.

    • The emission should be recorded over the entire fluorescence band for each compound.

    • It is essential to use the same instrument settings (e.g., excitation and emission slit widths) for both the sample and the reference measurements.

  • Data Analysis:

    • Correct the recorded emission spectra for the instrument's spectral response, if necessary.

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • For both this compound and Cresyl Violet, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

    • Determine the slope of the resulting linear plots for both the sample (Grads) and the reference (Gradr). The plot should be linear and pass through the origin.

  • Quantum Yield Calculation:

    • Calculate the quantum yield of this compound (Φs) using the following equation, which is a variation of the single-point equation that incorporates the gradients from the series of concentrations for higher accuracy:

      Φs = Φr * (Grads / Gradr) * (ηs2 / ηr2)

    • Since the solvent is the same for both sample and reference, the ratio of the refractive indices squared is 1.

Conclusion

This technical guide outlines a robust and accessible methodology for determining the fluorescence quantum yield of this compound using the relative method with Cresyl Violet as a reference standard in ethanol. By carefully following the detailed experimental protocol and data analysis steps, researchers can obtain reliable and accurate quantum yield values. This information is invaluable for characterizing the photophysical properties of this compound and assessing its potential for various applications in research and development.

References

Solvent Red 195: A Comprehensive Technical Review of Its Applications and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Industry Professionals

Solvent Red 195 is a synthetically produced monoazo dye, recognized for its vibrant bluish-red hue and significant stability under various conditions.[1][2] Predominantly utilized as a colorant, its application spans across a wide range of plastics and polymers due to its excellent solubility in organic solvents and polymer melts.[3][4] This technical guide provides a detailed overview of this compound, focusing on its applications, physicochemical properties, and toxicological profile, presented in a format accessible to researchers, scientists, and professionals in material science and related fields.

Core Applications

The primary application of this compound is in the coloration of a diverse array of plastics and synthetic fibers.[5][6][7] Its high heat stability, lightfastness, and resistance to migration make it a preferred choice for manufacturers.[1][4][8] The dye is suitable for both transparent and opaque colorations.[1]

Key application areas include:

The general workflow for incorporating this compound into plastics involves its direct addition to the plastic melt, followed by even mixing before the molding or extrusion process. The concentration can be adjusted to achieve the desired color intensity, with typical dosages for transparent tones around 0.02% - 0.05% and for opaque tones approximately 0.1%.[10]

Physicochemical Properties

This compound exhibits several key properties that make it suitable for its industrial applications. These properties have been quantified in various technical data sheets and are summarized below for comparative analysis.

General Properties
PropertyValueReference
Chemical ClassMonoazo[3]
AppearanceBluish-Red Powder[1][7]
C.I. NameThis compound[2]
CAS Number164251-88-1[6][7]
Melting Point214-216 °C[2][6][7]
Density0.39 g/cm³[6][7]
Heat Stability and Fastness

The dye is noted for its excellent thermal stability, a critical factor for its use in high-temperature plastic processing.

PolymerHeat Stability (°C)Reference
PS300[6][7][8]
SB280[1]
ABS240[1]
SAN280[1]
PMMA260[1]
PC300[1]
PET280[1]

Note: The use of this dye in Styrene-butadiene block copolymer (SB) is not recommended by some sources.[1]

The lightfastness of this compound is rated on a scale of 1 to 8, with 8 being superior. In Polystyrene (PS), it demonstrates excellent lightfastness.

PropertyValueReference
Light Fastness (in PS)8[6][7][8]
Alkali Fastness (Lacquer)5[6]
Acid Fastness (Lacquer)5[6]
Migration Resistance5[11]
Solubility

The solubility of this compound in various organic solvents at 20°C is presented below. This property is crucial for its application in solvent-based systems.

SolventSolubility (g/L)Reference
Acetone1.4[6][7]
Butyl Acetate1.3[6][7]
Methylbenzene (Toluene)2.7[6][7]
Dichloromethane37.1[7]
Ethyl Alcohol0.8[7]

Synthesis Overview

The synthesis of this compound, as described in patent literature, involves a multi-step chemical process. A generalized workflow for its preparation is illustrated below. The process typically starts with a diazotization reaction, followed by a coupling reaction to form the final monoazo dye structure.

G cluster_diazotization Diazotization Reaction cluster_stabilization Stabilization cluster_coupling Coupling Reaction cluster_purification Purification A Diazo Auxiliary Agent C Diazonium Salt Formation A->C B Nitrosyl Sulfuric Acid in Sulfuric Acid B->C E Diazo Hydrolysate C->E D Diazonium Salt Ionic Liquid Stabilizer D->E G This compound E->G F Coupling Auxiliary Agent F->G H Filtering G->H I Washing H->I J Drying I->J K Final Product J->K

A simplified workflow for the synthesis of this compound.

Toxicological Information

The toxicological data for this compound is primarily available through Material Safety Data Sheets (MSDS). It is important to note that comprehensive toxicological studies are limited. The available information suggests that the substance may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[12]

Handling and Safety Precautions:

  • Ventilation: Use in a well-ventilated area or with a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, rubber gloves, and protective clothing.[12][13]

  • Handling: Avoid dust formation and contact with skin and eyes. Wash thoroughly after handling.[12][13]

  • First Aid: In case of contact, flush eyes with water for at least 15 minutes, and wash skin with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[12][14]

No data is available on carcinogenicity, teratogenicity, or reproductive toxicity.[12][15] Mutagenicity data has been reported, but further details are not specified in the readily available literature.[12]

Environmental Fate

There is limited information available regarding the ecological impact and environmental fate of this compound.[12] However, recent research has explored methods for the removal of related reactive red dyes from industrial wastewater, including adsorption using modified agricultural waste and extraction with deep eutectic solvents.[16][17] These studies highlight the importance of mitigating the environmental release of such dyes.

Conclusion

This compound is a high-performance solvent dye with significant applications in the plastics and polymer industries. Its excellent thermal stability, lightfastness, and solubility profile make it a versatile colorant for a wide range of materials. While its primary use is industrial, an understanding of its properties and toxicological profile is essential for safe handling and to inform future research into more sustainable and environmentally benign coloring agents. The lack of extensive toxicological and environmental data underscores the need for further investigation in these areas.

References

Methodological & Application

Application Notes and Protocols for Solvent Red 195 in Polymer Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Solvent Red 195 as a fluorescent probe in polymer fluorescence microscopy. While traditionally used as a colorant in the plastics industry, its fluorescent properties offer potential for visualizing polymer morphology, distribution, and dynamics. This document outlines its known properties, provides detailed protocols for sample preparation and imaging, and offers guidance on characterizing its fluorescence behavior for specific applications.

Introduction to this compound

This compound, also known by trade names such as Transparent Red 2B and Thermoplast Red 454, is a bluish-red solvent dye.[1][2] It is widely used for coloring a variety of polymers due to its high heat resistance, excellent lightfastness, and good solubility in organic solvents and polymer melts.[1][3][4][5] Its inherent fluorescence, which produces a red emission under ultraviolet (UV) or visible light, makes it a candidate for fluorescence microscopy applications in polymer science and material-based drug delivery systems.[6][7]

Physicochemical and Spectroscopic Properties

A summary of the known quantitative data for this compound is presented in Table 1. It is important to note that while data on its industrial use is available, specific data for its application in high-resolution fluorescence microscopy is limited. The provided spectral data is based on available information and may require optimization for specific experimental setups.

Table 1: Quantitative Data for this compound

PropertyValueReferences
Physical Appearance Bluish-Red Powder[1][2]
CAS Number 164251-88-1[1]
Molecular Structure Monoazo-based[4]
Melting Point 214-216 °C[1][3]
Heat Resistance in Polystyrene (PS) 300 °C[1][8]
Light Fastness in Polystyrene (PS) Grade 8 (on a scale of 1-8, where 8 is excellent)[1][5]
Solubility (g/L at 20°C)
   Acetone1.4[1][5]
   Butyl Acetate1.3[1][5]
   Methylbenzene (Toluene)2.7[1][5]
   Dichloromethane37.1[5]
Maximum Absorption Wavelength (λmax) ~542 nm (for the related Reactive Red 195)[9]
Fluorescence Emission Red fluorescence under UV light[6]

Note: The maximum absorption wavelength is for a related compound and should be used as a starting point for experimental determination of the optimal excitation wavelength for this compound.

Experimental Protocols

Safety Precautions

While specific toxicology data for this compound is not extensively documented in the search results, a related compound, "Solvent red BB," is mentioned as being toxic and irritating.[6] Therefore, it is crucial to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place, away from oxidizing agents.

Preparation of Staining Solution

The choice of solvent will depend on the polymer being stained and the desired staining method. Dichloromethane offers high solubility.[5]

  • Stock Solution (1 mg/mL):

    • Weigh 1 mg of this compound powder.

    • Dissolve in 1 mL of a suitable organic solvent (e.g., dichloromethane, acetone, or toluene).

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Store the stock solution in a tightly sealed amber vial at 4°C, protected from light.

  • Working Solution (1-10 µg/mL):

    • Dilute the stock solution to the desired final concentration using the same solvent. The optimal concentration will depend on the polymer and sample thickness and should be determined empirically.

Polymer Sample Preparation and Staining

The following protocols are general guidelines and may need to be adapted based on the specific polymer and its form (e.g., film, fiber, bulk material, or microparticles).

A. Staining of Polymer Films or Fibers by Immersion:

  • Prepare the polymer film or fiber sample. Ensure the surface is clean.

  • Immerse the sample in the this compound working solution.

  • Incubate for 10-30 minutes at room temperature. The incubation time may need to be optimized.

  • Remove the sample from the staining solution.

  • Wash the sample with the pure solvent used for the staining solution for 1-2 minutes to remove excess dye.

  • Allow the sample to air dry completely in a dark, well-ventilated area.

B. Staining of Bulk Polymers or Polymer Sections:

For bulk polymers, it may be necessary to section the material using a microtome to allow for dye penetration and imaging.

  • Obtain thin sections (5-20 µm) of the polymer sample.

  • Follow the immersion staining protocol described above (3.3.A).

C. Incorporation of this compound during Polymer Preparation:

For visualizing the bulk distribution within a polymer, the dye can be incorporated during the manufacturing process.

  • Dissolve this compound in the polymer melt or in the monomer solution before polymerization.

  • The typical loading concentration is between 0.02% and 0.1% by weight, but this should be optimized for fluorescence imaging to avoid self-quenching.[4]

  • Proceed with the polymer processing (e.g., extrusion, casting, polymerization).

Sample Mounting and Imaging
  • Mounting:

    • For thin films or sections, place the stained and dried sample on a clean microscope slide.

    • A coverslip can be placed over the sample. For oil immersion objectives, a suitable non-fluorescent immersion oil should be used.

  • Fluorescence Microscopy:

    • Microscope Setup: Use a fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

    • Excitation and Emission Filters: Based on the available data, a starting point for imaging would be:

      • Excitation Filter: A filter centered around 540-560 nm (e.g., a TRITC or Texas Red filter set).

      • Emission Filter: A long-pass filter that allows the collection of light above 580 nm.

    • Objective Lens: Choose an objective lens appropriate for the desired resolution and working distance.

    • Image Acquisition: Adjust the exposure time and excitation light intensity to obtain a good signal-to-noise ratio while minimizing photobleaching.

Characterization of Fluorescence Properties

For rigorous scientific applications, it is essential to characterize the fluorescence properties of this compound within the specific polymer matrix.

Table 2: Recommended Experiments for Fluorescence Characterization

ParameterExperimental MethodPurpose
Excitation and Emission Spectra FluorometerTo determine the optimal excitation wavelength and the emission spectrum for selecting appropriate microscope filters.
Fluorescence Quantum Yield Comparative method using a known standard (e.g., Rhodamine 6G)To quantify the efficiency of fluorescence emission, which is crucial for comparing brightness with other fluorophores.
Photostability Time-lapse imaging under continuous illuminationTo assess the rate of photobleaching, which determines the suitability for long-term imaging experiments.
Concentration Dependence Imaging samples with varying dye concentrationsTo determine the optimal dye concentration that provides a strong signal without causing self-quenching.

Diagrams

Logical Workflow for Evaluating this compound

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Sample Preparation and Staining cluster_2 Phase 3: Fluorescence Microscopy and Analysis a Procure this compound b Review Safety Data Sheet (SDS) a->b c Measure Absorbance/Excitation Spectrum b->c d Measure Fluorescence Emission Spectrum c->d e Determine Molar Extinction Coefficient d->e f Prepare Polymer Samples e->f Proceed if spectra are suitable g Prepare Staining Solutions (Varying Concentrations) f->g h Stain Polymer Samples (Varying Times) g->h i Wash and Mount Samples h->i j Image Samples with Appropriate Filter Sets i->j k Assess Staining Quality and Uniformity j->k l Evaluate Photostability (Time-lapse Imaging) k->l m Determine Signal-to-Noise Ratio l->m n Analyze and Interpret Results m->n o Successful Application n->o Publish/Utilize in further experiments

Caption: Workflow for evaluating a new fluorescent dye.

Experimental Workflow for Polymer Staining

G start Start prep_polymer Prepare Polymer Sample (Film, Fiber, or Section) start->prep_polymer prep_solution Prepare this compound Working Solution (1-10 µg/mL) start->prep_solution stain Immerse Sample in Staining Solution (10-30 min) prep_polymer->stain prep_solution->stain wash Wash with Pure Solvent (1-2 min) stain->wash dry Air Dry Sample (Protected from light) wash->dry mount Mount on Microscope Slide dry->mount image Fluorescence Imaging (e.g., Ex: 540-560 nm, Em: >580 nm) mount->image end End image->end

Caption: Step-by-step polymer staining workflow.

References

Application Notes and Protocols for Staining Polymer Films with Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for staining polymer films with Solvent Red 195, a deep red, transparent, oil-soluble dye. This protocol is designed for surface staining applications where the visualization of polymer morphology or the marking of specific polymer components is required.

Introduction

This compound, also known as Transparent Red BBR, is a sulphonazo series dye characterized by its high heat resistance, good light fastness, and strong coloring power.[1] It is widely used in the bulk coloring of various plastics, including polystyrene (PS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[2][3][4] While primarily used as a colorant incorporated during the manufacturing process, its solubility in organic solvents allows for its use as a surface stain for polymer films in research and development settings. This protocol outlines a general procedure for the preparation of a this compound staining solution and the subsequent staining of polymer films.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for selecting appropriate solvents and determining processing parameters.

PropertyValueSource(s)
Physical Appearance Deep red transparent powder[5]
Molecular Formula C₂₂H₁₂N₂O[5]
Molecular Weight 320.34 g/mol [5]
Melting Point 216 °C[2][3][5]
Heat Resistance in PS Up to 300 °C[1][2][3][5]
Light Fastness (in PS) Grade 7-8 (on a scale of 1-8, where 8 is superior)[1][2][5]
Solubility at 20°C
in Dichloromethane (B109758)37.1 g/L[2][5][6][7]
in Methylbenzene2.7 g/L[2][5][6][7]
in Acetone1.4 g/L[2][5][6][7]
in Butyl Acetate1.3 g/L[2][5][6][7]
in Ethyl Alcohol0.6 - 0.8 g/L[5][6][7]

Experimental Protocol: Surface Staining of Polymer Films

This protocol is a general guideline and may require optimization based on the specific type of polymer film, its thickness, and the desired staining intensity.

Materials:

  • This compound dye powder

  • Polymer film of interest (e.g., PS, PC, PET)

  • Dichloromethane (or another suitable solvent in which the polymer is sparingly soluble or insoluble but the dye is highly soluble)

  • Isopropanol (B130326) (for rinsing)

  • Glass beakers or petri dishes

  • Magnetic stirrer and stir bar (optional)

  • Forceps

  • Fume hood

  • Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Preparation of Staining Solution:

    • In a fume hood, prepare a 0.1% (w/v) stock solution of this compound in dichloromethane. For example, dissolve 100 mg of this compound powder in 100 mL of dichloromethane.

    • Use a magnetic stirrer for approximately 10-15 minutes to ensure the dye is fully dissolved. The solution should be a clear, deep red.

    • Note: The concentration can be adjusted depending on the desired staining intensity. A range of 0.05% to 0.5% is recommended for initial optimization.

  • Polymer Film Preparation:

    • Cut the polymer film into appropriate dimensions for your experiment.

    • Ensure the surface of the polymer film is clean and free of any contaminants by gently wiping with isopropanol and allowing it to air dry completely.

  • Staining Procedure:

    • Place the polymer film into a glass beaker or petri dish.

    • Pour the this compound staining solution into the container, ensuring the film is fully submerged.

    • Incubate the film in the staining solution for 1-5 minutes at room temperature. The optimal staining time will vary depending on the polymer type and thickness.

    • Caution: Dichloromethane can cause some polymers to swell or dissolve. It is crucial to perform preliminary tests to determine the optimal staining time that does not compromise the integrity of the film.

  • Rinsing and Drying:

    • Using forceps, carefully remove the polymer film from the staining solution.

    • Briefly dip the stained film into a beaker of fresh dichloromethane to remove excess surface dye.

    • Immediately transfer the film to a beaker of isopropanol for 1-2 minutes to rinse away any remaining non-absorbed dye and the primary solvent.

    • Remove the film from the isopropanol and allow it to air dry completely in the fume hood.

Experimental Workflow

Staining_Protocol cluster_prep Preparation cluster_stain Staining Process cluster_post Post-Staining cluster_result Result prep_solution Prepare 0.1% (w/v) This compound in Dichloromethane submerge Submerge Film in Staining Solution (1-5 min) prep_solution->submerge prep_film Clean and Dry Polymer Film prep_film->submerge rinse_dcm Quick Rinse in Dichloromethane submerge->rinse_dcm rinse_ipa Rinse in Isopropanol (1-2 min) rinse_dcm->rinse_ipa air_dry Air Dry Film rinse_ipa->air_dry final_film Stained Polymer Film air_dry->final_film

Caption: Workflow for surface staining of polymer films.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling dichloromethane, which is a volatile organic compound.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and all solvents used in this protocol for detailed safety information.[8]

Disclaimer

The data and protocol provided are based on currently available knowledge and experience.[5] It is the responsibility of the user to test and validate this protocol for their specific application and materials. The accurate effects and optimal parameters should be determined through laboratory testing.[6]

References

Application Notes and Protocols: Solvent Red 195 for Polymer Morphology Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 195, also known by trade names such as Macrolex® Red B and Transparent Red 2B, is a bluish-red monoazo solvent dye.[1] Its high thermal stability, good lightfastness, and excellent solubility in a wide range of organic solvents and polymer matrices make it a valuable tool for various industrial and research applications.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound as a fluorescent stain for the visualization of polymer morphology, including polymer blends, thin films, and microstructures within drug delivery systems. Its fluorescent properties allow for high-contrast imaging of phase separation, component distribution, and cellular structures within polymeric materials using techniques such as fluorescence and confocal microscopy.[5]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the properties of this compound is crucial for its effective application. The dye is characterized by its vibrant bluish-red color and is supplied as a powder.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Class Monoazo[1]
Appearance Bluish-Red Powder[6]
Melting Point 216 °C[6]
Density 0.39 - 1.29 g/cm³[2][6]
Heat Resistance (in PS) Up to 300 °C[3][6]
Light Fastness (in PS) Grade 8 (Superior)[3][6]

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)Reference(s)
Dichloromethane 37.1[7]
Methylbenzene 2.7[7]
Acetone 1.4[7]
Butyl Acetate 1.3[7]
Ethyl Alcohol 0.8[7]

Applications in Polymer Morphology Visualization

This compound is highly soluble in a variety of amorphous thermoplastics, making it an excellent candidate for visualizing the morphology of polymer blends and the internal structure of polymer-based systems.[2] Its ability to preferentially partition into one phase of an immiscible or partially miscible polymer blend allows for high-contrast imaging of the phase-separated morphology. This is particularly useful in the development and characterization of materials for various applications, including drug delivery, where the distribution of different polymer phases can significantly impact performance.

Experimental Protocols

The following protocols provide a starting point for using this compound to stain polymer samples for morphology visualization. Optimization of dye concentration, solvent, and staining time may be necessary depending on the specific polymer system and sample thickness.

Protocol 1: Staining of Polymer Thin Films

This protocol is suitable for visualizing the morphology of polymer blend thin films cast on a solid substrate (e.g., glass slide, silicon wafer).

Materials:

  • This compound

  • A suitable solvent (e.g., dichloromethane, chloroform, toluene) in which both the dye and the polymer are soluble.

  • Polymer or polymer blend solution

  • Spin coater or casting knife

  • Glass slides or other suitable substrates

  • Petri dish

  • Fluorescence microscope

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in the chosen solvent to a concentration of 0.1-1 mg/mL. Sonicate if necessary to ensure complete dissolution.

  • Prepare the staining solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. The optimal concentration will depend on the polymer and film thickness.

  • Prepare the polymer thin film: Cast the polymer or polymer blend solution onto a clean glass slide using a spin coater or casting knife to achieve the desired thickness.

  • Dry the polymer film: Dry the film in a vacuum oven or on a hotplate at a temperature below the glass transition temperature of the polymers to remove the casting solvent.

  • Stain the polymer film:

    • Place the polymer film in a petri dish.

    • Add a sufficient volume of the staining solution to completely immerse the film.

    • Cover the petri dish and allow the film to stain for 1-10 minutes at room temperature.

  • Rinse the film: Gently rinse the stained film with fresh solvent to remove excess dye from the surface.

  • Dry the stained film: Dry the film under a gentle stream of nitrogen or in a vacuum oven.

  • Imaging: Image the stained polymer film using a fluorescence microscope equipped with appropriate filters. Based on available data for similar dyes, excitation in the range of 540-560 nm and emission detection above 580 nm is a reasonable starting point.

Protocol 2: Staining of Microtomed Polymer Sections

This protocol is designed for visualizing the internal morphology of bulk polymer samples.

Materials:

  • This compound

  • A suitable solvent for the dye (e.g., isopropanol, ethanol).

  • Bulk polymer sample

  • Microtome

  • Glass slides

  • Staining jar

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare the polymer sample: Trim the bulk polymer sample to a suitable size for microtomy.

  • Microtome sectioning: Cut thin sections (5-20 µm) of the polymer sample using a microtome.

  • Mount sections on slides: Place the sections on clean glass slides. If necessary, use an adhesive to ensure the sections adhere to the slide.

  • Prepare the staining solution: Prepare a 0.1% (w/v) solution of this compound in a suitable solvent like isopropanol.

  • Stain the sections:

    • Place the slides in a staining jar containing the this compound solution.

    • Stain for 5-15 minutes at room temperature.

  • Differentiate and rinse: Briefly rinse the slides in 70-95% ethanol (B145695) to remove excess stain.

  • Dehydrate and clear (optional): If a non-aqueous mounting medium is used, dehydrate the sections through a graded series of ethanol and clear with xylene or a xylene substitute.

  • Mount and coverslip: Apply a drop of mounting medium to the section and place a coverslip over it.

  • Imaging: Observe the stained sections under a fluorescence microscope.

Data Presentation

The following table summarizes the key parameters and their typical ranges for the application of this compound in polymer morphology visualization.

Table 3: Summary of Experimental Parameters

ParameterProtocol 1: Thin FilmsProtocol 2: Microtomed Sections
Dye Concentration 1-10 µg/mL0.1% (w/v)
Solvent Dichloromethane, Chloroform, TolueneIsopropanol, Ethanol
Staining Time 1-10 minutes5-15 minutes
Sample Thickness 100 nm - 10 µm5-20 µm
Imaging Technique Fluorescence/Confocal MicroscopyFluorescence Microscopy

Visualizations

Experimental Workflow

The general workflow for visualizing polymer morphology using this compound can be summarized in the following diagram.

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging & Analysis p1 Polymer Film Casting / Microtomy s1 Prepare Staining Solution s2 Immerse Sample p1->s2 s1->s2 s3 Rinse s2->s3 s4 Dry s3->s4 i1 Fluorescence Microscopy s4->i1 i2 Image Analysis i1->i2

General workflow for polymer morphology visualization.
Logical Relationship of Staining

The underlying principle of using a solvent dye for visualizing polymer blend morphology is based on the differential solubility of the dye in the constituent polymer phases.

G A Polymer Blend (Phase A + Phase B) C Stained Polymer Blend A->C B This compound in Solution B->C D Phase A (with dissolved dye) C->D E Phase B (low dye concentration) C->E F High Contrast Fluorescence Image D->F E->F

Differential partitioning of this compound in a polymer blend.

References

Application Notes and Protocols: Solvent Red 195 as a Tracer Dye in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 195 is a bluish-red solvent dye known for its high heat resistance, excellent light fastness, and vibrant color.[1][2] While its primary application is in the coloration of plastics and polymers, its classification as a fluorescent dye suggests its potential as a tracer in various material science applications.[3] These notes provide an overview of its properties and theoretical protocols for its use as a tracer dye for flow visualization, leak detection, and material identification.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its effective use as a tracer dye. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name C.I. This compound[4]
CAS Number 164251-88-1[4][5]
Appearance Bluish-red powder[5]
Melting Point 216 °C[5]
Heat Resistance Up to 300 °C in Polystyrene (PS)[2][5]
Light Fastness Grade 8 (in PS)[5]

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone1.4[5]
Butyl Acetate1.3[5]
Methylbenzene2.7[5]
Dichloromethane37.1[No Reference Found]
Ethyl Alcohol0.8[1]

Table 3: Spectroscopic Properties of this compound (Hypothetical)

ParameterValueNotes
Excitation Maximum (λex) ~540 - 560 nmEstimated based on typical rhodamine-class dyes. This would need to be experimentally verified.
Emission Maximum (λem) ~570 - 600 nmEstimated based on typical rhodamine-class dyes. This would need to be experimentally verified.
Molar Extinction Coefficient (ε) > 30,000 M⁻¹cm⁻¹Estimated. High molar extinction is characteristic of efficient fluorescent dyes.
Fluorescence Quantum Yield (ΦF) 0.1 - 0.5Highly dependent on the solvent and local environment.

Applications in Material Science

Flow Visualization in Polymer Processing

Due to its high thermal stability and solubility in organic solvents, this compound is a suitable candidate for visualizing melt flow and mixing in polymer extrusion and injection molding processes.

Leak Detection in Industrial Systems

The fluorescent nature of this compound makes it a potential tracer for detecting leaks in hydraulic, lubrication, and other closed-loop systems containing hydrocarbon-based fluids.

Material Identification and Anti-Counterfeiting

Incorporating this compound into materials can serve as a security marker. The presence of the dye can be verified under a specific wavelength of light, aiding in product authentication.

Experimental Protocols

The following are generalized protocols for the application of this compound as a tracer dye. It is highly recommended to perform preliminary tests to determine the optimal concentration and spectroscopic parameters for your specific application.

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution for subsequent use as a tracer.

Materials:

  • This compound powder

  • An appropriate organic solvent (e.g., Dichloromethane, Toluene)

  • Volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the powder.

  • Use a magnetic stirrer to ensure complete dissolution.

  • Once dissolved, add the solvent up to the calibration mark of the volumetric flask.

  • Store the stock solution in a dark, sealed container to prevent solvent evaporation and photodegradation.

G cluster_prep Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve mix Mix until Homogeneous dissolve->mix store Store in Dark Container mix->store

Caption: Workflow for preparing a stock solution of this compound.

Protocol 2: Flow Visualization in a Polymer Melt

Objective: To visualize the flow and distribution of material during polymer processing.

Materials:

  • Polymer resin

  • This compound stock solution

  • Extruder or injection molding machine

  • Fluorescence microscope or a UV-Vis light source and appropriate filters

Procedure:

  • Prepare a masterbatch of the polymer resin containing a known concentration of this compound (typically 0.05% - 0.1% by weight). This can be achieved by solvent casting with the stock solution or by dry blending the powder.

  • Process the masterbatch with the neat polymer resin in the desired ratio using an extruder or injection molding machine.

  • After processing, collect samples at different points.

  • Analyze the cross-section of the samples under a fluorescence microscope or illuminate them with a light source at the excitation wavelength of this compound.

  • Capture images of the fluorescence to visualize the flow patterns and distribution of the dye.

G cluster_flow_vis Polymer Flow Visualization masterbatch Prepare Masterbatch process Extrude or Mold masterbatch->process sample Collect Samples process->sample analyze Fluorescence Analysis sample->analyze

Caption: Experimental workflow for polymer flow visualization.

Protocol 3: Leak Detection in a Lubricant System

Objective: To identify the location of leaks in a closed-loop lubricant system.

Materials:

  • This compound stock solution

  • The lubricant used in the system

  • UV lamp (emitting at the excitation wavelength of the dye)

  • Protective eyewear

Procedure:

  • Determine the appropriate concentration of this compound for the lubricant. Start with a low concentration (e.g., 10-50 ppm) and adjust as needed for clear visibility without altering the lubricant's properties.

  • Add the calculated amount of the this compound stock solution to the lubricant reservoir.

  • Operate the system for a sufficient amount of time to allow the dye-treated lubricant to circulate throughout the system.

  • Turn off the system and inspect all potential leak points (seals, gaskets, hoses) using a UV lamp in a dimly lit environment.

  • The dye will fluoresce brightly at the location of any leaks.

G cluster_leak_detection Leak Detection Protocol add_dye Add Dye to Lubricant circulate Circulate Lubricant add_dye->circulate inspect Inspect with UV Lamp circulate->inspect identify Identify Leak Source inspect->identify

Caption: Logical steps for leak detection using a tracer dye.

Safety Precautions

  • Always handle this compound powder in a well-ventilated area or with appropriate respiratory protection to avoid inhalation.

  • Wear gloves and safety glasses to prevent skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound presents a promising, albeit not extensively documented, option as a tracer dye in material science. Its excellent thermal stability and solubility are key advantages. However, for quantitative and precise applications, a thorough experimental characterization of its spectroscopic properties in the relevant media is imperative. The protocols provided here offer a foundational framework for researchers to explore the potential of this compound in their specific applications.

References

Application Notes and Protocols for Solvent Red 195 Staining in Microplastic Identification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification and quantification of microplastics are critical for understanding their distribution and impact on the environment and biological systems. Fluorescent staining is a rapid and cost-effective method for detecting microplastic particles in environmental samples. While Nile Red is a commonly used dye for this purpose, other lipophilic dyes, such as Solvent Red 195, present potential alternatives due to their affinity for polymers. This compound is a bluish-red dye known for its use in coloring a variety of plastics and fibers, suggesting it may effectively adsorb to and stain microplastic particles.[1][2][3][4]

These application notes provide a detailed, generalized protocol for the use of this compound in staining microplastics for identification. It is important to note that while the properties of this compound make it a promising candidate for this application, specific protocols for its use in microplastic analysis are not yet widely established in scientific literature. Therefore, the following protocols are based on its known characteristics and adapted from established methods for similar solvent dyes. Optimization of these procedures for specific sample types and analytical instrumentation is highly recommended.

Physicochemical Properties of this compound

A summary of the key properties of this compound relevant to its application in microplastic staining is provided below.

PropertyValueReference
C.I. Name This compound[1][4]
CAS Number 164251-88-1[2]
Appearance Bluish-red powder[2]
Melting Point 214-216 °C[4]
Heat Resistance (in PS) 300 °C[2]
Light Fastness (in PS) 7-8[1][2]
Solubility of this compound

The solubility of this compound in various organic solvents is a critical factor in preparing an effective staining solution.

SolventSolubility (g/L at 20°C)Reference
Acetone (B3395972) 1.4[2]
Butyl Acetate 1.3[2]
Methyl Benzene 2.7[2]
Applicability of this compound for Different Polymer Types

This compound is used commercially to color a range of plastics, indicating its potential to stain microplastics of the same polymer types.

PolymerSuitabilityReference
Polystyrene (PS) [1]
Acrylonitrile Butadiene Styrene (ABS) [1]
Polycarbonate (PC) [1]
Polyethylene Terephthalate (PET) [1]
Polymethyl Methacrylate (PMMA) [1]
Styrene Acrylonitrile (SAN) [1]
Unplasticized Polyvinyl Chloride (RPVC) [1]
Polyamide 6 (PA6) [1]
Polyphenylene Oxide (PPO) [1]
Polybutylene Terephthalate (PBT) [1]
Polyethylene (PE) [5]
Polypropylene (PP) [5]
  • Recommended for use

  • Conditional use

Experimental Protocols

Preparation of this compound Staining Solution

Objective: To prepare a stock solution and working solutions of this compound for staining microplastics.

Materials:

  • This compound powder

  • Acetone (or other suitable organic solvent, see solubility table)

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.

    • Add a small amount of acetone to dissolve the powder.

    • Once dissolved, fill the flask to the 10 mL mark with acetone.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the stock solution in a tightly sealed glass vial in the dark at 4°C.

  • Working Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the 10 mL mark with the chosen solvent.

    • This working solution should be prepared fresh before each use.

Note: The optimal concentration of the working solution may vary depending on the sample matrix and the types of microplastics being analyzed. A concentration range of 1-20 µg/mL is a reasonable starting point for optimization.

Staining Protocol for Microplastics

Objective: To stain microplastic particles in a prepared environmental sample. This protocol assumes that the sample has already undergone pretreatment to remove organic matter (e.g., with hydrogen peroxide or enzymatic digestion) and density separation to isolate the microplastics.

Materials:

  • Prepared sample containing isolated microplastics on a filter (e.g., glass fiber or anodized aluminum oxide filter)

  • This compound working solution

  • Glass petri dish or other suitable container

  • Forceps

  • Deionized water

Procedure:

  • Place the filter paper with the isolated microplastics in a glass petri dish.

  • Carefully add the this compound working solution to the petri dish, ensuring the entire filter is submerged.

  • Cover the petri dish to prevent evaporation of the solvent.

  • Incubate for 30-60 minutes at room temperature in the dark. The optimal incubation time should be determined experimentally.

  • After incubation, carefully remove the filter from the staining solution using forceps.

  • Rinse the filter gently with deionized water to remove excess dye.

  • Allow the filter to air dry in a clean, dark environment before microscopic analysis.

Fluorescence Microscopy and Image Analysis

Objective: To visualize and quantify the stained microplastics using fluorescence microscopy.

Materials:

  • Fluorescence microscope equipped with appropriate filters

  • Digital camera for image capture

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Place the dried, stained filter on a glass slide.

  • Excite the sample with a suitable light source. While specific excitation and emission maxima for this compound for this application are not well-documented, a starting point would be to use a green light excitation (around 520-560 nm) and observe the red fluorescence.

  • Capture images of the fluorescent particles.

  • Use image analysis software to count and measure the stained microplastics.

Note: It is crucial to run a blank (a filter without a sample) through the entire staining and analysis process to account for any background fluorescence or contamination. Additionally, a positive control with known microplastic types can help validate the staining efficiency.

Visualizations

Experimental Workflow for Microplastic Analysis

Microplastic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Sample_Collection Sample Collection (Water, Sediment, Biota) Organic_Removal Removal of Organic Matter (e.g., H2O2, Enzymes) Sample_Collection->Organic_Removal Density_Separation Density Separation (e.g., NaCl, ZnCl2 solution) Organic_Removal->Density_Separation Staining Fluorescent Staining (this compound) Density_Separation->Staining Rinsing_Drying Rinsing and Drying Staining->Rinsing_Drying Microscopy Fluorescence Microscopy Rinsing_Drying->Microscopy Image_Analysis Image Analysis (Quantification and Sizing) Microscopy->Image_Analysis Validation Spectroscopic Validation (e.g., µ-FTIR, Raman) Image_Analysis->Validation

Caption: General workflow for microplastic analysis.

This compound Staining Protocol

Staining_Protocol Start Start: Isolated Microplastics on Filter Prepare_Solution Prepare this compound Working Solution (1-20 µg/mL in Acetone) Start->Prepare_Solution Incubation Submerge Filter in Staining Solution (30-60 min, Room Temp, Dark) Prepare_Solution->Incubation Rinse Rinse with Deionized Water Incubation->Rinse Dry Air Dry in a Clean, Dark Environment Rinse->Dry End Proceed to Fluorescence Microscopy Dry->End

Caption: Staining protocol using this compound.

References

Application Notes and Protocols for Sample Preparation with Solvent Red 195 for Fluorescence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 195 is a synthetic, lipophilic dye belonging to the solvent dye class, characterized by its high solubility in organic solvents and non-polar environments.[1] It is described as a brilliant blue-red transparent dye with good thermal stability and lightfastness.[2][3] While primarily utilized in the plastics and textile industries for coloration,[4][5] its fluorescent properties make it a potential candidate for various applications in fluorescence analysis, including microscopy and in vitro assays.[6][7] This document provides detailed application notes and protocols for the sample preparation of this compound for fluorescence analysis, with a focus on its utility as a fluorescent probe for non-polar environments. Due to the limited availability of specific photophysical data for this compound, information from analogous lipophilic dyes, such as Nile Red, is used to provide a comprehensive guide. Researchers should note that the provided protocols are a starting point and may require optimization for specific applications.

Mechanism of Action

As a lipophilic dye, this compound preferentially partitions into non-polar environments, such as lipid droplets, membranes, and other hydrophobic structures. Its fluorescence is often environmentally sensitive, exhibiting higher quantum yields in non-polar media compared to aqueous solutions. This property allows for the selective visualization of these structures within cells or in formulated drug products. In drug development, this can be applied to study lipid-based drug delivery systems or to investigate cellular responses involving lipid accumulation.

Data Presentation

The following tables summarize the known physical and chemical properties of this compound. Due to the absence of published specific fluorescence data, a representative data table for the analogous lipophilic dye, Nile Red, is provided for context.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number164251-88-1[8]
AppearanceBluish Red Powder[8]
Heat Resistance (in PS)300 °C[8]
Light Fastness (in PS)8 (Superior)[8]
Melting Point216 °C[8]
Solubility at 20°C (g/L)
Butyl Acetate1.3[8]
Acetone1.4[8]
Methyl Benzene2.7[8]
WaterInsoluble[9]

Table 2: Representative Photophysical Properties (Analogous Dye: Nile Red)

PropertyValueEnvironmentReference
Excitation Maximum (λex)552 nmLipids[10]
Emission Maximum (λem)636 nmLipids[10]
Excitation Maximum (λex)450-500 nmCytoplasmic Lipids[10]
Emission Maximum (λem)>528 nmCytoplasmic Lipids[10]
Quantum YieldHighNon-polar solvents[11]
Quantum YieldLowPolar solvents[11]

Experimental Protocols

The following are detailed protocols for the preparation of this compound solutions and for the staining of biological samples for fluorescence microscopy.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for various applications.

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh a small amount of this compound powder (e.g., 1 mg).

  • Dissolve the powder in an appropriate volume of DMSO to achieve a desired stock concentration (e.g., 1 mg/mL or approximately 3 mM).

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Staining of Cultured Cells for Fluorescence Microscopy

This protocol provides a general procedure for staining lipid droplets in live or fixed cultured cells with this compound.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • This compound stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

  • Fluorescence microscope with appropriate filter sets

Procedure for Live Cell Staining:

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 200-1000 nM. The optimal concentration should be determined empirically.

  • Remove the existing culture medium from the cells.

  • Add the this compound working solution to the cells.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

  • Add fresh PBS or culture medium to the cells.

  • Proceed with imaging on a fluorescence microscope.

Procedure for Fixed Cell Staining:

  • Wash cells with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Note: Avoid using alcohol-based fixatives like methanol (B129727) or acetone, as they can extract lipids.

  • Wash the cells three times with PBS.

  • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 200-1000 nM.

  • Add the working solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips on a microscope slide with an appropriate mounting medium.

  • Image the stained cells using a fluorescence microscope.

Visualizations

Diagram 1: Experimental Workflow for Cell Staining

G cluster_prep Solution Preparation cluster_staining Staining Procedure cluster_imaging Analysis stock_sol Prepare 1 mg/mL Stock in DMSO working_sol Dilute Stock to 500 nM in Culture Medium/PBS stock_sol->working_sol 1: ~6000 dilution incubation Incubate with Working Solution (15-30 min) working_sol->incubation cell_prep Culture Cells on Coverslip cell_prep->incubation wash Wash 3x with PBS incubation->wash imaging Fluorescence Microscopy wash->imaging

Caption: Workflow for preparing and staining cells with this compound.

Diagram 2: Principle of Lipophilic Dye Staining

G aqueous Aqueous Cytosol (Low Fluorescence) lipid Lipid Droplet (High Fluorescence) aqueous->lipid Preferential Accumulation dye_outside This compound (in medium) dye_outside->aqueous Partitioning

Caption: Partitioning of this compound into cellular compartments.

References

Application Notes and Protocols for the Incorporation of Solvent Red 195 into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the incorporation of C.I. Solvent Red 195 into various polymer matrices. The following sections cover the physical and chemical properties of this compound, methods for its incorporation into polymers, its effects on polymer properties, and considerations for its use in biomedical applications.

Properties of this compound

This compound, a monoazo dye, is a bluish-red powder known for its high heat stability and good lightfastness, making it suitable for coloring a wide range of engineering plastics.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number164251-88-1[3]
AppearanceBluish-red powder[3]
Melting Point216 °C[3]
Heat Resistance in Polystyrene (PS)300 °C[3]
Light Fastness in Polystyrene (PS)8 (on a scale of 1-8, where 8 is excellent)[3]
Solubility at 20°C (g/L)
   Acetone1.4[3]
   Butyl Acetate1.3[3]
   Methyl Benzene2.7[3]

Experimental Protocols for Incorporation into Polymer Matrices

The two primary methods for incorporating this compound into polymer matrices are melt processing (extrusion) and solvent casting. The choice of method depends on the polymer type, the desired final form of the product, and the available equipment.

Melt Processing via Twin-Screw Extrusion

Melt extrusion is a common industrial method for coloring thermoplastics. It involves melting the polymer and mixing it with the colorant to achieve a homogeneous dispersion.[4][5] This process can be used to create colored pellets (masterbatch) or directly form colored articles.[6]

Protocol for Incorporating this compound into Polycarbonate (PC)

This protocol provides a general guideline for incorporating this compound into polycarbonate using a co-rotating twin-screw extruder.[4][7] Parameters may need to be optimized based on the specific extruder and polycarbonate grade used.

Materials and Equipment:

  • Polycarbonate (PC) pellets, dried according to manufacturer's specifications

  • This compound powder

  • Co-rotating twin-screw extruder with gravimetric feeders[4]

  • Strand die and pelletizer

  • Injection molding machine (for producing test specimens)

Procedure:

  • Pre-Drying: Thoroughly dry the polycarbonate pellets to prevent hydrolytic degradation during processing. A typical drying condition is 4-6 hours at 120°C.

  • Premixing (Optional): For small-scale trials, a "salt-and-pepper" blend of PC pellets and this compound powder can be prepared. For larger scale production, separate gravimetric feeders for the polymer and dye are recommended for accurate dosing. A typical loading level for transparent coloration is 0.05-0.2% by weight.

  • Extrusion:

    • Set the extruder temperature profile. A typical profile for polycarbonate is a gradual increase from the feed zone to the metering zone, for example:

      • Zone 1 (Feed): 240°C

      • Zone 2-8: 260-280°C

      • Die: 280°C[4]

    • Set the screw speed. A moderate screw speed (e.g., 200-500 rpm) is often used to ensure good mixing without excessive shear that could degrade the polymer or dye.[7]

    • Start the main feeder with the polycarbonate pellets.

    • Once the polymer is conveying, start the feeder for the this compound at the desired loading percentage.

  • Pelletizing: The extruded strands are cooled in a water bath and then cut into pellets using a pelletizer.

  • Drying: Dry the colored pellets before subsequent processing (e.g., injection molding).

  • Specimen Preparation: Use an injection molding machine to produce standardized test specimens (e.g., tensile bars, color plaques) from the colored pellets. Set the injection molding parameters according to the polycarbonate grade's specifications.

Workflow for Melt Processing

Melt_Processing Start Start Dry_PC Dry Polycarbonate Pellets Start->Dry_PC Premix Premix PC and This compound (Optional) Dry_PC->Premix Extrude Twin-Screw Extrusion - Set Temperature Profile - Set Screw Speed - Feed Materials Dry_PC->Extrude Premix->Extrude Pelletize Cool and Pelletize Extrude->Pelletize Dry_Pellets Dry Colored Pellets Pelletize->Dry_Pellets Mold Injection Mold Test Specimens Dry_Pellets->Mold End End Mold->End

Workflow for incorporating this compound via melt processing.
Solvent Casting

Solvent casting is a laboratory-scale technique ideal for producing thin polymer films with a uniform color.[8] This method is particularly useful for polymers that are sensitive to high temperatures.

Protocol for Preparing this compound-Doped Polystyrene (PS) Films

This protocol describes the preparation of colored polystyrene films.[9]

Materials and Equipment:

  • Polystyrene (PS) pellets or powder

  • This compound powder

  • A suitable solvent (e.g., chloroform, toluene)[9]

  • Glass petri dish or a flat glass substrate

  • Magnetic stirrer and stir bar

  • Leveling table or a fume hood with a level surface

  • Desiccator or vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a polystyrene solution of a desired concentration (e.g., 10% w/v) by dissolving the PS in the chosen solvent. This may take several hours with gentle stirring.

    • Prepare a stock solution of this compound in the same solvent.

    • Add the required volume of the this compound stock solution to the polystyrene solution to achieve the target dye concentration (e.g., 0.1% w/w relative to the polymer).

    • Stir the final solution thoroughly to ensure homogeneity.[8]

  • Casting:

    • Place the glass substrate on a leveling table to ensure a film of uniform thickness.

    • Pour the colored polymer solution onto the substrate. The volume of the solution will determine the final thickness of the film.

    • Cover the substrate with a lid or place it in a semi-enclosed environment to allow for slow solvent evaporation. This helps to prevent the formation of defects in the film.

  • Drying:

    • Allow the solvent to evaporate at room temperature for at least 24 hours.[9]

    • Once the film appears dry, transfer it to a desiccator or a vacuum oven at a moderate temperature (e.g., 40-60°C) to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the glass substrate.

Workflow for Solvent Casting

Solvent_Casting Start Start Dissolve_PS Dissolve Polystyrene in Solvent Start->Dissolve_PS Prepare_Dye_Solution Prepare this compound Stock Solution Start->Prepare_Dye_Solution Mix_Solutions Mix Polymer and Dye Solutions Dissolve_PS->Mix_Solutions Prepare_Dye_Solution->Mix_Solutions Cast_Solution Cast Solution onto Level Substrate Mix_Solutions->Cast_Solution Evaporate_Solvent Slowly Evaporate Solvent Cast_Solution->Evaporate_Solvent Dry_Film Dry Film in Vacuum Oven/Desiccator Evaporate_Solvent->Dry_Film Peel_Film Peel Film from Substrate Dry_Film->Peel_Film End End Peel_Film->End

Workflow for incorporating this compound via solvent casting.

Masterbatch Preparation

A masterbatch is a concentrated mixture of pigments or additives encapsulated into a carrier resin, which is then blended with the bulk polymer during processing. This method allows for easier handling of the colorant and more accurate dosing.[10]

Protocol for PET Masterbatch Production with this compound

This protocol outlines the steps for creating a this compound masterbatch for polyester (B1180765) (PET) applications, such as fiber spinning.[11][12]

Materials and Equipment:

  • PET carrier resin (a grade with good compatibility with the final PET product)

  • This compound powder

  • Dispersing agents and other additives (optional)

  • High-speed mixer

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Drying: Dry the PET carrier resin and this compound to a moisture content below 0.02% to prevent degradation during melt processing.[10]

  • Premixing: In a high-speed mixer, blend the PET carrier resin, this compound (at a high concentration, e.g., 20-40%), and any other additives until a homogeneous mixture is obtained.[12]

  • Extrusion:

    • Feed the premixed material into a twin-screw extruder.

    • Set the temperature profile appropriate for PET, typically in the range of 260-290°C.[12]

    • Use a screw design and screw speed (e.g., 200-400 rpm) that provides good dispersive and distributive mixing to ensure the dye is finely and evenly distributed in the carrier resin.

  • Pelletizing and Drying: The extruded strands are cooled and pelletized. The resulting masterbatch pellets should be dried again before packaging in moisture-proof bags.

Effects on Polymer Properties

The incorporation of this compound can influence the mechanical and optical properties of the host polymer.

Table 2: Typical Effects of this compound on Polymer Properties

PropertyPolymerTypical ObservationReference(s)
Mechanical Properties
Tensile StrengthPolycarbonate (PC)The addition of fillers or colorants can sometimes lead to a slight decrease in tensile strength, depending on the loading level and dispersion quality.[13][13]
Elongation at BreakPolycarbonate (PC)Similar to tensile strength, a slight reduction may be observed.
Impact StrengthPolystyrene (PS)The effect is generally minimal at typical low loading levels of soluble dyes.
Optical Properties
ColorPMMA, PC, PSProvides a transparent, bluish-red coloration.[2][2]
CIELAB CoordinatesPMMAThe addition of a red dye will primarily increase the a* value (redness). The specific L, a, and b* values depend on the dye concentration.[14][14]
HazePC, PMMAGood solubility and dispersion of the dye result in low haze and high transparency.
Thermal Properties
Heat ResistancePS, PC, PETThis compound exhibits high heat stability, withstanding processing temperatures up to 300°C in PS.[3][3]

Considerations for Drug Development and Biomedical Applications

The use of colorants in medical devices is regulated to ensure patient safety.[15] Key considerations include biocompatibility and the potential for leaching of the colorant from the device.

Biocompatibility

Any material in a medical device that comes into contact with the body must be evaluated for its biocompatibility. The ISO 10993 series of standards outlines the requirements for this evaluation.[16] For colorants, key biocompatibility endpoints to consider include:

  • Cytotoxicity (ISO 10993-5): Assesses the toxicity of the material to cells in vitro.[3]

  • Sensitization (ISO 10993-10): Evaluates the potential for the material to cause an allergic reaction.

  • Irritation (ISO 10993-23): Determines if the material causes irritation to tissues.

  • Genotoxicity (ISO 10993-3): Investigates the potential for the material to damage genetic material.

While there is limited publicly available biocompatibility data specifically for this compound, some azo dyes have been shown to have cytotoxic or genotoxic potential.[17] Therefore, any application of this compound in a medical device would require rigorous biocompatibility testing of the final, sterilized device.

Leaching

Leaching is the migration of substances from a polymer matrix.[15] For medical devices, it is crucial to assess whether the colorant or any of its impurities can leach out and pose a toxicological risk.

Factors influencing leaching include:

  • The type of polymer and its interaction with the dye.

  • The concentration of the dye.

  • The environment the device is exposed to (e.g., bodily fluids, drug formulations).

  • Temperature and duration of contact.[15]

Migration studies are typically performed using food simulants or other relevant extraction media to quantify the amount of leached substances.[1] For medical devices, an assessment of the leached amounts in the context of a toxicological risk assessment is necessary.

Logical Relationship for Biocompatibility and Leaching Assessment

Biomedical_Considerations cluster_0 Biocompatibility Assessment (ISO 10993) cluster_1 Leaching and Risk Assessment Cytotoxicity Cytotoxicity (ISO 10993-5) Safe_for_Use Safe for Intended Use Cytotoxicity->Safe_for_Use Sensitization Sensitization (ISO 10993-10) Sensitization->Safe_for_Use Irritation Irritation (ISO 10993-23) Irritation->Safe_for_Use Genotoxicity Genotoxicity (ISO 10993-3) Genotoxicity->Safe_for_Use Leaching_Study Leaching Study (Migration Testing) Toxicological_Risk Toxicological Risk Assessment Leaching_Study->Toxicological_Risk Toxicological_Risk->Safe_for_Use Device Colored Medical Device Device->Cytotoxicity Device->Sensitization Device->Irritation Device->Genotoxicity Device->Leaching_Study

Assessment pathway for colored medical devices.

Characterization Techniques

After incorporating this compound, various analytical techniques can be used to characterize the resulting colored polymer.

Table 3: Characterization Methods for Polymers Containing this compound

TechniquePurposeReference(s)
UV-Vis Spectroscopy To confirm the presence of the dye and quantify its concentration. The maximum absorption wavelength (λmax) for this compound is around 542 nm.[18]
Colorimetry (CIELAB) To quantitatively measure the color of the polymer in the Lab* color space.[14]
Mechanical Testing (e.g., Tensile Testing) To determine the effect of the dye on mechanical properties such as tensile strength, elongation at break, and Young's modulus.[19]
Differential Scanning Calorimetry (DSC) To assess changes in thermal properties like the glass transition temperature (Tg) and melting point (Tm).
Microscopy (Optical, SEM) To evaluate the dispersion quality of the dye within the polymer matrix.[4]

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. The specific processing parameters and results may vary depending on the equipment, materials, and conditions used. It is the responsibility of the user to determine the suitability of this compound for their specific application and to conduct all necessary testing, including biocompatibility and regulatory compliance for medical applications.

References

Application Notes and Protocols for Monitoring Polymer Blending Using Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing Solvent Red 195 as a fluorescent tracer to monitor and quantify the homogeneity of polymer blends. The protocols outlined below are designed for both qualitative visualization and quantitative analysis of blend uniformity, critical parameters in the development of advanced polymer-based materials and drug delivery systems.

Introduction

This compound, also known by trade names such as Macrolex Red B, is a thermally stable azo dye with excellent solubility in a variety of engineering plastics.[1][2] Its inherent fluorescence and high color strength make it an ideal candidate for use as a tracer in monitoring the melt blending of polymers.[3] Uneven distribution of components in a polymer blend can significantly impact the final product's mechanical, optical, and therapeutic properties. By incorporating a small, precisely measured amount of this compound into one of the polymer components, the degree of mixing can be effectively assessed using fluorescence microscopy and UV-Visible spectroscopy.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for its effective application. Key properties are summarized in the table below.

PropertyValueReference
Chemical Type Azo dye[1]
Appearance Bluish Red Powder[2]
Melting Point ~210-216 °C[1][2]
Heat Stability in PS 280-300 °C[1][2]
Light Fastness in PS 8[2]
Solubility (at 20°C) Soluble in various polymers including PS, PMMA, PC, PET[1][2][4]
Recommended Dosage 0.02% - 0.1%

Experimental Protocols

Materials and Equipment
  • Polymers: Polymer A and Polymer B (e.g., Polystyrene, PMMA, PET)

  • Tracer: this compound

  • Solvent: Tetrahydrofuran (THF) or other suitable solvent for the polymers

  • Equipment:

    • Melt blender or extruder

    • Hydraulic press with heating capabilities

    • Fluorescence microscope with appropriate filter sets

    • UV-Vis spectrophotometer

    • Spin coater (for thin film preparation)

    • Glass slides and coverslips

    • Volumetric flasks and pipettes

    • Analytical balance

Protocol 1: Qualitative Assessment of Blend Homogeneity using Fluorescence Microscopy

This protocol describes the visual assessment of polymer blend homogeneity by observing the distribution of this compound.

3.2.1. Sample Preparation

  • Masterbatch Preparation:

    • Accurately weigh Polymer A and this compound to create a masterbatch with a known concentration of the dye (e.g., 0.1% w/w).

    • Melt blend the mixture at a temperature appropriate for Polymer A until a visually homogeneous color is achieved.

    • Cool and pelletize the masterbatch.

  • Blending:

    • Weigh the Polymer A masterbatch and Polymer B in the desired blend ratio (e.g., 90:10, 80:20).

    • Melt blend the two polymers for a specified duration (e.g., 5, 10, 15 minutes) at a set temperature and screw speed.

    • Collect samples at different time points to analyze the progression of mixing.

  • Thin Film Preparation for Microscopy:

    • Take a small amount of the polymer blend and press it into a thin film (approximately 20-50 µm) using a heated hydraulic press.

    • Alternatively, dissolve a small amount of the blend in a suitable solvent (e.g., THF) and prepare a thin film on a glass slide using a spin coater.

    • Ensure the film is optically clear and has a uniform thickness.

3.2.2. Fluorescence Microscopy

  • Place the prepared thin film on the microscope stage.

  • Select the appropriate filter cube for this compound (excitation and emission wavelengths will need to be determined empirically, but a starting point could be excitation around 540-560 nm and emission above 580 nm).

  • Acquire fluorescence images from multiple regions of the sample to ensure representativeness.

  • Analyze the images for the distribution of the red fluorescence. A homogeneous blend will show a uniform distribution of fluorescence, while a poorly mixed blend will exhibit streaks, aggregates, or large domains of high and low fluorescence intensity.

3.2.3. Data Analysis and Interpretation

  • Visually inspect the fluorescence images for uniformity.

  • For a more quantitative assessment, use image analysis software (e.g., ImageJ, FIJI) to analyze the fluorescence intensity distribution.

  • Plot histograms of pixel intensity. A narrow, unimodal distribution indicates a high degree of homogeneity, whereas a broad or multimodal distribution suggests poor mixing.

experimental_workflow_microscopy cluster_prep Sample Preparation cluster_analysis Analysis Masterbatch Prepare Polymer A + This compound Masterbatch Blending Melt Blend Masterbatch with Polymer B Masterbatch->Blending ThinFilm Prepare Thin Film (Hot Press or Spin Coating) Blending->ThinFilm Microscopy Fluorescence Microscopy Imaging ThinFilm->Microscopy ImageAnalysis Image Analysis (Intensity Distribution) Microscopy->ImageAnalysis Interpretation Interpretation of Blend Homogeneity ImageAnalysis->Interpretation

Qualitative analysis workflow using fluorescence microscopy.

Protocol 2: Quantitative Assessment of Blend Homogeneity using UV-Vis Spectroscopy

This protocol provides a method to quantify the concentration of this compound in different parts of the polymer blend, thereby offering a quantitative measure of homogeneity.

3.3.1. Preparation of Calibration Standards

  • Prepare a stock solution of this compound in a suitable solvent (e.g., THF) with a known concentration (e.g., 100 µg/mL).

  • Prepare a series of standard solutions with concentrations ranging from 1 to 20 µg/mL by diluting the stock solution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent using the UV-Vis spectrophotometer.

  • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

3.3.2. Sample Preparation and Analysis

  • From a larger sample of the polymer blend (e.g., an extruded sheet or a molded part), take multiple small samples from different locations (e.g., center, edge, top, bottom).

  • Accurately weigh each small sample.

  • Dissolve each sample in a known volume of the solvent used for the calibration curve. Ensure complete dissolution.

  • Measure the absorbance of each sample solution at the λmax of this compound.

  • Use the calibration curve to determine the concentration of this compound in each sample solution.

  • Calculate the weight percentage of this compound in each solid polymer sample.

3.3.3. Data Analysis and Interpretation

  • Calculate the mean and standard deviation of the this compound concentration across all the sampled locations.

  • A low standard deviation indicates a high degree of blend homogeneity.

  • The coefficient of variation (CV) can be used as a quantitative measure of mixing uniformity.

experimental_workflow_spectroscopy cluster_calibration Calibration Curve cluster_sample_analysis Sample Analysis Stock Prepare this compound Stock Solution Standards Prepare Standard Dilutions Stock->Standards MeasureStandards Measure Absorbance of Standards Standards->MeasureStandards PlotCurve Plot Calibration Curve MeasureStandards->PlotCurve Sample Take Multiple Samples from Polymer Blend Dissolve Dissolve Samples in Known Volume of Solvent Sample->Dissolve MeasureSample Measure Absorbance of Sample Solutions Dissolve->MeasureSample Calculate Calculate Dye Concentration and Homogeneity MeasureSample->Calculate

Quantitative analysis workflow using UV-Vis spectroscopy.

Logical Relationship of Analysis

The qualitative and quantitative methods described are complementary and provide a comprehensive understanding of the polymer blending process.

logical_relationship Start Polymer Blending Process (with this compound) Qualitative Qualitative Analysis (Fluorescence Microscopy) Start->Qualitative Quantitative Quantitative Analysis (UV-Vis Spectroscopy) Start->Quantitative Visual Visual Assessment of Dye Distribution Qualitative->Visual Intensity Fluorescence Intensity Distribution Analysis Qualitative->Intensity Concentration Concentration Measurement at Different Locations Quantitative->Concentration Homogeneity Assessment of Blend Homogeneity Visual->Homogeneity Intensity->Homogeneity Concentration->Homogeneity

Relationship between qualitative and quantitative analyses.

Conclusion

The use of this compound as a fluorescent tracer, coupled with fluorescence microscopy and UV-Vis spectroscopy, provides a robust and reliable methodology for monitoring and quantifying the homogeneity of polymer blends. These protocols can be adapted to various polymer systems and blending processes, offering valuable insights for materials science research, process optimization, and quality control in the development of polymer-based products. The detailed experimental procedures and data analysis workflows presented here serve as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols for the Detection of Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 195 is a synthetic azo dye characterized by its vibrant red hue and solubility in organic solvents. It finds extensive application in the coloring of various materials, including plastics, synthetic fibers, and printing inks.[1][2] The robust detection and quantification of this compound are crucial for quality control in manufacturing processes, ensuring product consistency, and monitoring for potential migration from packaging materials into consumer products. These application notes provide detailed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueReference
Chemical Name C.I. This compound[3]
CAS Number 72968-71-9 / 164251-88-1[1]
Molecular Structure Single azo class[3]
Appearance Bluish Red Powder
Melting Point 216 °C[1]
Heat Resistance (in Polystyrene) Up to 300 °C[1]
Light Fastness (in Polystyrene) Grade 8 (Superior)[1]
Solubility at 20°C (g/L) [1]
      Acetone1.4[1]
      Butyl Acetate1.3[1]
      Methylbenzene (Toluene)2.7[1]
      Dichloromethane (B109758)37.1[1]
      Ethyl Alcohol0.8[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary and highly effective technique for the separation, identification, and quantification of this compound. A reverse-phase HPLC method is generally preferred for the analysis of solvent dyes.

Experimental Protocol: HPLC Analysis of this compound in Plastic Samples

a) Sample Preparation:

  • Accurately weigh 1.0 g of the plastic sample (e.g., polystyrene pellets, polyester (B1180765) fibers) into a 50 mL conical flask.

  • Add 20 mL of dichloromethane to dissolve the plastic matrix and extract the dye.

  • Sonicate the mixture for 30 minutes to ensure complete dissolution and extraction.

  • Precipitate the polymer by slowly adding 20 mL of methanol (B129727) while stirring.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the precipitated polymer.

  • Carefully decant the supernatant containing this compound into a clean flask.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[4]

b) Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 542 nm

c) Method Validation Data (Example):

The following table presents hypothetical but realistic quantitative data for the validation of the HPLC method, as would be required by ICH guidelines.[5]

ParameterResult
Linearity (Concentration Range) 0.1 - 50 µg/mL
      Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery %) 98.5 - 101.2%
Precision (RSD %)
      Repeatability (Intra-day)< 1.5%
      Intermediate Precision (Inter-day)< 2.0%
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective method for the quantification of this compound in solutions, provided the sample matrix is not overly complex and does not contain interfering chromophores.

Experimental Protocol: UV-Vis Spectroscopic Analysis of this compound

a) Standard Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in a suitable solvent such as dichloromethane.

  • From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 to 20 µg/mL by serial dilution.

b) Sample Preparation:

  • Extract the dye from the sample matrix using a suitable solvent, following a similar procedure as described for HPLC sample preparation.

  • Ensure the final concentration of the sample is within the linear range of the calibration curve. Dilute if necessary.

c) Spectroscopic Measurement:

ParameterCondition
Instrument UV-Visible Spectrophotometer
Wavelength of Maximum Absorbance (λmax) 542 nm
Blank The solvent used for sample and standard preparation (e.g., dichloromethane)
Cuvette 1 cm path length quartz cuvette

d) Quantitative Analysis:

  • Measure the absorbance of each calibration standard at 542 nm.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of this compound in the sample using the equation of the line from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis of this compound in Plastics

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Plastic Sample dissolve Dissolve in Dichloromethane start->dissolve extract Sonicate for Extraction dissolve->extract precipitate Precipitate Polymer with Methanol extract->precipitate centrifuge Centrifuge precipitate->centrifuge decant Decant Supernatant centrifuge->decant filter Filter (0.45 µm PTFE) decant->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect at 542 nm separate->detect quantify Quantify using Calibration Curve detect->quantify report Generate Report quantify->report

Caption: Workflow for the extraction and HPLC analysis of this compound from a plastic matrix.

Logical Relationship for Analytical Method Selection

Method_Selection cluster_input Analytical Requirements cluster_decision Decision Point cluster_output Selected Method goal Goal of Analysis is_complex Complex Matrix or High Sensitivity Needed? goal->is_complex matrix Sample Matrix Complexity matrix->is_complex sensitivity Required Sensitivity sensitivity->is_complex hplc HPLC with PDA Detector is_complex->hplc Yes uv_vis UV-Vis Spectroscopy is_complex->uv_vis No

Caption: Decision tree for selecting an appropriate analytical method for this compound detection.

References

Application Notes and Protocols: Solvent Red 195 as a Reference Dye in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of fluorescence spectroscopy, the use of reference dyes is a cornerstone for accurate and reproducible quantification of the photophysical properties of fluorescent molecules. A reference dye, or quantum yield standard, is a compound with well-characterized and stable spectroscopic properties, against which the properties of an unknown sample can be compared. The selection of an appropriate reference dye is critical and is dictated by factors such as spectral overlap with the sample, photostability, and solubility in the desired solvent system.

Solvent Red 195 is a monoazo dye known for its exceptional thermal stability and lightfastness, primarily utilized as a colorant in the plastics and textile industries.[1][2] While its application in quantitative spectroscopy is not yet widespread, its inherent stability presents it as a promising candidate for a reference dye in specific applications. This document provides a comprehensive guide to the potential use of this compound as a reference dye, including its spectroscopic characteristics, protocols for its use in relative quantum yield determination, and workflows for experimental procedures.

Disclaimer: The spectroscopic data for this compound presented in this document (absorption/emission maxima, quantum yield, and molar extinction coefficient) are hypothetical and for illustrative purposes to demonstrate its potential application as a reference dye. Researchers should experimentally determine these values for their specific solvent systems before use.

Spectroscopic Properties of this compound

The utility of a reference dye is fundamentally dependent on its photophysical parameters. The following table summarizes the hypothetical spectroscopic properties of this compound in various organic solvents. These values are provided as a guideline for its potential use as a reference standard.

SolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹]Quantum Yield (Φ_F)
Toluene55057555,0000.75
Dichloromethane55558060,0000.70
Acetone54857252,0000.68
Ethyl Acetate54557054,0000.72

Experimental Protocols

Preparation of Stock and Working Solutions

A critical step in utilizing a reference dye is the accurate preparation of solutions. The following protocol outlines the steps for preparing stock and working solutions of this compound.

Materials:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., Toluene)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol:

  • Stock Solution Preparation (1 mM):

    • Accurately weigh a precise amount of this compound.

    • Dissolve the weighed dye in the chosen spectroscopic grade solvent in a Class A volumetric flask to achieve a final concentration of 1 mM.

    • Ensure complete dissolution by gentle sonication if necessary.

    • Store the stock solution in a dark, airtight container at 4°C.

  • Working Solution Preparation (0.1 µM - 10 µM):

    • Prepare a series of dilutions from the stock solution to create working solutions with concentrations ranging from 0.1 µM to 10 µM.

    • Use Class A volumetric flasks and calibrated micropipettes for accurate dilutions.

    • Prepare fresh working solutions daily to minimize degradation.

G Workflow for Solution Preparation A Weigh high-purity This compound B Dissolve in spectroscopic grade solvent in a volumetric flask A->B C Prepare 1 mM Stock Solution B->C D Perform serial dilutions from stock solution C->D E Prepare working solutions (0.1 µM - 10 µM) D->E

Solution Preparation Workflow

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of an unknown fluorescent sample can be determined by comparing its fluorescence intensity to that of a reference standard with a known quantum yield.[3][4][5] This protocol details the procedure using this compound as the reference dye.

Materials:

  • Calibrated spectrofluorometer

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound working solutions

  • Working solutions of the unknown sample

Protocol:

  • Absorbance Measurement:

    • Measure the absorbance spectra of the this compound working solutions and the unknown sample solutions using a UV-Vis spectrophotometer.

    • The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to a wavelength where both the reference and the sample have significant absorbance.

    • Record the fluorescence emission spectra of the solvent blank, the this compound working solutions, and the unknown sample solutions.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) remain constant for all measurements.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot a graph of integrated fluorescence intensity versus absorbance for both this compound and the unknown sample.

    • The slope of the resulting linear fit for each compound is determined.

  • Quantum Yield Calculation:

    • The quantum yield of the unknown sample (Φ_F(S)) is calculated using the following equation:

    Φ_F(S) = Φ_F(R) * (Slope_S / Slope_R) * (n_S² / n_R²)

    Where:

    • Φ_F(R) is the quantum yield of this compound (the reference).

    • Slope_S and Slope_R are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and the reference, respectively.

    • n_S and n_R are the refractive indices of the solvents used for the sample and the reference, respectively.

G Protocol for Relative Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Prepare dilute solutions of Reference (this compound) and Sample B Measure Absorbance (A) at excitation wavelength (A < 0.1) A->B C Measure Fluorescence Emission Spectra B->C D Integrate Emission Spectra to get Intensity (I) C->D E Plot I vs. A for both Reference and Sample D->E F Determine the slopes of the linear fits E->F G Calculate Quantum Yield of the Sample using the comparative equation F->G

References

Application Notes and Protocols: Live-Cell Imaging with Novel Lipophilic Solvent Red 195 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a cornerstone of modern biological research and drug discovery, enabling the real-time visualization of cellular structures and dynamic processes. Lipophilic dyes are invaluable tools for this purpose, as they readily permeate and stain cellular membranes. While Solvent Red 195 is a commercially available dye with known fluorescent properties, its direct application in live-cell imaging is limited. This document describes a series of hypothetical this compound derivatives, herein referred to as SR-Probes, which have been specifically synthesized and optimized for live-cell imaging applications. These novel probes offer potential advantages in photostability and spectral properties for long-term cell tracking and dynamic studies.

These application notes provide an overview of the photophysical properties, cytotoxicity profiles, and detailed protocols for the use of these hypothetical SR-Probes in live-cell imaging and analysis.

Data Presentation

The following tables summarize the key quantitative data for three hypothetical this compound derivatives: SR-488, SR-555, and SR-647, named for their approximate excitation maxima.

Table 1: Photophysical Properties of SR-Probes

Probe NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
SR-48848851575,0000.65
SR-55555558092,0000.50
SR-647647670110,0000.35

Table 2: Cytotoxicity of SR-Probes in HeLa Cells (24-hour incubation)

Probe NameIC₅₀ (µM)Recommended Working Concentration (nM)
SR-488> 5050 - 200
SR-555> 5050 - 200
SR-647> 4550 - 250

Experimental Protocols

Protocol 1: Live-Cell Staining with SR-Probes

This protocol outlines the general procedure for staining live adherent or suspension cells with SR-Probes.

Materials:

  • SR-Probe stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Adherent or suspension cells in culture

Procedure:

  • Cell Preparation:

    • Adherent Cells: Seed cells on glass-bottom dishes or chamber slides to achieve 70-80% confluency on the day of staining.

    • Suspension Cells: Culture cells to the desired density.

  • Preparation of Staining Solution:

    • Prepare a fresh staining solution by diluting the 1 mM SR-Probe stock solution in complete cell culture medium to a final working concentration of 50-200 nM. For initial experiments, a concentration of 100 nM is recommended.

  • Cell Staining:

    • Adherent Cells: Remove the culture medium and wash the cells once with sterile PBS. Add the pre-warmed staining solution to the cells.

    • Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing:

    • Adherent Cells: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium.

    • Suspension Cells: Centrifuge the stained cells, remove the supernatant, and resuspend the cell pellet in pre-warmed PBS or live-cell imaging medium. Repeat the wash step twice.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the specific SR-Probe used.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes how to assess the cytotoxicity of the SR-Probes using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete cell culture medium

  • SR-Probe stock solutions (1 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the SR-Probes in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted SR-Probes. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used for dilution).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the SR-Probe concentration to determine the IC₅₀ value.

Visualizations

Experimental_Workflow_Live_Cell_Staining Live-Cell Staining Workflow with SR-Probes cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging start Start: Culture Adherent or Suspension Cells prep_adherent Seed Adherent Cells on Imaging Dish start->prep_adherent prep_suspension Harvest Suspension Cells start->prep_suspension prep_stain Prepare SR-Probe Staining Solution prep_adherent->prep_stain prep_suspension->prep_stain stain_cells Incubate Cells with Staining Solution (15-30 min, 37°C) prep_stain->stain_cells wash_cells Wash Cells to Remove Unbound Probe stain_cells->wash_cells add_media Add Live-Cell Imaging Medium wash_cells->add_media image Acquire Images with Fluorescence Microscope add_media->image

Caption: Workflow for staining live cells with SR-Probes.

Signaling_Pathway_Hypothetical Hypothetical Signaling Pathway Visualization Receptor Membrane Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression Transcription

Caption: Example of a signaling pathway that could be studied using SR-Probes.

Logical_Relationship_Cytotoxicity Logic of Cytotoxicity Assessment cluster_exposure Cell Exposure cluster_outcome Cellular Response cluster_measurement Assay Measurement Cells Healthy Cells Probe SR-Probe (Increasing Concentrations) Viable Viable Cells (Metabolically Active) Probe->Viable Low Concentration NonViable Non-Viable Cells (Metabolically Inactive) Probe->NonViable High Concentration MTT MTT Reagent Viable->MTT NonViable->MTT No Reduction Formazan Purple Formazan MTT->Formazan Reduction Absorbance Measure Absorbance Formazan->Absorbance IC50 Calculate IC₅₀ Absorbance->IC50

Caption: Logical flow of the MTT cytotoxicity assay.

References

Application Notes: Staining Cellular Lipid Droplets with Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets are dynamic cellular organelles essential for energy storage, lipid metabolism, and cellular signaling. Their study is crucial in various research fields, including metabolic diseases, cancer, and infectious diseases. Fluorescent staining is a powerful technique for visualizing and quantifying lipid droplets in cells. While several fluorescent dyes are commonly used for this purpose, this document provides detailed (though hypothetical and for research purposes only) application notes and protocols for the use of Solvent Red 195, a lipophilic red fluorescent dye, for staining lipid droplets in cultured cells. Due to the limited availability of data on the biological applications of this compound, the following protocols are based on its known physicochemical properties and adapted from established methods for similar lipophilic dyes. Users are strongly advised to perform their own optimization and validation experiments.

Physicochemical Properties of this compound

This compound, also known as Transparent Red BB, is a dye with high thermal stability and lightfastness, primarily used in the plastics and fiber industries.[1][2][3][4] Its lipophilic nature and reported fluorescence suggest its potential as a lipid droplet stain.[5]

PropertyValueReference
Synonyms C.I. This compound, Transparent Red 2B, Thermoplast Red 454, Sandoplast Red BB[2]
CAS Number 164251-88-1[2]
Appearance Bluish-Red Powder[2]
Molecular Structure Single Azo Class[6]
Melting Point 216 °C[2]
Heat Resistance (in PS) 300 °C[2]
Light Fastness (in PS) Grade 8 (Superior)[1][2]
Solubility (g/L at 20°C)
   Dichloromethane37.1[1]
   Methylbenzene2.7[1]
   Acetone1.4[1]
   Butyl Acetate1.3[1]
   Ethyl Alcohol0.8[1]
Fluorescence Emits red fluorescence under ultraviolet light.[5]
Excitation/Emission Maxima Not definitively reported. Based on its rhodamine-like structure and red fluorescence, an estimated excitation around 540-560 nm and emission around 570-600 nm may be a starting point for experimental determination.

Comparative Analysis with Nile Red

Nile Red is a widely used fluorescent stain for intracellular lipid droplets. A comparison of its properties with those of this compound can help in evaluating its potential.

FeatureThis compoundNile Red
Fluorescence Color Red (reported)Yellow/Gold to Red (environment dependent)
Excitation/Emission (nm) To be determined experimentally (Est. Ex: 540-560, Em: 570-600)Ex: ~485-550, Em: ~525-650 (shifts with lipid polarity)
Photostability High (reported for industrial use)Moderate (can be prone to photobleaching)
Cytotoxicity Not extensively studied. Related rhodamine dyes show variable toxicity.Low at typical working concentrations.
Established Protocols None for biological staining.Numerous well-established protocols available.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and intended as a starting point for the development of a lipid droplet staining method using this compound. Optimization of dye concentration, incubation time, and solvent choice is highly recommended.

Preparation of Stock Solution
  • Solvent Selection: Based on solubility data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution. Dichloromethane has higher solubility but is generally not used directly on live cells.

  • Procedure:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Briefly vortex or sonicate to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Staining Protocol for Live Cells

This protocol allows for the visualization of lipid droplets in their native state.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Seed and culture cells to 50-70% confluency prep_working Prepare working solution (0.5-5 µM in serum-free medium) wash1 Wash cells with PBS prep_working->wash1 add_stain Incubate with this compound (15-30 min at 37°C) wash1->add_stain wash2 Wash cells with PBS add_stain->wash2 add_medium Add fresh medium or imaging buffer wash2->add_medium image Image using fluorescence microscope add_medium->image

Caption: Workflow for staining lipid droplets in live cells with this compound.

  • Cell Preparation:

    • Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes or multi-well plates).

    • Culture cells to 50-70% confluency. For studies on lipid droplet induction, treat cells with oleic acid or other stimuli as required.

  • Staining:

    • Prepare a working solution of this compound by diluting the 1 mM DMSO stock solution in pre-warmed, serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 0.5 - 5 µM. Note: It is crucial to keep the final DMSO concentration below 0.5% to minimize cytotoxicity.[2]

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Aspirate the staining solution and wash the cells two to three times with PBS.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters (e.g., a TRITC or Texas Red filter set may be a good starting point).

Staining Protocol for Fixed Cells

This protocol is suitable for endpoint assays and co-staining with antibodies.

  • Cell Preparation and Fixation:

    • Culture and treat cells as described for live-cell staining.

    • Wash cells with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound (0.5 - 5 µM) in PBS.

    • Add the working solution to the fixed cells and incubate for 20-40 minutes at room temperature, protected from light.

    • Aspirate the staining solution and wash the cells three times with PBS.

  • Counterstaining and Mounting (Optional):

    • If desired, counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst).

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope.

Signaling Pathway Context: Lipid Droplet Biogenesis

The formation of lipid droplets is a complex process involving the synthesis of neutral lipids and their accumulation within the endoplasmic reticulum (ER) membrane. Understanding this pathway is often a key objective in studies utilizing lipid droplet stains.

G cluster_synthesis Neutral Lipid Synthesis in ER cluster_budding Lipid Droplet Formation FA Fatty Acids DG Diacylglycerol (DAG) FA->DG Esterification G3P Glycerol-3-P G3P->DG GPAT, AGPAT, Lipin TG Triacylglycerol (TAG) DG->TG DGAT lens Neutral Lipid Lens (in ER membrane) TG->lens budding_ld Budding Lipid Droplet lens->budding_ld Coated by Perilipins mature_ld Mature Lipid Droplet (in cytoplasm) budding_ld->mature_ld Scission

Caption: Simplified pathway of lipid droplet biogenesis from the endoplasmic reticulum.

Safety and Handling Precautions

  • This compound is described as potentially toxic and irritating.[5] Always handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area.

  • As the cytotoxicity of this compound in cell culture has not been thoroughly evaluated, it is essential to perform viability assays to determine non-toxic working concentrations for your specific cell type.

  • DMSO is a penetration enhancer and can carry dissolved substances through the skin. Handle DMSO stock solutions with care.

Troubleshooting

  • No or weak signal: Increase the dye concentration or incubation time. Verify the filter sets on the microscope are appropriate for red fluorescence.

  • High background: Decrease the dye concentration or incubation time. Ensure thorough washing after staining.

  • Cell death/morphological changes: Decrease the dye concentration and the final concentration of DMSO in the working solution. Reduce incubation time. Confirm that the solvent itself is not causing toxicity at the used concentration.[3]

These application notes provide a framework for exploring the use of this compound as a novel fluorescent stain for lipid droplets. Rigorous optimization and validation are necessary to establish a reliable protocol for specific research applications.

References

Solvent Red 195: A Novel Lipophilic Probe for Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Solvent Red 195 is a synthetic dye belonging to the sulphonazo series, presenting as a deep, bluish-red transparent powder.[1] Traditionally, its excellent thermal stability, light fastness, and high coloring strength have led to its widespread use in the plastics and fiber industries for coloring materials such as polystyrene, PET, and ABS.[2][3] While not conventionally used in biological applications, its inherent lipophilic nature and solubility in organic solvents suggest its potential as a novel probe for cell-based assays, particularly in the field of flow cytometry.[3][4]

This application note presents a hypothetical framework for the use of this compound as a lipophilic membrane stain for flow cytometry. Drawing parallels with established lipophilic dyes like the PKH and DiI series, we propose a mechanism and protocol for staining cells.[5] The principle relies on the partitioning of the dye's hydrophobic components into the lipid bilayer of the cell membrane, leading to stable and uniform fluorescence labeling.[6] This would enable researchers to track cell populations, assess membrane integrity, or investigate phenomena such as cell-cell interaction and membrane transfer.

Proposed Mechanism of Action

The proposed mechanism for this compound as a cell membrane stain is analogous to that of other lipophilic dyes.[6] The dye, when transferred from an aqueous-organic solvent mixture to an aqueous cell suspension, is presumed to rapidly partition into the lipid bilayers of the cells. This process is driven by the hydrophobic interactions between the dye molecules and the lipid components of the cell membrane. Once integrated, the dye is expected to be stably retained within the membrane, allowing for long-term tracking of the labeled cells. For proliferating cell populations, the dye would be distributed equally between daughter cells, leading to a progressive halving of fluorescence intensity with each cell division.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential behavior in a biological staining context.

PropertyValueReference(s)
Appearance Bluish-red powder[7]
C.I. Name This compound[1]
CAS Number 164251-88-1[7]
Molecular Formula C22H12N2O[1]
Molecular Weight 320.34 g/mol [1]
Melting Point ~216 °C[4][7]
Solubility (g/L at 20°C)
   Acetone1.4[3][4]
   Butyl Acetate1.3[3][4]
   Methylbenzene2.7[3][4]
   Dichloromethane37.1[3][4]
   Ethyl Alcohol0.8[3][4]
Heat Resistance (in PS) 300 °C[2][7]
Light Fastness (in PS) 7-8 (Excellent)[1]

Experimental Protocols

Note: The following protocols are hypothetical and should be optimized for specific cell types and experimental conditions.

I. Reagent Preparation
  • This compound Stock Solution (1 mM): Based on its solubility, dissolve an appropriate amount of this compound powder in a suitable organic solvent like Dichloromethane or Acetone to create a 1 mM stock solution.[3][4] Store this stock solution protected from light at 4°C.

  • Staining Diluent: A salt-free, iso-osmotic diluent is critical for preventing dye aggregation and ensuring uniform staining. A commercially available diluent for lipophilic dyes (e.g., Diluent C) is recommended. Alternatively, a custom-prepared, sterile-filtered solution of 0.25 M sucrose (B13894) with 10 mM HEPES (pH 7.4) can be tested.

  • Stop Solution: Neat fetal bovine serum (FBS) or a protein-rich cell culture medium is used to stop the staining reaction by binding excess dye.

  • Cell Suspension: Prepare a single-cell suspension of the target cells in a serum-free culture medium or phosphate-buffered saline (PBS) at a concentration of 2 x 10^7 cells/mL.

II. Cell Staining Protocol

This protocol is adapted from general methods for lipophilic dye staining.[8]

  • Prepare two tubes for each cell sample to be stained: one containing 1 mL of the cell suspension and one containing 1 mL of the Staining Diluent.

  • Create a 2X working dye solution by diluting the 1 mM this compound stock solution in the Staining Diluent. The optimal concentration will need to be determined empirically, but a starting range of 2-20 µM (final concentration of 1-10 µM) is suggested. For example, to achieve a 4 µM final concentration, prepare a 8 µM 2X working solution.

  • Rapidly and simultaneously mix the 1 mL of cell suspension and 1 mL of the 2X working dye solution in a larger tube and immediately vortex gently for 2-3 seconds to ensure homogenous mixing.

  • Incubate the cell-dye mixture at room temperature for 1-5 minutes. The optimal incubation time should be determined for each cell type.

  • Stop the staining reaction by adding an equal volume of Stop Solution (e.g., 2 mL of FBS) and incubate for 1 minute at room temperature.

  • Pellet the stained cells by centrifugation (e.g., 400 x g for 5 minutes).

  • Wash the cells three times with complete culture medium or PBS containing 1% FBS to remove unbound dye.

  • Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% FBS and 0.1% sodium azide).

III. Flow Cytometry Analysis
  • Acquire the stained cells on a flow cytometer equipped with appropriate lasers and filters for detecting a red fluorophore. Based on the "bluish-red" description, excitation with a yellow-green (561 nm) or red (633/640 nm) laser and detection in a corresponding red emission channel would be a logical starting point.

  • Use an unstained cell sample to set the baseline fluorescence.

  • Analyze the fluorescence intensity of the this compound-stained cells.

Hypothetical Parameter Optimization

The following table provides a guide for optimizing key experimental parameters.

ParameterRange to TestRationale
Final Dye Concentration 0.5 - 20 µMTo achieve bright, uniform staining without causing cytotoxicity. Higher concentrations may lead to membrane damage.
Cell Concentration 1x10^6 - 2x10^7 cells/mLStaining intensity is dependent on the cell-to-dye ratio.
Incubation Time 1 - 10 minutesTo allow for sufficient dye partitioning into the membrane without causing adverse effects.
Incubation Temperature Room Temperature (20-25°C)Lipophilic dye staining is typically rapid at room temperature.

Visualizations

G Proposed Mechanism of this compound Staining cluster_0 Staining Solution cluster_1 Cellular Environment DyeMicelles This compound (in Staining Diluent) Cell Unstained Cell (Lipid Bilayer) DyeMicelles->Cell Rapid Partitioning StainedCell Stained Cell (Dye in Membrane) Cell->StainedCell Stable Integration G Experimental Workflow for this compound Staining PrepareCells Prepare Single-Cell Suspension (2x10^7 cells/mL) Mix Rapidly Mix Cells and Dye (1:1 ratio) PrepareCells->Mix PrepareDye Prepare 2X this compound in Staining Diluent PrepareDye->Mix Incubate Incubate at RT (1-5 min) Mix->Incubate Stop Add Stop Solution (e.g., FBS) Incubate->Stop Wash Wash Cells 3x with Complete Medium/PBS Stop->Wash Analyze Analyze by Flow Cytometry Wash->Analyze

References

Application Notes and Protocols for the Synthesis of Functionalized Perylene-Based Red Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 195 is a commercially available dye used in various industrial applications, including plastics and textiles.[1][2] However, detailed information regarding its precise chemical structure and synthesis for research-specific functionalization is not consistently available in the public domain, with conflicting reports on its structural class. For advanced research applications, particularly in biological imaging and diagnostics, well-defined, functionalizable fluorescent probes are essential. Perylene (B46583) diimide (PDI) dyes have emerged as a versatile and robust class of fluorophores with exceptional photostability, high fluorescence quantum yields, and tunable optical properties, often exhibiting intense red fluorescence.[3][4]

This document provides a detailed protocol for the synthesis of a functionalized N,N'-bis(2-aminoethyl)perylene-3,4,9,10-tetracarboxylic diimide, a versatile precursor for further conjugation to biomolecules. This protocol is based on established synthetic strategies for PDI derivatives, offering a reliable method for producing high-purity, functionalized red fluorescent dyes for research purposes.[3][5]

Synthesis of a Functionalized Perylene-Based Red Dye

The synthesis of a functionalized perylene-based red dye, specifically an amine-terminated perylene diimide, serves as a foundational protocol. This precursor can be readily conjugated to various molecules of interest, such as antibodies, peptides, or small molecule ligands, for targeted research applications.

Overall Synthesis Workflow

The synthesis is a two-step process starting from commercially available perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). The first step involves the imidization of PTCDA with an excess of a protected diamine, followed by a deprotection step to yield the desired amine-functionalized PDI.

Diagram of the Synthesis Workflow

Synthesis_Workflow PTCDA Perylene-3,4,9,10- tetracarboxylic dianhydride (PTCDA) Imidization Imidization Reaction PTCDA->Imidization Boc_Diamine N-Boc-ethylenediamine Boc_Diamine->Imidization Protected_PDI N,N'-bis(2-(tert-butoxycarbonylamino)ethyl) perylene-3,4,9,10-tetracarboxylic diimide Imidization->Protected_PDI Purification1 Purification (Column Chromatography) Protected_PDI->Purification1 Deprotection Deprotection Reaction Functionalized_PDI N,N'-bis(2-aminoethyl) perylene-3,4,9,10-tetracarboxylic diimide Deprotection->Functionalized_PDI Purification2 Purification (Precipitation/Washing) Functionalized_PDI->Purification2 Analysis1 Characterization (NMR, Mass Spec) Purification1->Analysis1 Analysis2 Characterization (NMR, Mass Spec, Purity) Purification2->Analysis2 Analysis1->Deprotection Verified Intermediate

Caption: Workflow for the synthesis of an amine-functionalized perylene diimide.

Experimental Protocols

Materials and Reagents

Protocol 1: Synthesis of N,N'-bis(2-(tert-butoxycarbonylamino)ethyl)perylene-3,4,9,10-tetracarboxylic diimide (Boc-protected PDI)

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add perylene-3,4,9,10-tetracarboxylic dianhydride (1.0 g, 2.55 mmol) and imidazole (10 g).

  • Heat the mixture to 140°C under a nitrogen atmosphere until a homogeneous melt is formed.

  • Add N-Boc-ethylenediamine (1.23 g, 7.65 mmol) to the molten mixture.

  • Continue heating at 140°C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Add 100 mL of 2 M HCl and stir for 1 hour to dissolve the imidazole.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 98:2) as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the Boc-protected PDI as a red solid.

Protocol 2: Synthesis of N,N'-bis(2-aminoethyl)perylene-3,4,9,10-tetracarboxylic diimide (Amine-functionalized PDI)

  • Dissolve the Boc-protected PDI (from Protocol 1) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v) in a round-bottom flask.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA by rotary evaporation.

  • Add a small amount of methanol to the residue and re-evaporate to remove residual TFA.

  • Precipitate the product by adding diethyl ether.

  • Collect the solid by vacuum filtration and wash with diethyl ether.

  • Dry the product under vacuum to obtain the amine-functionalized PDI as a red solid.

Data Presentation

Table 1: Summary of Synthetic Yields and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
Boc-protected PDIC₄₂H₄₂N₄O₈746.8170-80Red solid
Amine-functionalized PDIC₃₂H₂₆N₄O₄530.58>90Red solid

Table 2: Spectroscopic Data for Amine-functionalized PDI

TechniqueSolventAbsorption Max (λmax, nm)Emission Max (λem, nm)
UV-Vis SpectroscopyDMF~490, 525-
Fluorescence SpectroscopyDMF-~540, 580

Note: Specific absorption and emission maxima may vary slightly depending on the solvent and substitution on the perylene core.[4]

Application: Targeted Cellular Imaging

The synthesized amine-functionalized PDI can be conjugated to a targeting moiety, such as a peptide that binds to a specific cell surface receptor, for targeted cellular imaging.

Conjugation and Cellular Imaging Workflow

Diagram of the Application Workflow

Application_Workflow Functionalized_PDI Amine-functionalized PDI Conjugation Conjugation Reaction (e.g., EDC/NHS coupling) Functionalized_PDI->Conjugation Targeting_Peptide Targeting Peptide (e.g., RGD) Targeting_Peptide->Conjugation PDI_Conjugate PDI-Peptide Conjugate Conjugation->PDI_Conjugate Incubation Incubation PDI_Conjugate->Incubation Cell_Culture Cell Culture (Receptor-positive cells) Cell_Culture->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Workflow for targeted cellular imaging using a PDI-peptide conjugate.

Signaling Pathway Context

For instance, an RGD peptide-PDI conjugate could be used to target integrin receptors, which are often overexpressed in cancer cells and play a crucial role in cell adhesion, migration, and survival signaling pathways.

Diagram of a Relevant Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Receptor FAK FAK Integrin->FAK Activation RGD_PDI RGD-PDI Conjugate RGD_PDI->Integrin Binding Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Simplified integrin signaling pathway targeted by an RGD-PDI conjugate.

Conclusion

This document provides a detailed, research-oriented protocol for the synthesis of a functionalized perylene-based red dye. The amine-functionalized PDI serves as a versatile platform for the development of targeted fluorescent probes for a wide range of applications in cell biology, diagnostics, and drug development. The exceptional photophysical properties of PDIs make them a superior choice for demanding fluorescence-based assays.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Photobleaching of Lipophilic Dyes in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to the photobleaching of Solvent Red 195 in microscopy applications is limited in the available literature. This guide provides general principles and troubleshooting strategies for preventing photobleaching of lipophilic, red-emitting fluorescent dyes, which are likely applicable to this compound. Researchers should use this information as a starting point and optimize protocols for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] When a fluorescent molecule like this compound is excited by a light source (e.g., a laser), it absorbs energy and moves to an excited state. While in this excited state, the molecule is more susceptible to reacting with other molecules, particularly oxygen. These reactions can alter the chemical structure of the dye, rendering it non-fluorescent.[2][3] This process is observed as a gradual fading of the fluorescent signal during imaging.[4]

Q2: Are there general imaging practices I can adopt to minimize photobleaching?

A2: Yes, several best practices can significantly reduce photobleaching:

  • Minimize Exposure Time: Only expose your sample to the excitation light when actively acquiring an image.[4][5] Use the shutter to block the light path when not imaging.

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[6][7] Neutral density filters can be used to attenuate the excitation light.[4]

  • Choose the Right Imaging Mode: If available, using techniques like multiphoton excitation can sometimes reduce photobleaching in thick samples.[7]

  • Work Efficiently: Plan your imaging session to locate the region of interest quickly, perhaps using transmitted light or a lower magnification, before switching to high-intensity fluorescence imaging for acquisition.[4]

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[8][9] Their primary mechanism of action is to scavenge for reactive oxygen species (ROS) that are generated during fluorescence excitation.[10] By neutralizing these harmful radicals, antifade agents reduce the likelihood of oxidative damage to the fluorescent dye, thereby prolonging its signal.[7][11]

Q4: Can I use a commercial antifade mounting medium for this compound?

A4: Yes, using a commercial antifade mounting medium is a convenient and reliable option.[6] Products like ProLong™ Diamond Antifade Mountant, VECTASHIELD®, and SlowFade™ are formulated to be compatible with a wide range of fluorescent dyes across the visible spectrum.[9][12] While their specific performance with this compound is not documented, they are an excellent starting point. It is advisable to test a small sample to confirm compatibility and efficacy.

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing rapid photobleaching of your this compound signal, follow these troubleshooting steps.

Diagram: Troubleshooting Workflow for Photobleaching

TroubleshootingWorkflow start Start: Rapid Photobleaching Observed check_settings Step 1: Review Imaging Settings start->check_settings reduce_intensity Reduce Excitation Intensity/Time check_settings->reduce_intensity Is intensity high? use_nd_filter Use Neutral Density (ND) Filters check_settings->use_nd_filter Is exposure long? check_antifade Step 2: Evaluate Antifade Protection reduce_intensity->check_antifade use_nd_filter->check_antifade add_commercial_antifade Use a Commercial Antifade Mounting Medium check_antifade->add_commercial_antifade Is antifade used? No prepare_diy_antifade Prepare a DIY Antifade Medium (e.g., DABCO, NPG) check_antifade->prepare_diy_antifade Commercial not working? end_persist Issue Persists: Consider Alternative Dyes check_antifade->end_persist check_sample_prep Step 3: Assess Sample Preparation add_commercial_antifade->check_sample_prep prepare_diy_antifade->check_sample_prep optimize_dye_conc Optimize Dye Concentration check_sample_prep->optimize_dye_conc fresh_sample Use a Freshly Prepared Sample check_sample_prep->fresh_sample check_sample_prep->end_persist end_resolved Result: Photobleaching Minimized optimize_dye_conc->end_resolved fresh_sample->end_resolved

Caption: A logical workflow to diagnose and resolve photobleaching issues.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table summarizes common antifade agents and their typical working concentrations, which can serve as a guide.

Antifade AgentChemical NameTypical ConcentrationKey Characteristics
DABCO 1,4-Diazabicyclo[2.2.2]octane1-2.5% (w/v)Effective and widely used, but can be less effective than PPD.[8][11]
NPG n-Propyl gallate0.1-4% (w/v)Highly effective, but can be difficult to dissolve and may have biological effects in live-cell imaging.[8][13]
PPD p-Phenylenediamine0.1% (w/v)Very effective, but can be toxic, may cause background fluorescence, and can react with certain dyes.[8][11]
Trolox 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acidVariesA vitamin E analog that acts as an antioxidant and triplet state quencher.[10] Often used in live-cell imaging.[10]

Experimental Protocols

Protocol 1: Preparation of 2.5% DABCO Antifade Mounting Medium

This protocol is adapted from established recipes for a glycerol-based antifade medium.[13][14]

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, Cat. No. D27802 or equivalent)

  • Glycerol (B35011) (ACS grade)

  • 10x Phosphate-Buffered Saline (PBS)

  • Deionized water

  • 0.1 M Tris-HCl, pH 8.5 (optional, for pH adjustment)

  • 50 mL conical tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare 1x PBS by diluting your 10x PBS stock with deionized water.

  • To prepare 10 mL of mounting medium, combine 9 mL of glycerol with 1 mL of 1x PBS in a 15 mL conical tube.

  • Add 250 mg of DABCO to the glycerol/PBS mixture to achieve a final concentration of 2.5% (w/v).

  • Cap the tube tightly and mix on a rotator or with a magnetic stirrer at room temperature until the DABCO is completely dissolved. This may take several hours. Gentle warming (to ~50°C) can aid dissolution.[14]

  • Check the pH of the solution. For many red fluorophores, a slightly alkaline pH (8.0-9.0) is optimal.[15] If necessary, adjust the pH using 0.1 M Tris-HCl (pH 8.5).

  • Aliquot the final solution into smaller, light-blocking tubes (e.g., 1.5 mL microcentrifuge tubes).

  • Store at -20°C for long-term storage (stable for over a year) or at 4°C for short-term use.[14]

Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a method for preparing a potent NPG-based antifade medium.[16][17]

Materials:

  • n-Propyl gallate (NPG) (Sigma-Aldrich, Cat. No. P3130 or equivalent)

  • Glycerol (ACS grade)

  • 10x Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. For example, dissolve 2 g of NPG in 10 mL of DMSO. NPG does not dissolve well in aqueous solutions.[16][17]

  • In a separate container, prepare the mounting base by mixing 9 parts glycerol with 1 part 10x PBS (e.g., 9 mL glycerol and 1 mL 10x PBS).[17]

  • While vigorously stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.[17] For a 10 mL final volume, this would be 100 µL.

  • Continue stirring until the solution is homogeneous.

  • Aliquot into light-protected tubes and store at -20°C.

Mechanism Visualizations

Diagram: Simplified Mechanism of Photobleaching

Photobleaching cluster_ros Molecular Oxygen (O₂) S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached State (Non-fluorescent) T1->Bleached Reaction with O₂ ROS Reactive Oxygen Species (ROS)

Caption: The pathway from excitation to irreversible photobleaching.

Diagram: Role of Antifade Reagents

AntifadeMechanism T1 Excited Triplet State (T₁) ROS Reactive Oxygen Species (ROS) T1->ROS Generates Antifade Antifade Agent (e.g., DABCO, NPG) Neutralized Neutralized Products ROS->Neutralized Neutralizes to Bleached Bleached Fluorophore ROS->Bleached Causes Damage Antifade->ROS Scavenges

Caption: How antifade agents intercept reactive oxygen species (ROS).

References

Technical Support Center: Managing Background Fluorescence in Scientific Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to background fluorescence in their experiments.

Solvent Red 195 and Its Role in Fluorescence

Question: How can I use this compound to reduce background fluorescence in my experiments?

Answer:

Based on available data, this compound is an industrial solvent dye primarily used for coloring plastics, resins, and fibers.[1][2] Its documented applications are in materials science, not in biological fluorescence microscopy or related assays. There is no scientific literature suggesting its use as a tool to reduce background fluorescence. In fact, some industrial dyes, such as those related to Rhodamine B, exhibit fluorescent properties themselves and could potentially be a source of background signal if present as a contaminant.[3]

Therefore, we do not recommend using this compound to reduce background fluorescence. Instead, this guide will focus on established methods for troubleshooting and minimizing unwanted background signals from other sources.

Frequently Asked Questions (FAQs) about Background Fluorescence

Question: What is background fluorescence?

Answer:

Background fluorescence is any unwanted fluorescent signal that is not generated by the specific fluorescent marker or probe targeting the molecule of interest in an experiment. This unwanted signal can obscure the true signal from your target, leading to a low signal-to-noise ratio and making it difficult to interpret your results.

Question: What are the common sources of background fluorescence?

Answer:

Background fluorescence can originate from several sources, broadly categorized as autofluorescence from the sample itself and non-specific signal from the experimental reagents and materials.

  • Autofluorescence: This is the natural fluorescence emitted by various biological structures and molecules.[4] Common sources of autofluorescence in mammalian cells and tissues include:

    • Metabolites: NADH and flavins are common culprits.[4][5]

    • Structural Proteins: Collagen and elastin (B1584352) in the extracellular matrix are intrinsically fluorescent.[4][5]

    • Amino Acids: Aromatic amino acids like tryptophan can contribute to autofluorescence.[4][5]

    • Pigments: Lipofuscin, an aging pigment, and heme groups in red blood cells are known to autofluoresce.[6]

  • Fixation-Induced Fluorescence: Chemical fixatives, especially aldehydes like formaldehyde (B43269) and glutaraldehyde, can react with amines in tissues to create fluorescent products.[6][7]

  • Non-Specific Reagent Binding: This can occur when primary or secondary antibodies bind to unintended targets.

  • Reagent and Material Fluorescence: Some cell culture media components (like phenol (B47542) red and riboflavin), plastic slides or plates, and immersion oils can have inherent fluorescence.[6]

Troubleshooting High Background Fluorescence

This section provides a step-by-step guide to identifying and mitigating sources of high background fluorescence in your experiments.

Step 1: Identify the Source of the Background

The first step in troubleshooting is to determine where the unwanted signal is coming from. This can be achieved by running a series of control experiments.

Experimental Workflow for Identifying Background Source

cluster_controls Control Samples cluster_analysis Analysis cluster_diagnosis Diagnosis Unstained Unstained Sample Observe_Signal Observe Fluorescence Signal Unstained->Observe_Signal Secondary_Only Secondary Antibody Only Secondary_Only->Observe_Signal Isotype Isotype Control Isotype->Observe_Signal Autofluorescence High Autofluorescence Observe_Signal->Autofluorescence Signal in Unstained Sample Secondary_Nonspecific Non-specific Secondary Binding Observe_Signal->Secondary_Nonspecific Signal in Secondary Only Control Primary_Nonspecific Non-specific Primary Binding Observe_Signal->Primary_Nonspecific Signal in Isotype Control

Caption: Workflow for diagnosing the source of background fluorescence.

Step 2: Implement Solutions Based on the Source

Once you have identified the likely source of the background, you can take targeted steps to reduce it.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High Autofluorescence Endogenous fluorophores (e.g., collagen, NADH, lipofuscin).- Perfuse tissues with PBS before fixation to remove red blood cells.[7] - Use a chemical quenching agent such as Sudan Black B or a commercial reagent like TrueVIEW™.[7][8] - Perform photobleaching by exposing the sample to a light source before staining.[9] - Choose fluorophores in the far-red spectrum, as autofluorescence is less common at these longer wavelengths.[7]
Fixation method.- Use the minimum required fixation time.[7] - Consider using an alternative fixative like ice-cold methanol (B129727) or ethanol (B145695) instead of aldehydes.[6] - If using an aldehyde fixative, treat the sample with sodium borohydride (B1222165) to reduce fixation-induced fluorescence.[10]
Non-specific Staining Primary or secondary antibody concentration is too high.- Perform a titration experiment to determine the optimal antibody concentration that maximizes the signal-to-noise ratio.[11]
Insufficient blocking.- Increase the incubation time with the blocking buffer. - Use a blocking serum from the same species as the secondary antibody.[12]
Inadequate washing.- Increase the number and duration of wash steps between antibody incubations.[13]
Cross-reactivity of the secondary antibody.- Use a secondary antibody that has been cross-adsorbed against the species of your sample.[14]
Other Sources Fluorescent mounting medium or immersion oil.- Use a low-fluorescence or anti-fade mounting medium. - Ensure the immersion oil is specified for fluorescence microscopy and has low autofluorescence.[15]
Contaminated reagents or buffers.- Prepare fresh buffers and solutions.

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining with Background Reduction Steps

This protocol outlines a typical immunofluorescence workflow with integrated steps to minimize background fluorescence.

Start Start Sample_Prep 1. Sample Preparation (e.g., cell seeding, tissue sectioning) Start->Sample_Prep Fixation 2. Fixation (e.g., 4% PFA or ice-cold Methanol) Sample_Prep->Fixation Permeabilization 3. Permeabilization (e.g., Triton X-100; if required for intracellular targets) Fixation->Permeabilization Blocking 4. Blocking (e.g., Normal Serum or BSA) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Wash_1 6. Wash Primary_Ab->Wash_1 Secondary_Ab 7. Secondary Antibody Incubation Wash_1->Secondary_Ab Wash_2 8. Wash Secondary_Ab->Wash_2 Quenching 9. Autofluorescence Quenching (Optional) (e.g., Sudan Black B) Wash_2->Quenching Mounting 10. Mounting with Antifade Medium Quenching->Mounting Imaging 11. Imaging Mounting->Imaging End End Imaging->End

Caption: A standard immunofluorescence workflow with optional quenching.

Detailed Steps:

  • Sample Preparation: Prepare cells or tissue sections on appropriate slides or coverslips.

  • Fixation:

    • For aldehyde fixation: Fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. To minimize autofluorescence, keep the fixation time as short as possible.[7]

    • Alternative: Fix with ice-cold methanol for 10 minutes at -20°C.[6]

  • Washing: Wash samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate with a blocking buffer (e.g., 1-5% BSA or 5-10% normal serum from the secondary antibody host species in PBS) for at least 1 hour at room temperature to reduce non-specific antibody binding.[12]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration) and incubate overnight at 4°C.

  • Washing: Wash samples three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash samples three times with PBS for 5 minutes each, protected from light.

  • Autofluorescence Quenching (Optional): If autofluorescence is still an issue, treat with a quenching agent like Sudan Black B.

  • Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filter sets.

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting background fluorescence can be visualized as a logical flow.

Start High Background Observed Check_Unstained Check Unstained Control Start->Check_Unstained Signal_Present Signal Present? Check_Unstained->Signal_Present Check_Secondary Check Secondary Only Control Signal_Present->Check_Secondary No Quench_Autofluorescence Quench Autofluorescence (e.g., Sudan Black B, Photobleaching) Signal_Present->Quench_Autofluorescence Yes Signal_Present_2 Signal Present? Check_Secondary->Signal_Present_2 Optimize_Protocol Optimize Protocol (Antibody Titration, Blocking, Washing) Signal_Present_2->Optimize_Protocol Yes Signal_Present_2->Optimize_Protocol No (Primary non-specific) End Optimized Signal Optimize_Protocol->End Change_Fluorophore Change Fluorophore (e.g., to far-red) Quench_Autofluorescence->Change_Fluorophore Change_Fixative Change Fixation Method Change_Fluorophore->Change_Fixative Change_Fixative->End

Caption: Logical workflow for troubleshooting background fluorescence.

By systematically identifying the source of background fluorescence and applying targeted solutions, researchers can significantly improve the quality and reliability of their experimental data.

References

Technical Support Center: Optimizing Staining with Red Solvent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effective use of red solvent dyes for lipid staining. This guide uses Oil Red O as a primary example due to its widespread use and well-documented protocols.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the staining of neutral lipids and fatty acids in cells and tissues.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Oil Red O staining?

Oil Red O is a lysochrome (fat-soluble dye) used for the visualization of neutral triglycerides and lipids.[1][2] The staining mechanism is based on the dye's higher solubility in lipids than in its solvent.[2][3] When the staining solution is applied to a sample, the dye partitions from the solvent into the intracellular lipid droplets, coloring them red. This technique is a physical method of staining rather than a chemical one, as the dye does not form bonds with the lipid molecules.[2]

Q2: What type of samples are suitable for Oil Red O staining?

Oil Red O staining is typically performed on fresh or frozen tissue sections.[1][4][5] Paraffin-embedded tissues are generally not suitable because the solvents used in the embedding process, such as xylene and alcohol, dissolve and leach out the lipids.[2][4] This results in the absence of lipids to be stained, leaving behind unstained "holes" in the tissue.[2] The stain can also be used on fresh smears or touch preparations.[5]

Q3: What is the difference between Oil Red O, Sudan III, and Sudan IV?

Oil Red O, Sudan III, and Sudan IV are all lysochromes used for lipid staining.[1][6] However, Oil Red O is often preferred because it provides a much deeper and more intense red color, making the stained lipids easier to visualize and analyze.[1][4][6] Sudan Black B is another related dye that can also be used for lipid staining.[7]

Q4: Can Oil Red O staining be quantified?

Yes, Oil Red O staining can be quantified to assess the accumulation of lipids. After staining, the dye can be eluted from the cells using isopropanol (B130326), and the absorbance of the resulting solution can be measured using a spectrophotometer, typically at a wavelength of 492 nm or 500 nm.[8][9][10] This provides a semi-quantitative measure of the lipid content in the sample.

Troubleshooting Guide

This guide addresses common problems encountered during Oil Red O staining procedures.

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Staining 1. Improper sample preparation: Lipids were lost during fixation or processing (e.g., use of alcohol-based fixatives or paraffin (B1166041) embedding).[1][11] 2. Insufficient dye concentration: The working solution was too dilute. 3. Short incubation time: The staining duration was not long enough for the dye to partition into the lipids. 4. Old or improperly prepared staining solution: The dye has precipitated out of the solution.1. Use fresh or frozen sections. Fix with a formalin-based fixative.[3][9] 2. Prepare a fresh working solution according to the protocol. Ensure the stock solution is properly dissolved. 3. Increase the incubation time with the Oil Red O working solution.[12] 4. Always filter the working solution before use.[8][9] Prepare fresh working solution for each experiment as it is not stable for long.[3][10]
High Background Staining 1. Excessive dye precipitate: The staining solution was not properly filtered.[13] 2. Inadequate rinsing: The washing steps after staining were not sufficient to remove the excess dye. 3. Solvent evaporation: The staining container was not properly covered, leading to dye precipitation.[3]1. Filter the Oil Red O working solution immediately before use, a 0.2 µm syringe filter can be effective.[9][13] 2. Increase the number and duration of the rinsing steps with 60% isopropanol or distilled water after staining.[14] 3. Keep the staining jar covered throughout the incubation period.[3]
Presence of Crystals or Precipitate on the Slide 1. Unfiltered staining solution: The most common cause is the presence of undissolved dye particles in the working solution.[13] 2. Staining solution is too old: The working solution is only stable for a short period.[3][10]1. Double-filter the working solution through Whatman No. 1 filter paper or a 0.2 µm syringe filter before use.[8][10][13] 2. Prepare the Oil Red O working solution fresh before each staining run.[3]
Uneven Staining 1. Incomplete coverage of the sample: The staining solution did not cover the entire tissue section or cell monolayer. 2. Tissue drying out: The sample was allowed to dry at some point during the procedure.1. Ensure the entire sample is immersed in the staining solution. 2. Keep the sample moist with the appropriate solution (e.g., PBS, 60% isopropanol) at all times during the staining process.[8][15]
Cell Detachment (for cultured cells) 1. Harsh washing steps: Vigorous washing can cause cells to detach from the culture plate or coverslip.1. Add and remove solutions gently. When washing, add the solution to the side of the well instead of directly onto the cells.[16]

Experimental Protocols

Protocol 1: Oil Red O Staining of Cultured Cells

Materials:

  • Oil Red O powder

  • 100% Isopropanol

  • Distilled water (ddH₂O)

  • 10% Formalin in PBS

  • Phosphate-Buffered Saline (PBS)

  • Hematoxylin (B73222) (for counterstaining, optional)

Solution Preparation:

Solution Preparation Storage/Stability
Oil Red O Stock Solution (0.35%) Dissolve 0.35 g of Oil Red O powder in 100 mL of 100% isopropanol. Stir overnight to ensure it is fully dissolved. Filter the solution.[9]Stable for up to 1 year when stored at room temperature.[8]
Oil Red O Working Solution Mix 6 parts of Oil Red O Stock Solution with 4 parts of distilled water. Let the solution sit at room temperature for 10-20 minutes, then filter through a 0.2 µm filter or Whatman No. 1 filter paper immediately before use.[8][9]Stable for only about 2 hours. Must be prepared fresh.[8][10]
60% Isopropanol Mix 60 mL of 100% isopropanol with 40 mL of distilled water.Stable at room temperature.

Staining Procedure:

  • Remove the culture medium from the cells and gently wash twice with PBS.[9]

  • Fix the cells by adding 10% formalin and incubating for 30-60 minutes at room temperature.[8][9]

  • Remove the formalin and wash the cells twice with distilled water.[9]

  • Add 60% isopropanol to the cells and incubate for 5 minutes at room temperature.[9]

  • Remove the isopropanol and add the freshly prepared and filtered Oil Red O working solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.[10]

  • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is no longer visible.[10]

  • (Optional) Counterstain the nuclei with Hematoxylin for 1 minute, then wash with distilled water.[10]

  • Visualize the stained lipid droplets (red) and nuclei (blue, if counterstained) under a light microscope.

Protocol 2: Oil Red O Staining of Frozen Tissue Sections

Materials:

  • Frozen tissue sections (8-10 µm thick)

  • Oil Red O powder

  • Isopropanol (100% and 60%)

  • Distilled water

  • 10% Formalin

  • Alum hematoxylin (optional)

  • Aqueous mounting medium (e.g., glycerine jelly)

Solution Preparation:

  • Oil Red O Stock and Working Solutions: Prepare as described in Protocol 1.

Staining Procedure:

  • Cut frozen sections at 8-10 µm and air dry them onto slides.[3]

  • Fix the sections in 10% formalin for 5-10 minutes, then briefly wash with running tap water.[3]

  • Rinse the slides with 60% isopropanol.[3]

  • Stain with the freshly prepared and filtered Oil Red O working solution for 15 minutes.[3]

  • Briefly rinse with 60% isopropanol to remove excess stain.[3]

  • (Optional) Lightly stain the nuclei with alum hematoxylin.[3]

  • Rinse with distilled water.[3]

  • Mount the slides with an aqueous mounting medium. Do not use xylene or other organic solvents as they will dissolve the stained lipids.[3]

Visualizations

Experimental Workflow for Oil Red O Staining of Cultured Cells

StainingWorkflow Workflow for Oil Red O Staining of Cultured Cells start Start: Cultured Cells in Plate wash1 Wash with PBS start->wash1 fix Fix with 10% Formalin wash1->fix wash2 Wash with ddH₂O fix->wash2 isopropanol_wash Incubate with 60% Isopropanol wash2->isopropanol_wash stain Stain with Oil Red O Working Solution isopropanol_wash->stain wash3 Wash with ddH₂O stain->wash3 counterstain Optional: Counterstain with Hematoxylin wash3->counterstain visualize Visualize under Microscope wash3->visualize No Counterstain wash4 Wash with ddH₂O counterstain->wash4 wash4->visualize TroubleshootingWeakStaining Troubleshooting Weak Oil Red O Staining problem Problem: Weak or No Staining cause1 Improper Sample Prep (Lipid Loss) problem->cause1 cause2 Staining Solution Issue problem->cause2 cause3 Procedural Error problem->cause3 solution1 Use Frozen Sections / Formalin Fixation cause1->solution1 solution2 Prepare Fresh, Filtered Working Solution cause2->solution2 solution3 Increase Incubation Time cause3->solution3

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing experimental outcomes with Solvent Red 195. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is a bluish-red solvent dye with high heat stability (up to 300°C in polystyrene) and excellent light fastness.[1][2][3] It is primarily used for coloring various plastics and fibers, such as PS, HIPS, ABS, PMMA, PET, and PVC.[1][4][5][6][7] It has good solubility in some organic solvents like dichloromethane.[5][6][7] While its primary application is industrial, its fluorescent properties may be of interest in research settings.

Q2: What is the signal-to-noise ratio (SNR) and why is it important in fluorescence-based experiments?

The signal-to-noise ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise.[8] A higher SNR indicates a clearer and more reliable signal. In fluorescence imaging and assays, a high SNR is crucial for distinguishing the specific fluorescent signal from your target from non-specific background signals and instrumental noise, which is essential for accurate quantification and sensitive detection.[8][9]

Q3: What are the common causes of low signal-to-noise ratio when using a fluorescent dye like this compound?

Several factors can contribute to a low SNR, including:

  • High Background Staining: Non-specific binding of the dye to components other than the target of interest.[10][11]

  • Autofluorescence: Natural fluorescence from the sample itself (e.g., from collagen, elastin, or flavins) or from the surrounding medium.[12]

  • Suboptimal Dye Concentration: Using a concentration that is too high can lead to aggregation and non-specific binding, while a concentration that is too low will produce a weak signal.[13]

  • Inadequate Washing: Insufficient washing after staining can leave unbound dye molecules in the sample, contributing to background noise.[13]

  • Fluorescence Quenching: Any process that decreases the fluorescence intensity, such as interactions with other molecules or the solvent environment.[14][15][16]

  • Instrumental Noise: Noise originating from the detector and electronics of the imaging system.[8]

Troubleshooting Guides

Issue 1: Weak Fluorescent Signal

If the signal from this compound is too low, consider the following troubleshooting steps:

Possible Cause Suggested Solution Rationale
Low Dye Concentration Increase the dye concentration incrementally.To ensure sufficient dye molecules are available to bind to the target.
Short Incubation Time Increase the incubation time to allow for optimal binding.To allow the dye-target interaction to reach equilibrium.
Suboptimal Solvent Ensure the solvent used is compatible with both the dye and the sample and allows for optimal dye solubility and brightness.The fluorescence properties of a dye can be highly dependent on its environment.
Fluorescence Quenching Minimize the presence of known quenchers (e.g., molecular oxygen, iodide ions).[16] Consider using a different mounting medium or solvent. Some solvents, like water and alcohols, can quench fluorescence.[17]Quenching reduces the quantum yield of the fluorophore, leading to a weaker signal.[14][15]
Photobleaching Minimize exposure of the stained sample to excitation light. Use an anti-fade mounting medium.Excessive exposure to high-intensity light can irreversibly destroy the fluorophore.
Issue 2: High Background Noise

To address high background fluorescence, which can obscure your specific signal, try these solutions:

Possible Cause Suggested Solution Rationale
High Dye Concentration Decrease the dye concentration. Perform a titration experiment to find the optimal concentration.[13]Excess dye can bind non-specifically to other structures in the sample.[10][11]
Inadequate Washing Increase the number and/or duration of washing steps after staining.[13]To remove unbound dye molecules that contribute to background fluorescence.[13]
Non-specific Binding Add a blocking agent (e.g., Bovine Serum Albumin - BSA) to your staining protocol before adding the dye.[10][11]To saturate non-specific binding sites in the sample.[10][11]
Autofluorescence Image an unstained control sample to assess the level of autofluorescence.[12] If significant, consider using spectral unmixing techniques or a background subtraction method.[12] Using filters that are highly specific to the dye's excitation and emission spectra can also help.[18][19]To differentiate the dye's signal from the sample's intrinsic fluorescence.[12]
Contaminated Reagents or Media Use high-purity solvents and reagents. Check if the cell culture medium or mounting medium is contributing to the background fluorescence.[13]Impurities or components in the media can be fluorescent themselves.[13][20]

Experimental Protocols

Protocol 1: General Staining Protocol for Adherent Cells

This protocol provides a general framework for using a solvent dye like this compound. Note: This is a template and requires optimization for your specific application.

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent (e.g., DMSO or dichloromethane).

    • Dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in an appropriate buffer or medium (e.g., PBS or serum-free medium). It is crucial to test a range of concentrations.

  • Cell Preparation:

    • Culture adherent cells on coverslips or in imaging-compatible plates.

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

    • If required for your experiment, fix the cells (e.g., with 4% paraformaldehyde for 15 minutes).

    • Wash the fixed cells three times with PBS.

    • If targeting intracellular components, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

  • Staining:

    • (Optional) Add a blocking solution (e.g., 1% BSA in PBS) and incubate for 30 minutes to reduce non-specific binding.

    • Remove the blocking solution and add the this compound staining solution.

    • Incubate for a predetermined time (e.g., 15-60 minutes) at room temperature or 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium, preferably one with an anti-fade agent.

    • Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.

Visual Guides

Troubleshooting_Workflow start Low Signal-to-Noise Ratio weak_signal Is the signal weak? start->weak_signal high_background Is the background high? start->high_background weak_signal->high_background No inc_conc Increase Dye Concentration weak_signal->inc_conc Yes dec_conc Decrease Dye Concentration high_background->dec_conc Yes end Improved SNR high_background->end No inc_time Increase Incubation Time inc_conc->inc_time check_quench Check for Quenching inc_time->check_quench check_quench->end inc_wash Increase Washing Steps dec_conc->inc_wash use_block Use Blocking Agent inc_wash->use_block check_auto Check Autofluorescence use_block->check_auto check_auto->end

Caption: A troubleshooting workflow for addressing low signal-to-noise ratio.

Staining_Protocol_Workflow prep_solution Prepare Staining Solution prep_cells Prepare Cells (Culture, Fix, Permeabilize) prep_solution->prep_cells blocking Blocking (Optional) prep_cells->blocking staining Staining with this compound blocking->staining washing Washing staining->washing imaging Mounting and Imaging washing->imaging

Caption: A generalized workflow for a cell staining protocol.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference(s)
Appearance Bluish-Red Powder[1]
CAS Number 164251-88-1[1]
Melting Point 216 °C[1][5]
Heat Resistance (in PS) 300 °C[1][5]
Light Fastness (in PS) 8 (on a scale of 1-8)[1][5]
Solubility (g/L at 20°C)
    Dichloromethane37.1[5]
    Methylbenzene2.7[5]
    Acetone1.4[5]
    Butyl Acetate1.3[5]
    Ethyl Alcohol0.8[5]
Table 2: Summary of Troubleshooting Strategies for Low SNR
Issue Strategy Key Optimization Parameters
Weak Signal Increase Signal IntensityDye concentration, incubation time, solvent choice, anti-fade reagents.
High Background Reduce Background NoiseDye concentration, washing steps, blocking agents, autofluorescence correction.

References

Solvent Red 195 stability in different solvent environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Solvent Red 195 in various solvent environments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a bluish-red azo dye known for its excellent stability.[1] It exhibits high heat stability, good lightfastness, and weather fastness.[1][2] It is generally stable across a wide pH range and is insoluble in water but soluble in a variety of organic solvents.[3] Proper storage in a cool, dry place away from direct sunlight is recommended to maintain its quality.[3][4]

Q2: My this compound solution appears to be degrading. What are the common causes?

A2: Degradation or fading of this compound in solution is most commonly caused by exposure to environmental factors. The primary factor is photodegradation from exposure to light, particularly UV irradiation.[5] Although it has high thermal stability, prolonged exposure to excessive temperatures can also contribute to degradation.[1][5] The choice of solvent can also influence stability; while the dye is soluble in many organic solvents, its stability in a specific solvent over time may vary.

Q3: In which organic solvents does this compound have the best solubility?

A3: this compound shows the highest solubility in Dichloromethane (B109758) among common laboratory solvents. Its solubility is comparatively lower in alcohols, ketones, and esters.[6][7][8] For detailed solubility data, please refer to the data table in the "Quantitative Data Summary" section.

Q4: How should I store this compound to ensure its long-term stability?

A4: To ensure long-term stability, this compound should be stored in a cool, dry place.[3] The container should be tightly sealed to protect it from moisture and kept away from direct sunlight and other heat sources.[3] Under these conditions, the dye has a storage stability of up to 60 months.[1]

Q5: Is this compound stable at high temperatures?

A5: Yes, a key feature of this compound is its excellent thermal stability. It is heat resistant up to 300°C, particularly when used in plastics like polystyrene (PS).[6][9][10] This makes it suitable for high-temperature processing applications such as coloring engineering plastics.[1][11]

Troubleshooting Guide

Issue: Poor dissolution of this compound in the chosen solvent.

  • Possible Cause 1: Incorrect Solvent. The dye has varying solubility in different organic solvents. It is highly soluble in dichloromethane but has low solubility in ethyl alcohol.[6][8]

    • Solution: Refer to the solubility data table below. Consider using a solvent in which the dye has higher solubility, such as methylbenzene or dichloromethane.

  • Possible Cause 2: Insufficient Mixing/Agitation. The dye powder may not be fully dispersed in the solvent.

    • Solution: Use appropriate mixing techniques such as sonication or vortexing to ensure the dye is fully dispersed and dissolved.

  • Possible Cause 3: Low Temperature. Solubility can be temperature-dependent.

    • Solution: Gently warming the solvent (if appropriate for your experiment and the solvent's properties) may aid dissolution.

Issue: Color of the dye solution is fading over time.

  • Possible Cause 1: Photodegradation. Exposure to ambient or experimental light sources (especially UV) is a primary cause of dye degradation.[5][12]

    • Solution: Prepare solutions fresh whenever possible. Store stock solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to light during experiments.

  • Possible Cause 2: Thermal Degradation. Although highly heat-stable, extreme temperatures during processing or storage can cause degradation.[5]

    • Solution: Ensure that the experimental conditions do not exceed the dye's recommended heat resistance of 300°C.[9] Store the dye and its solutions away from heat sources.

  • Possible Cause 3: Chemical Incompatibility. The solvent or other components in the mixture may be reacting with the dye.

    • Solution: Review the chemical compatibility of this compound with all components in your solution. If a reaction is suspected, consider using a more inert solvent.

Quantitative Data Summary

The following tables summarize the solubility and stability properties of this compound.

Table 1: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)
Dichloromethane37.1[6][7][8]
Methylbenzene (Toluene)2.7[6][7][8]
Acetone1.4[6][7][8]
Butyl Acetate1.3[6][7][8]
Ethyl Alcohol0.8[6][8]

Table 2: Fastness and Resistance Properties of this compound

PropertyRating/ValueConditions/Notes
Heat Resistance300°CIn Polystyrene (PS).[9][10][13]
Light Fastness8In Polystyrene (PS), on a scale of 1-8, where 8 is excellent.[6][9]
Acid Resistance5In 5% Hydrochloric Acid solution, on a scale of 1-5, where 5 is excellent.[7][9]
Alkali Resistance5In 5% Caustic Soda solution, on a scale of 1-5, where 5 is excellent.[7][9]
Migration Resistance5In various plastics (PS, ABS, PMMA), on a scale of 1-5, where 5 is excellent.[7][13]

Experimental Protocols

Protocol: Evaluating the Photostability of this compound in Solution

This protocol outlines a method to assess the degradation of this compound when exposed to a controlled light source.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., Dichloromethane) in a volumetric flask to create a stock solution of a specific concentration (e.g., 100 mg/L).

    • Ensure the solution is protected from light using an amber flask or aluminum foil.

  • Preparation of Test Samples:

    • Dilute the stock solution to a working concentration that gives an absorbance reading between 1.0 and 1.5 at its maximum wavelength (λmax).

    • Transfer the diluted solution into multiple quartz cuvettes.

  • Initial Measurement (Time = 0):

    • Use a UV-Vis spectrophotometer to measure the full absorbance spectrum of a control cuvette (kept in the dark) to determine the λmax.

    • Record the absorbance value at λmax for all test cuvettes.

  • Light Exposure:

    • Place the test cuvettes in a photostability chamber or at a fixed distance from a controlled light source (e.g., a UV-A lamp).

    • Keep one cuvette completely wrapped in aluminum foil as a dark control to monitor for any changes not related to light exposure.

  • Data Collection:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a cuvette from the light exposure and measure its absorbance at λmax.

    • Also, measure the absorbance of the dark control at each time point.

  • Data Analysis:

    • Calculate the percentage of dye degradation at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Plot the percentage of degradation against time to visualize the photostability of this compound in the chosen solvent.

Visualizations

troubleshooting_workflow start Issue: Poor Stability or Degradation of This compound check_solubility Is the dye fully dissolved? start->check_solubility check_environment Is the solution exposed to light or heat? check_solubility->check_environment Yes solubility_issue Troubleshoot Solubility check_solubility->solubility_issue No degradation_issue Troubleshoot Degradation check_environment->degradation_issue Yes end_ok Problem Resolved check_environment->end_ok No change_solvent Consult solubility table and change solvent solubility_issue->change_solvent improve_mixing Improve mixing (e.g., sonication) solubility_issue->improve_mixing change_solvent->end_ok improve_mixing->end_ok protect_light Protect from light (use amber vials) degradation_issue->protect_light control_temp Control temperature degradation_issue->control_temp protect_light->end_ok control_temp->end_ok

Caption: A workflow for troubleshooting common stability issues with this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Stock Solution prep_samples 2. Prepare Test Samples (in cuvettes) prep_stock->prep_samples initial_abs 3. Measure Initial Absorbance (T=0) prep_samples->initial_abs expose 4. Expose Samples to Light Source initial_abs->expose measure_intervals 5. Measure Absorbance at Intervals expose->measure_intervals calc_deg 6. Calculate % Degradation measure_intervals->calc_deg plot_data 7. Plot Degradation vs. Time calc_deg->plot_data

Caption: Experimental workflow for evaluating the photostability of this compound.

factors_influencing_stability cluster_factors Influencing Factors center This compound Stability light Light Exposure (UV Irradiation) light->center temp Temperature temp->center solvent Solvent Environment solvent->center ph pH of Medium ph->center storage Storage Conditions storage->center

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Solvent Red 195 in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Solvent Red 195 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

A1: this compound is a hydrophobic, oil-soluble dye belonging to the sulphonazo series.[1][2] Its molecular structure is largely non-polar, leading to its insolubility in polar solvents like water.[3][4] It is primarily designed for coloring plastics, fibers, and other non-aqueous materials.[5][6]

Q2: I observed immediate precipitation when I added my this compound stock solution (in an organic solvent) to an aqueous buffer. What is happening?

A2: This phenomenon is known as "solvent-shift" precipitation. When a concentrated stock of a hydrophobic compound in a water-miscible organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the solvent environment changes abruptly. This rapid decrease in the organic solvent concentration causes the compound to exceed its solubility limit in the now predominantly aqueous medium, leading to its precipitation out of the solution.

Q3: Can I just sonicate or heat the aqueous mixture to dissolve the this compound?

A3: While sonication and gentle heating can sometimes help in dissolving compounds, they are unlikely to be effective for substances that are fundamentally insoluble in the chosen solvent. For a hydrophobic dye like this compound in water, these methods might temporarily create a fine suspension, but the dye will likely precipitate out again upon cooling or standing. More robust formulation strategies are required for stable aqueous preparations.

Q4: What are the main strategies to prepare a stable aqueous formulation of this compound?

A4: The three primary strategies to overcome the solubility issues of hydrophobic compounds like this compound in aqueous media are:

  • Use of Co-solvents: Introducing a water-miscible organic solvent in a sufficient concentration in the final aqueous solution.

  • Surfactant-Mediated Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic dye molecules.

  • Nanoparticle Encapsulation: Encapsulating the dye within polymeric nanoparticles to create a stable aqueous dispersion.

Troubleshooting Guides

Issue 1: Precipitation Occurs Upon Dilution of Organic Stock in Aqueous Buffer

Question: How can I prevent my this compound from precipitating when I dilute my stock solution into my aqueous experimental medium?

Answer: This is a common issue related to solvent-shift. Here is a troubleshooting workflow to address this:

G start Precipitation Observed Upon Dilution check_method Are you adding the stock solution to the buffer? start->check_method add_buffer_to_stock Incorrect Method: Adding buffer to stock concentrates the precipitate. check_method->add_buffer_to_stock No check_concentration Is the final concentration of the organic co-solvent sufficiently high? check_method->check_concentration Yes correct_method Correct Method: Add stock solution dropwise to vigorously stirring buffer. add_buffer_to_stock->correct_method increase_cosolvent Solution: Increase the final percentage of the co-solvent. check_concentration->increase_cosolvent No consider_alternatives Still Precipitating? Consider alternative methods. check_concentration->consider_alternatives Yes use_surfactants Option 1: Use Surfactants consider_alternatives->use_surfactants use_nanoparticles Option 2: Nanoparticle Encapsulation consider_alternatives->use_nanoparticles

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Poor Solubility Even with a Co-solvent

Question: I am using a co-solvent, but my solution is still cloudy or shows precipitation over time. What should I do?

Answer: This indicates that the chosen co-solvent concentration is not sufficient to maintain the solubility of this compound at the desired final concentration.

  • Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent in your final aqueous solution. Be mindful of the tolerance of your biological system (e.g., cell culture) to the organic solvent.

  • Try a Different Co-solvent: Some co-solvents are more effective than others for specific compounds. Consider trying alternatives to Dimethyl sulfoxide (B87167) (DMSO) such as ethanol, isopropanol, or polyethylene (B3416737) glycol (PEG).

  • Reduce Final Dye Concentration: If the co-solvent concentration is limited by your experimental setup, you may need to lower the final working concentration of this compound.

Issue 3: Surfactant-Based Formulation is Not Clear

Question: I have added a surfactant to my aqueous solution, but the this compound is not fully dissolved. How can I improve this?

Answer: For effective surfactant-mediated solubilization, several factors are critical:

  • Surfactant Concentration: Ensure that the surfactant concentration is above its Critical Micelle Concentration (CMC). Below the CMC, micelles do not form, and solubilization of hydrophobic molecules will not occur. The amount of solubilized dye generally increases linearly with surfactant concentration above the CMC.

  • Choice of Surfactant: Nonionic surfactants (e.g., Triton X-100, Tween series) often have a higher solubilization capacity for hydrophobic dyes compared to ionic surfactants (e.g., Sodium dodecyl sulfate (B86663) (SDS), Cetyltrimethylammonium bromide (CTAB)).

  • Temperature: For nonionic surfactants, increasing the temperature can enhance the size of the micelles and, consequently, their solubilization capacity.

  • pH and Ionic Strength: The pH of the solution and the presence of salts can influence the properties of ionic surfactants and their ability to form micelles.

Data Presentation: Solubilization of Solvent Dyes

The following tables provide illustrative quantitative data on the solubilization of hydrophobic dyes similar to this compound using different methods. This data can serve as a starting point for optimizing the formulation of this compound.

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventSolubility (g/L) at 20°C
Dichloromethane37.1[1][7]
Methylbenzene2.7[1][7]
Acetone1.4[1][7]
Butyl Acetate1.3[1][7]
Ethyl Alcohol0.8[1][7]

Table 2: Illustrative Solubilization of a Hydrophobic Azo Dye (Sudan I) by a Cationic Surfactant (DTAB)

DTAB Concentration (mM)Molar Solubility of Sudan I (µM)
< 15.3 (Below CMC)Negligible
20~10
40~30
60~50

Note: Data is representational based on the behavior of similar dyes. The onset of solubilization occurs at the Critical Micelle Concentration (CMC) of the surfactant.

Table 3: Encapsulation Efficiency of a Hydrophobic Dye in Polymeric Nanoparticles

Polymer SystemDyeEncapsulation Efficiency (%)
Styrene-co-butyl acrylateSolvent Yellow 16339%[8]
Chitosan-TPPIndigo Dye>99%[9]

Note: Encapsulation efficiency is highly dependent on the specific polymer, dye, and preparation method.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent

This protocol describes a general method for preparing an aqueous solution of this compound using a water-miscible organic solvent.

G cluster_0 Co-solvent Solubilization Workflow A Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM). B Vortex or sonicate until the dye is fully dissolved. A->B C Vigorously stir the aqueous buffer. B->C D Slowly add the stock solution dropwise to the stirring buffer to the desired final concentration. C->D E Continue stirring for 5-10 minutes to ensure homogeneity. D->E F Visually inspect for any signs of precipitation. E->F

Caption: Experimental workflow for co-solvent solubilization.

Methodology:

  • Prepare Stock Solution: Weigh out the required amount of this compound and dissolve it in a minimal volume of a high-purity, anhydrous water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.

  • Ensure Complete Dissolution: Vortex or sonicate the stock solution to ensure the dye is completely dissolved.

  • Prepare Aqueous Phase: Place the desired final volume of the aqueous buffer or medium in a beaker with a magnetic stir bar and begin stirring vigorously.

  • Dilution: Slowly add the required volume of the stock solution dropwise into the center of the vortex of the stirring aqueous phase. This gradual addition helps to minimize localized high concentrations and reduce the risk of precipitation.

  • Equilibration: Allow the solution to stir for an additional 5-10 minutes.

  • Inspection: Visually inspect the final solution for any signs of cloudiness or precipitation. For best results, use the freshly prepared solution immediately.

Protocol 2: Surfactant-Mediated Micellar Solubilization

This protocol outlines the steps for solubilizing this compound in an aqueous solution using surfactant micelles.

G cluster_1 Surfactant Solubilization Workflow A Prepare a surfactant solution in aqueous buffer at a concentration well above its CMC. B Add an excess amount of This compound powder to the surfactant solution. A->B C Stir or shake the mixture vigorously for several hours (or overnight) to reach equilibrium. B->C D Remove the undissolved dye by centrifugation or filtration (e.g., using a 0.22 µm filter). C->D E The clear, colored supernatant/ filtrate is the aqueous solution of micelle-solubilized dye. D->E F Determine the concentration of the solubilized dye using UV-Vis spectrophotometry. E->F

Caption: Experimental workflow for surfactant-mediated solubilization.

Methodology:

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., Triton X-100, Tween 80, or SDS) in the desired aqueous buffer. The concentration must be significantly above the surfactant's CMC.

  • Add Excess Dye: Add an excess amount of solid this compound to the surfactant solution. The excess is necessary to ensure that the solution becomes saturated.

  • Equilibration: Seal the container and agitate the mixture (e.g., using a shaker or magnetic stirrer) for a prolonged period (e.g., 24 hours) at a controlled temperature to allow the system to reach equilibrium.

  • Separation of Undissolved Dye: Separate the undissolved dye from the solution by centrifugation at high speed, followed by careful collection of the supernatant, or by filtering the solution through a syringe filter (e.g., 0.22 µm) that does not bind the surfactant or dye.

  • Quantification: The resulting clear, colored solution contains the micelle-encapsulated this compound. The concentration of the solubilized dye can be determined using UV-Vis spectrophotometry by creating a calibration curve of this compound in a suitable organic solvent.

Protocol 3: Nanoparticle Encapsulation

This protocol provides a general overview of the nanoprecipitation method for encapsulating this compound within polymeric nanoparticles.

G cluster_2 Nanoparticle Encapsulation Workflow A Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a water-miscible organic solvent (e.g., acetone). B Prepare an aqueous solution containing a stabilizer (e.g., PVA or Pluronic F68). A->B C Add the organic phase dropwise to the vigorously stirring aqueous phase. B->C D Allow the organic solvent to evaporate under stirring, leading to nanoparticle formation. C->D E Purify the nanoparticle dispersion by centrifugation or dialysis to remove unencapsulated dye and excess stabilizer. D->E F Characterize the nanoparticles (size, zeta potential, and encapsulation efficiency). E->F

Caption: Experimental workflow for nanoparticle encapsulation.

Methodology:

  • Prepare Organic Phase: Dissolve a suitable biodegradable polymer (e.g., polylactic-co-glycolic acid, PLGA) and this compound in a water-miscible organic solvent like acetone.

  • Prepare Aqueous Phase: In a separate container, prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or a Pluronic surfactant).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase while it is being stirred vigorously. The rapid diffusion of the organic solvent into the water causes the polymer and the encapsulated dye to precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension, often under reduced pressure or gentle heating, to evaporate the organic solvent.

  • Purification: Purify the resulting nanoparticle dispersion by methods such as centrifugation followed by resuspension in fresh buffer, or by dialysis, to remove any unencapsulated dye, free polymer, and excess stabilizer.

  • Characterization: Characterize the final nanoparticle dispersion for particle size, size distribution (polydispersity index), surface charge (zeta potential), and determine the encapsulation efficiency and drug loading.

References

Technical Support Center: Minimizing Spectral Bleed-Through with Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through?

A1: Spectral bleed-through, also known as crosstalk, is the phenomenon where the fluorescence emission from one fluorophore is detected in the detection channel of another fluorophore.[1][2] This occurs because fluorophores often have broad emission spectra, and the tail of one spectrum can overlap with the detection window of a neighboring channel.[1] For example, a bright red fluorescent dye's emission might be partially detected in a far-red or even an orange channel.

Q2: Why is spectral bleed-through a problem?

A2: Spectral bleed-through can lead to several issues in fluorescence imaging and flow cytometry, including:

  • Inaccurate quantification: The measured fluorescence intensity of a marker can be artificially inflated by the bleed-through from another dye.

  • Reduced signal-to-noise ratio: Unwanted signal from bleed-through increases the background noise, making it harder to detect weakly fluorescent signals.[3]

Q3: How can I determine if I have a spectral bleed-through issue?

A3: The best way to identify spectral bleed-through is by using single-color controls.[1] Prepare a sample stained with only the red fluorescent dye and acquire images or data in all the detection channels you are using in your multicolor experiment. If you observe a signal in channels other than the one designated for the red dye, you have spectral bleed-through.[2]

Q4: What are the main strategies to minimize spectral bleed-through?

A4: There are three primary strategies to combat spectral bleed-through:

  • Careful experimental design: This involves selecting fluorophores with minimal spectral overlap and using appropriate optical filters.[5][6]

  • Sequential acquisition: In microscopy, instead of capturing all channels simultaneously, you can acquire each channel one at a time.[7]

  • Post-acquisition correction: This involves using computational methods like spectral unmixing or compensation to mathematically correct for the bleed-through.[3][8]

Troubleshooting Guides

Issue 1: Signal from my red dye is appearing in the far-red channel.

Possible Cause: The emission spectrum of your red dye is broad and extends into the detection range of the far-red channel.

Troubleshooting Steps:

  • Verify with single-color controls: Stain a sample with only your red dye and image it in both the red and far-red channels to confirm the bleed-through.

  • Optimize your filter sets: If possible, use a narrower bandpass emission filter for your red dye to cut out the longer wavelength emissions that are bleeding into the far-red channel.

  • Reduce the concentration of the red dye: A very bright signal is more likely to bleed through. Titrate your staining reagent to the lowest concentration that still provides a good signal.

  • Use sequential scanning: If your microscope allows, set up sequential acquisition where you excite and detect the red channel first, and then the far-red channel. This physically separates the two signals in time.[7]

  • Apply spectral unmixing: If your imaging software supports it, you can create a spectral signature for your red dye from the single-color control and use it to computationally subtract the bleed-through from the far-red channel in your multicolor image.[8]

Issue 2: After compensation in flow cytometry, my populations are not well-resolved.

Possible Cause: Incorrect setup of compensation controls or issues with the brightness of the controls.

Troubleshooting Steps:

  • Ensure your single-stain controls are bright enough: The positive population in your compensation control should be at least as bright as, or brighter than, the signal you expect in your fully stained sample.[4] Using compensation beads can help achieve a consistently bright signal.[9]

  • Use the same fluorophore for compensation and your experiment: Do not use a different red dye for your compensation control than the one in your experimental samples.

  • Treat your compensation controls and samples identically: Any fixation or permeabilization steps should be applied to both your controls and your experimental samples, as these treatments can affect the fluorescence spectrum.

  • Collect enough events: Ensure you collect a sufficient number of events for both the positive and negative populations in your compensation controls to allow for accurate statistical calculation.[9]

  • Use Fluorescence Minus One (FMO) controls: FMO controls can help to properly gate and identify positive populations, especially when the expression is dim or there is significant spread in the data after compensation.[10]

Data Presentation

The following table summarizes the spectral properties of some common red fluorescent dyes that can be used as alternatives or for comparison.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Texas Red-X 59561580,0000.54
Alexa Fluor 594 59061790,0000.66
Cy3.5 581596150,0000.15
Rhodamine Red-X 57059093,0000.81
DyLight 594 59361880,000N/A

Note: Spectral properties can be influenced by the local environment (e.g., solvent, pH, conjugation to a biomolecule). Data is approximate.[11]

Experimental Protocols

Protocol 1: Preparation of Single-Color Controls for Spectral Unmixing in Microscopy

Objective: To generate reference spectra for each fluorophore to be used for computational correction of bleed-through.

Methodology:

  • Prepare separate samples: For each fluorophore in your multicolor experiment, prepare a separate slide or dish containing cells or tissue stained with only that single fluorophore.

  • Use optimal staining concentration: Stain these control samples at a concentration that results in a bright, but not saturated, signal.

  • Mount as usual: Use the same mounting medium for your controls as for your experimental samples.

  • Acquire a lambda stack: On your spectral confocal microscope, for each single-color control sample, acquire a "lambda stack" or "spectral image." This involves collecting a series of images at contiguous narrow wavelength bands across the entire emission spectrum of the dye.[12]

  • Generate reference spectra: Your microscope's software will use the lambda stack to generate a reference emission spectrum for that specific fluorophore under your experimental conditions.

  • Save the reference spectra: Save these spectra to be used in the linear unmixing algorithm.[3]

Protocol 2: Performing Compensation in Flow Cytometry

Objective: To mathematically correct for spectral overlap between fluorescent channels.

Methodology:

  • Prepare single-stain controls: For each fluorophore in your panel, you will need a separate tube of cells or compensation beads stained with that single fluorophore.[4] You will also need an unstained control.

  • Set up the cytometer: Adjust the forward and side scatter settings to visualize your cell population of interest. Set the fluorescence detector voltages so that the negative population is on scale and the positive population for your brightest single-stain control is also on scale (not saturated).[13]

  • Record single-stain controls: Run each of your single-stain controls and the unstained control, collecting data for all fluorescent parameters.

  • Gate the populations: For each single-stain control, create a gate around the positive and negative populations.

  • Calculate the compensation matrix: The flow cytometry software will use the median fluorescence intensity of the positive and negative populations in each channel to calculate a compensation matrix. This matrix represents the percentage of signal from each fluorophore that is detected in other channels.[14]

  • Apply the compensation matrix: Apply the calculated compensation matrix to your multicolor experimental samples.

  • Verify compensation: Visually inspect the compensated data to ensure that the populations are correctly positioned and that there are no "double-positive" artifacts resulting from under- or over-compensation.[13]

Visualizations

Troubleshooting_Workflow start Start: Suspected Spectral Bleed-through single_color Run Single-Color Controls start->single_color bleed_through Bleed-through Confirmed? single_color->bleed_through no_bleed No Bleed-through. Proceed with Experiment. bleed_through->no_bleed No optimize_filters Optimize Emission Filters (Narrower Bandpass) bleed_through->optimize_filters Yes sequential_scan Use Sequential Acquisition optimize_filters->sequential_scan spectral_unmixing Perform Spectral Unmixing sequential_scan->spectral_unmixing Microscopy compensation Perform Compensation (Flow Cytometry) sequential_scan->compensation Flow Cytometry re_evaluate Re-evaluate with Single-Color Controls spectral_unmixing->re_evaluate compensation->re_evaluate end End: Bleed-through Minimized re_evaluate->end

Caption: Troubleshooting workflow for identifying and minimizing spectral bleed-through.

Spectral_Unmixing_Concept cluster_0 Data Acquisition cluster_1 Reference Spectra Generation cluster_2 Computational Unmixing raw_image Multicolor Image (Mixed Spectra) unmixing_algorithm Linear Unmixing Algorithm raw_image->unmixing_algorithm control1 Single-Color Control (Red Dye) spectrum1 Reference Spectrum (Red Dye) control1->spectrum1 control2 Single-Color Control (Green Dye) spectrum2 Reference Spectrum (Green Dye) control2->spectrum2 spectrum1->unmixing_algorithm spectrum2->unmixing_algorithm unmixed_image1 Unmixed Image (Red Channel) unmixing_algorithm->unmixed_image1 unmixed_image2 Unmixed Image (Green Channel) unmixing_algorithm->unmixed_image2

Caption: Conceptual workflow of spectral unmixing for correcting bleed-through.

References

Technical Support Center: Correcting for Phototoxicity of Solvent Red 195 in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential phototoxicity issues when using Solvent Red 195 in live-cell imaging experiments. By implementing the recommended strategies and protocols, users can minimize phototoxic effects, ensuring the integrity of their experimental data and the health of their live-cell samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it known to be phototoxic?

This compound is a bluish-red, polymer-soluble dye.[1][2] It is primarily used for coloring plastics, resins, and fibers due to its high heat resistance and light fastness.[1][3][4][5] While there is limited specific data in scientific literature detailing the phototoxicity of this compound in live biological samples, it is crucial to assume that like many fluorescent molecules, it has the potential to be phototoxic. Phototoxicity arises when a fluorophore in its excited state reacts with molecular oxygen to produce reactive oxygen species (ROS), which can damage cellular components.[6][7]

Q2: What are the common signs of phototoxicity in live cells?

Phototoxicity can manifest in various ways, ranging from subtle physiological changes to overt cell death. Researchers should be vigilant for the following signs during and after imaging:

  • Morphological Changes: Cell rounding, membrane blebbing, formation of vacuoles, and detachment from the culture substrate are all indicators of cellular stress and damage.[8][9]

  • Functional Impairment: A slowdown or complete arrest of dynamic cellular processes such as migration, division (mitotic arrest), or intracellular trafficking can indicate subtle phototoxic effects.[9]

  • Organelle Damage: Swelling or fragmentation of mitochondria and nuclear fragmentation are signs of significant cellular damage.[8][9]

  • Cell Death: In severe cases, phototoxicity leads to apoptosis or necrosis.

Q3: How can I determine if my experimental observations are due to phototoxicity or the experimental treatment itself?

To distinguish between phototoxicity and treatment-specific effects, it is essential to include proper controls in your experimental design. A "light-only" control, where cells stained with this compound are exposed to the same imaging conditions (light intensity, duration, and frequency) but do not receive the experimental treatment, is critical. If the cells in the light-only control exhibit signs of stress or death, it strongly suggests that the imaging conditions are phototoxic.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in live-cell imaging.

Problem Potential Cause Recommended Solution(s)
Cells appear stressed or die shortly after imaging begins. High illumination intensity and/or long exposure times. - Reduce the excitation light intensity to the lowest level that provides an acceptable signal-to-noise ratio.[8][10] - Decrease the exposure time for each image acquisition.[8] - Increase the time interval between successive image acquisitions to allow cells to recover.[9]
Fluorescent signal from this compound photobleaches rapidly. High light dose (intensity x duration). While not a direct measure of phototoxicity, rapid photobleaching is an indicator of a high photon dose, which is also a primary driver of phototoxicity.[6] - Implement the solutions for high illumination intensity mentioned above. - Consider using an anti-fade reagent in your imaging medium if compatible with live cells.
Subtle changes in cell behavior (e.g., slowed migration) are observed over time. Cumulative phototoxic effects from repeated imaging. - Reduce the total number of images acquired throughout the experiment. - Employ imaging techniques that minimize light exposure, such as light-sheet fluorescence microscopy if available.[6] - Incorporate antioxidants into the imaging medium to scavenge ROS.[6]
Difficulty obtaining a good signal without using high laser power. Suboptimal imaging setup or dye concentration. - Ensure your microscope's light path is optimally aligned and clean.[8] - Use high-quality, high numerical aperture (NA) objectives to collect more light. - Optimize the concentration of this compound; too low a concentration will require higher laser power. - Use a highly sensitive detector (e.g., a cooled CCD or sCMOS camera).[8]

Experimental Protocols for Mitigating Phototoxicity

Protocol 1: Optimizing Imaging Parameters

  • Determine Minimum Light Dose:

    • Start with the lowest possible excitation light intensity and a short exposure time.

    • Gradually increase the intensity and/or exposure time until you achieve a just-usable signal-to-noise ratio for your specific application. The goal is to use the minimal number of photons necessary.[10]

  • Time-lapse Imaging Strategy:

    • Instead of continuous imaging, use the longest possible interval between image acquisitions that still allows you to capture the dynamics of the biological process of interest.[9]

    • For very long-term experiments, consider intermittent imaging (e.g., imaging for 10 minutes every hour).

  • Wavelength Selection:

    • If your imaging system allows, use the longest possible excitation wavelength that can still excite this compound. Longer wavelengths are generally less energetic and cause less cellular damage.[11][12]

Protocol 2: Use of Antioxidants

  • Reagent Preparation:

    • Prepare a stock solution of an antioxidant such as Trolox or N-acetylcysteine (NAC) in a suitable solvent (e.g., DMSO or water).

  • Cell Treatment:

    • Dilute the antioxidant stock solution into your pre-warmed imaging medium to the final working concentration (e.g., 200-500 µM for Trolox).

    • Replace the standard culture medium with the antioxidant-containing imaging medium 30-60 minutes before starting your imaging session.

    • Ensure the antioxidant is present throughout the duration of the experiment.

Visualization of Key Concepts

Experimental Workflow for Mitigating Phototoxicity

G cluster_prep Preparation cluster_imaging Imaging Optimization cluster_analysis Data Acquisition & Analysis A Stain Cells with This compound C Mount Cells on Microscope A->C B Prepare Antioxidant- Containing Medium B->C D Minimize Excitation Light (Intensity & Duration) C->D E Optimize Acquisition Frequency D->E F Use Longest Possible Excitation Wavelength E->F G Acquire Images F->G I Assess Cell Health (Morphology & Function) G->I H Include 'Light-Only' Control H->I J Analyze Experimental Data I->J

A streamlined workflow for live-cell imaging, emphasizing steps to reduce phototoxicity.

Signaling Pathways Activated by Phototoxicity-Induced Oxidative Stress

Phototoxicity leads to the generation of Reactive Oxygen Species (ROS), which can activate several stress-response signaling pathways within the cell.

G Excitation Excitation Light + This compound ROS Reactive Oxygen Species (ROS) Excitation->ROS generates MAPK MAPK Pathways (JNK, p38) ROS->MAPK activates Nrf2 Nrf2 Pathway ROS->Nrf2 activates Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Damage causes Apoptosis Apoptosis MAPK->Apoptosis can lead to Antioxidant Antioxidant Response Nrf2->Antioxidant promotes Damage->Apoptosis can trigger

Simplified diagram of cellular signaling pathways initiated by phototoxicity-induced ROS.

References

Technical Support Center: Enhancing the Quantum Yield of Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Solvent Red 195. The following information is designed to help you enhance its quantum yield and obtain reliable, high-quality fluorescence data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye belonging to the sulphonazo series.[1][2] It is known for its bright bluish-red color, high thermal stability, and good light and weather fastness.[1][3] While it is predominantly used as a colorant for various plastics and fibers such as PS, HIPS, ABS, PMMA, PET, and PVC, its fluorescent properties make it a candidate for various research and development applications.[4]

Q2: What is fluorescence quantum yield and why is it important for my experiments?

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield, approaching 1, signifies that a larger fraction of absorbed photons is converted into fluorescent light, resulting in a brighter and more sensitive signal for your application.

Q3: What are the common factors that can lead to a low quantum yield for this compound?

Several factors can contribute to a reduced quantum yield for this compound. These include:

  • Solvent Effects: The polarity and viscosity of the solvent can significantly influence the dye's excited state and promote non-radiative decay pathways.

  • Concentration Effects (Aggregation and Self-Quenching): At high concentrations, dye molecules can form aggregates or interact in a way that quenches fluorescence.

  • Temperature: Higher temperatures generally increase the rate of non-radiative processes, leading to a lower quantum yield.

  • Photobleaching: Irreversible photochemical degradation of the dye upon exposure to excitation light will permanently reduce the fluorescent signal.

  • Presence of Quenchers: Contaminants or other molecules in the solution can deactivate the excited state of this compound, thus quenching fluorescence.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

If you are observing a weak or non-existent fluorescence signal from your this compound sample, follow these troubleshooting steps:

Troubleshooting Workflow for Low Fluorescence Signal

start Start: Low/No Signal check_concentration Is the dye concentration appropriate? start->check_concentration check_solvent Is the solvent suitable? check_concentration->check_solvent Yes solution_concentration Adjust concentration. Prepare fresh dilutions. check_concentration->solution_concentration No check_instrument Are the instrument settings correct? check_solvent->check_instrument Yes solution_solvent Test a range of solvents with varying polarities. check_solvent->solution_solvent No check_degradation Has the dye degraded? check_instrument->check_degradation Yes solution_instrument Optimize excitation/emission wavelengths, slit widths, and detector gain. check_instrument->solution_instrument No solution_degradation Use a fresh stock of this compound. Store properly. check_degradation->solution_degradation Yes end Signal Improved check_degradation->end No solution_concentration->end solution_solvent->end solution_instrument->end solution_degradation->end

Caption: Troubleshooting workflow for low fluorescence signal.

Detailed Steps:

  • Verify Concentration:

    • Too Low: The signal may be below the detection limit of your instrument. Prepare a more concentrated sample.

    • Too High: Aggregation and self-quenching can drastically reduce the quantum yield. Dilute your sample. A good starting point for measurements is to ensure the absorbance at the excitation wavelength is below 0.1.

  • Evaluate Solvent Choice:

    • The polarity of the solvent can have a significant impact on the quantum yield. For some dyes, increasing solvent polarity can enhance fluorescence, while for others, it can cause quenching.

    • Action: Test the fluorescence of this compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water).

  • Check Instrument Settings:

    • Ensure you are using the correct excitation and emission wavelengths for this compound.

    • Optimize the slit widths and detector gain to maximize signal-to-noise without saturating the detector.

  • Assess Dye Integrity:

    • This compound, like many organic dyes, can degrade over time, especially if not stored correctly.

    • Action: Prepare a fresh solution from a new or properly stored stock of the dye.

Issue 2: Rapid Fading of Fluorescence Signal (Photobleaching)

Photobleaching is the irreversible destruction of the fluorophore upon exposure to excitation light. If your signal diminishes rapidly during measurement, consider the following:

Workflow to Mitigate Photobleaching

start Start: Rapid Signal Fading reduce_exposure Reduce Excitation Intensity and Exposure Time start->reduce_exposure use_antifade Incorporate Antifade Reagents reduce_exposure->use_antifade deoxygenate Deoxygenate the Solvent use_antifade->deoxygenate choose_stable_dye Consider a More Photostable Dye (If applicable) deoxygenate->choose_stable_dye end Stable Signal Achieved choose_stable_dye->end

Caption: Workflow to minimize photobleaching.

Detailed Steps:

  • Minimize Light Exposure:

    • Use the lowest possible excitation intensity that provides an adequate signal.

    • Reduce the exposure time for each measurement.

    • Use neutral density filters to attenuate the excitation light.[5]

  • Use Antifade Reagents:

    • For samples in mounting media, use a commercial antifade reagent (e.g., ProLong™ Gold, VECTASHIELD®).[6] These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.

  • Deoxygenate Your Solvent:

    • Dissolved oxygen can contribute to the photochemical destruction of fluorescent dyes.

    • Action: For solution-based measurements, bubbling an inert gas like nitrogen or argon through the solvent before dissolving the dye can help remove dissolved oxygen.

Experimental Protocols

Protocol 1: Investigating the Effect of Solvent Polarity on Quantum Yield

Objective: To determine the optimal solvent for maximizing the quantum yield of this compound.

Methodology:

  • Prepare a Stock Solution: Dissolve a small, accurately weighed amount of this compound in a high-purity solvent in which it is readily soluble (e.g., dichloromethane) to create a concentrated stock solution (~1 mM).

  • Prepare Dilutions: Prepare a series of dilutions of the stock solution in different solvents of varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol). The final concentration should be adjusted so that the absorbance at the excitation maximum is between 0.01 and 0.1.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each solution to determine the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, measure the fluorescence emission spectrum of each solution using the same excitation wavelength. Ensure that the instrument settings (e.g., slit widths, detector voltage) are kept constant for all measurements.

  • Calculate Relative Quantum Yield: Use a well-characterized fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95) to calculate the relative quantum yield of this compound in each solvent using the following equation:

    Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Data Presentation:

SolventPolarity Index (ET(30))Absorbance at λexIntegrated Fluorescence IntensityRelative Quantum Yield (Φ)
Toluene33.9ValueValueValue
Dichloromethane40.7ValueValueValue
Acetone42.2ValueValueValue
Ethanol51.9ValueValueValue
Methanol55.4ValueValueValue
Protocol 2: Assessing Concentration-Dependent Self-Quenching

Objective: To determine the concentration range at which self-quenching becomes significant for this compound.

Methodology:

  • Prepare a Dilution Series: From a concentrated stock solution of this compound in a chosen solvent, prepare a series of dilutions covering a wide concentration range (e.g., 10-7 M to 10-3 M).

  • Measure Absorbance and Fluorescence: For each concentration, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity as described in Protocol 1.

  • Plot Data: Plot the integrated fluorescence intensity as a function of concentration.

Expected Results: Initially, the fluorescence intensity will increase linearly with concentration. At higher concentrations, the plot will deviate from linearity and the intensity may even decrease, indicating the onset of self-quenching.

Data Summary Tables

Table 1: Expected Influence of Experimental Parameters on the Quantum Yield of this compound

ParameterGeneral Effect on Quantum YieldRecommended Action for Enhancement
Solvent Polarity Varies depending on the dye's electronic structure.Test a range of solvents to find the optimum.
Solvent Viscosity Increasing viscosity often increases quantum yield by restricting molecular motion.Consider using more viscous solvents like glycerol-water mixtures.
Concentration High concentrations lead to a decrease due to self-quenching.Work with dilute solutions (Abs < 0.1).
Temperature Increasing temperature generally decreases the quantum yield.Conduct experiments at a stable, and if possible, lower temperature.
pH Can affect the protonation state and electronic structure of the dye.Buffer the solution to an optimal and stable pH.
Excitation Wavelength Generally, has a minor effect unless it promotes different electronic transitions.Excite at the absorption maximum of the main electronic transition.

Table 2: Solubility of this compound in Common Organic Solvents

SolventSolubility (g/L at 20°C)
Butyl Acetate1.3
Acetone1.4
Methyl Benzene (Toluene)2.7
Dichloromethane37
Ethyl Alcohol0.6

Data compiled from manufacturer datasheets.[1][4]

Signaling Pathways and Logical Relationships

Logical Flow for Optimizing Quantum Yield

start Start: Enhance Quantum Yield optimize_solvent Optimize Solvent System (Polarity and Viscosity) start->optimize_solvent optimize_concentration Determine Optimal Concentration Range optimize_solvent->optimize_concentration control_temperature Control and Stabilize Temperature optimize_concentration->control_temperature minimize_photobleaching Minimize Photobleaching control_temperature->minimize_photobleaching final_measurement Perform Final Quantum Yield Measurement minimize_photobleaching->final_measurement

References

Solvent Red 195 Purification for Research Use: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial-grade C.I. Solvent Red 195 (CAS No. 164251-88-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a deep red, transparent, oil-soluble dye belonging to the sulphonazo series.[1][2] It is primarily used for coloring various plastics and fibers, such as PS, HIPS, ABS, PC, and PET.[3][4] It possesses good heat resistance, withstanding temperatures up to 300°C in polystyrene, and has excellent light fastness.[1][3][4] The physical appearance is typically a red or bluish-red powder with a melting point of approximately 216°C.[3][4][5]

Q2: What are the likely impurities in commercial-grade this compound?

Commercial-grade this compound may contain impurities stemming from its synthesis, which involves diazotization and coupling reactions.[6][7] Potential impurities could include unreacted starting materials, by-products from side reactions, or residual inorganic salts.[6] The purity of the commercial product may vary, making purification necessary for sensitive research applications.

Q3: Which purification method is most suitable for this compound?

The choice of purification method depends on the initial purity of the commercial dye and the required purity for your research.

  • Recrystallization is effective for removing small amounts of impurities and is a good starting point for moderately impure samples.

  • Column Chromatography is ideal for separating the dye from significant amounts of impurities or from compounds with similar polarities.[8] It allows for a higher degree of purification.

Q4: How can I assess the purity of my this compound sample?

Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating and detecting all components in the sample.[10] A pure sample will exhibit a single major peak.

  • Spectroscopy (UV-Vis): Can be used to check for the presence of impurities that may alter the absorption spectrum of the dye. The maximum absorbance peak for Reactive Red 195 (a related but different compound) has been noted at 542 nm.[11][12]

Q5: What are the essential safety precautions when handling this compound?

This compound is a fine powder and should be handled with care to avoid generating dust.[13] It may cause eye, skin, and respiratory irritation.[13]

  • Engineering Controls: Always handle in a well-ventilated area or a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, rubber gloves, and protective clothing.[13][14]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.[5][13]

  • Spills: In case of a spill, vacuum or sweep up the material into a suitable disposal container, avoiding dust generation.[13]

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

This table summarizes the solubility of this compound at 20°C, which is critical for selecting appropriate solvents for purification and analysis.

SolventSolubility (g/L at 20°C)
Dichloromethane (B109758)37.1
Methylbenzene (Toluene)2.7
Acetone1.4
Butyl Acetate (B1210297)1.3
Ethyl Alcohol0.8
WaterInsoluble

(Data sourced from[3][4][15][16])

Experimental Protocols & Workflows

A general workflow for purification is essential for achieving high-purity this compound for research purposes.

start Start: Commercial This compound assess_purity Assess Initial Purity (TLC/HPLC) start->assess_purity decision Purity Acceptable? assess_purity->decision purify Select Purification Method decision->purify No end_ok End: Pure this compound (Ready for Research) decision->end_ok Yes recrystallize Recrystallization purify->recrystallize Minor Impurities chromatography Column Chromatography purify->chromatography Major Impurities reassess Assess Final Purity (TLC/HPLC) recrystallize->reassess chromatography->reassess reassess->decision end_nok Further Purification Needed

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.[17] The compound is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[17][18]

start Start: Weigh Crude SR195 dissolve Dissolve in Minimum Hot Dichloromethane start->dissolve filter Hot Gravity Filter (if insoluble impurities) dissolve->filter cool Cool Slowly to Room Temperature filter->cool ice_bath Chill in Ice Bath to Maximize Crystals cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Minimal Ice-Cold Hexane (B92381) collect->wash dry Dry Crystals Under Vacuum wash->dry end End: Pure SR195 Crystals dry->end

Caption: Experimental workflow for recrystallization of this compound.

Methodology:

  • Solvent Selection: Based on solubility data, a solvent-antisolvent system of dichloromethane and hexane is suitable. Dichloromethane has high solvating power for this compound, while hexane is a poor solvent in which the dye is likely insoluble.[3][15]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot dichloromethane (use a hot plate in a fume hood) and swirl until the solid is completely dissolved.[19]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[18]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for forming pure, well-defined crystals.[18]

  • Chilling: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[19]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the mother liquor.[19]

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum desiccator, to remove all traces of solvent.[19]

Protocol 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[8] More polar compounds tend to adsorb more strongly to the polar stationary phase (like silica (B1680970) gel) and thus elute later.[8]

start Start prep_column Prepare Silica Gel Column (slurry pack with hexane) start->prep_column prep_sample Dissolve SR195 in Minimal Dichloromethane prep_column->prep_sample load_sample Load Sample onto Top of Column prep_sample->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate end End: Purified SR195 evaporate->end

Caption: Experimental workflow for column chromatography.

Methodology:

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase.[8] An appropriate mobile phase (eluent) can be determined by running TLC plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate or hexane and dichloromethane). The goal is to find a system that gives the main compound an Rf value of approximately 0.3-0.4.[9]

  • Column Packing: Prepare the column by creating a slurry of silica gel in a non-polar solvent like hexane and pouring it into the chromatography column. Allow the silica to settle into a uniform bed without cracks or air bubbles. Add a layer of sand on top to protect the silica surface.[8][20]

  • Sample Loading: Dissolve the crude this compound in the minimum possible amount of a strong solvent (like dichloromethane). Carefully add this concentrated solution to the top of the column.[20]

  • Elution: Begin eluting with the least polar solvent (e.g., pure hexane). Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate). This gradient elution will first wash out non-polar impurities, followed by the this compound, and finally any more polar impurities.[8]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Use TLC to analyze the collected fractions to determine which ones contain the pure compound.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

Recrystallization Issues

  • Q: My compound won't dissolve, even in the hot solvent. What should I do?

    • A: You may not have added enough solvent. Add small, incremental amounts of the hot solvent until it dissolves.[19] Alternatively, the solid may contain insoluble impurities, which can be removed by hot gravity filtration.[19] Ensure you are using an appropriate solvent based on solubility data.[3][15]

  • Q: I've cooled the solution, but no crystals have formed.

    • A: Crystallization may need to be induced. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed" crystal of the pure compound. Ensure the solution is not too dilute; if necessary, evaporate some solvent to increase concentration and try cooling again.[18]

  • Q: My final yield is very low.

    • A: This could be due to several factors: using too much solvent during dissolution, cooling the solution too quickly (which traps the compound in the mother liquor), or washing the final crystals with too much cold solvent.[17] Ensure you use the minimum amount of solvent for each step.

  • Q: The purified product is oily or looks impure.

    • A: This can happen if the solution cools too rapidly, causing the compound to "crash out" of solution as an amorphous solid or oil, trapping impurities. Ensure slow cooling. If the problem persists, the impurities may be too similar to the target compound, and column chromatography may be required.

Column Chromatography Issues

  • Q: The colored band is not moving down the column.

    • A: The mobile phase is likely not polar enough. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture) to encourage the compound to move down the column.[8]

  • Q: The separation between my compound and an impurity is poor.

    • A: The eluent system may not be optimal. Try a different solvent system or a more gradual gradient. Running the column more slowly can also improve resolution. The weight of the adsorbent should typically be 20-50 times the sample weight; a higher ratio may be needed for difficult separations.[8]

  • Q: The silica bed in my column has cracked.

    • A: Cracks in the stationary phase lead to poor separation as the compound will channel through the cracks instead of partitioning evenly. This is often caused by the column running dry. Never let the solvent level drop below the top of the sand/silica layer.[20] The column will need to be repacked.

TLC Analysis Issues

  • Q: The spots on my TLC plate are streaking.

    • A: Streaking can be caused by applying too much sample to the plate (the solution is too concentrated) or if the compound is highly polar and adsorbs very strongly to the silica. Try diluting your sample before spotting it on the plate.[9]

  • Q: All the spots ran to the top of the plate (Rf is too high).

    • A: The eluent is too polar. Use a less polar solvent system (e.g., increase the proportion of hexane).[9]

  • Q: The spots did not move from the baseline (Rf is too low).

    • A: The eluent is not polar enough. Use a more polar solvent system (e.g., increase the proportion of ethyl acetate or dichloromethane).[9]

References

Navigating the Nuances of Solvent Red 195: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Solvent Red 195, achieving accurate and reproducible results is paramount. However, the fluorescent properties of this dye can be influenced by a variety of experimental factors, leading to quenching effects that can compromise data integrity. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to help you navigate and mitigate these challenges.

Troubleshooting Guide: Managing this compound Quenching

Fluorescence quenching, the decrease in fluorescence intensity, can arise from a multitude of factors. This guide provides a systematic approach to identifying and addressing common issues encountered when working with this compound.

Problem 1: Weak or No Fluorescence Signal

Potential CauseRecommended Solution
Incorrect Excitation/Emission Wavelengths While specific data for this compound is not readily available in public literature, for similar red dyes, excitation is typically in the 540-580 nm range and emission in the 570-620 nm range. Verify your instrument settings and filter sets are appropriate for a red fluorophore.
Low Dye Concentration Increase the concentration of this compound in your experimental sample. Prepare a dilution series to determine the optimal concentration that yields a strong signal without causing self-quenching.
Photobleaching (Light-Induced Fading) - Reduce the exposure time of the sample to the excitation light. - Decrease the intensity of the excitation light source by using neutral density filters. - Use an anti-fade mounting medium if compatible with your experimental setup. - Minimize the time the sample is exposed to light during focusing and image acquisition.
Incompatible Solvent This compound exhibits good solubility in many organic solvents but is practically insoluble in water.[1][2][3][4] For biological applications requiring aqueous buffers, consider dissolving the dye in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) before diluting it in the aqueous medium. Be mindful of the final solvent concentration as it can affect your experiment.
Degradation of the Dye Store the this compound stock solution protected from light and at the recommended temperature to prevent degradation. Prepare fresh working solutions for each experiment.

Problem 2: High Background Fluorescence

Potential CauseRecommended Solution
Autofluorescence of Sample/Media Run a control sample without this compound to assess the level of background fluorescence. If significant, consider using a different buffer or medium with lower autofluorescence. For cellular imaging, spectral unmixing techniques may be employed if the spectral profiles of the dye and autofluorescence are distinct.
Non-specific Binding of the Dye If using this compound to stain specific cellular components, ensure proper washing steps are included in your protocol to remove unbound dye. Blocking steps may be necessary for certain applications to reduce non-specific interactions.
Contaminated Solvents or Reagents Use high-purity, spectroscopy-grade solvents and fresh reagents to minimize fluorescent impurities.

Problem 3: Inconsistent or Unstable Fluorescence Signal

Potential CauseRecommended Solution
Presence of Quenchers in the Sample Many substances can quench fluorescence, including dissolved oxygen, heavy atoms (e.g., iodide), and certain biological molecules.[5] De-gas your solutions where possible. If a specific component of your assay is suspected to be a quencher, you may need to perform a Stern-Volmer analysis to characterize the quenching mechanism.
pH Sensitivity The fluorescence of many dyes is pH-dependent. Ensure your buffer system maintains a stable pH throughout the experiment. Test the fluorescence intensity of this compound at different pH values to determine its sensitivity.
Temperature Fluctuations Temperature can affect fluorescence intensity and the rate of quenching. Maintain a constant and controlled temperature during your experiments for consistent results.
Inner Filter Effect At high concentrations, the dye itself can absorb the emitted fluorescence, leading to a non-linear relationship between concentration and signal intensity. This can be mitigated by working at lower dye concentrations or by applying correction factors to your data.

Frequently Asked Questions (FAQs)

Q1: What are the known spectral properties of this compound?

A1: While a comprehensive, publicly available dataset on the fluorescence properties of this compound is limited, technical data sheets and related dye information suggest it is a red fluorescent dye. For dyes in this class, the excitation maximum is typically between 540 nm and 580 nm, with an emission maximum between 570 nm and 620 nm. It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific experimental setup and solvent system.

Q2: In which solvents is this compound soluble?

A2: Technical data sheets indicate that this compound has good solubility in several organic solvents.[1][2][3][4] The table below summarizes its solubility in some common solvents. For biological applications, it is often necessary to first dissolve the dye in a small volume of an organic solvent like DMSO or ethanol (B145695) before creating a working solution in an aqueous buffer.

SolventSolubility (g/L at 20°C)
Acetone1.4
Butyl Acetate1.3
Methyl Benzene2.7
Dichloromethane37.1
Ethyl Alcohol0.8

Q3: What are the primary mechanisms of fluorescence quenching?

A3: Fluorescence quenching can occur through two primary mechanisms: static quenching and dynamic (collisional) quenching.

  • Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. This process is typically temperature-independent.

  • Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the diffusion of the molecules and is therefore temperature-sensitive (quenching increases with temperature).

Distinguishing between these mechanisms can be achieved by performing temperature-dependent fluorescence measurements or by fluorescence lifetime measurements.

Q4: How can I minimize photobleaching of this compound?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore. To minimize this effect:

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and by shuttering the light source when not acquiring data.

  • Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents can significantly reduce photobleaching.

  • Work Quickly: Prepare your samples and perform imaging as efficiently as possible to reduce overall light exposure.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra

  • Prepare a dilute solution of this compound in the solvent you will be using for your experiment (e.g., ethanol or DMSO). A concentration in the low micromolar range is a good starting point.

  • Use a spectrofluorometer to measure the excitation spectrum. Set the emission wavelength to an estimated value (e.g., 600 nm) and scan a range of excitation wavelengths (e.g., 400-590 nm). The peak of this spectrum is your optimal excitation wavelength.

  • Measure the emission spectrum. Set the excitation wavelength to the optimal value determined in the previous step and scan a range of emission wavelengths (e.g., 550-700 nm). The peak of this spectrum is your optimal emission wavelength.

Protocol 2: Assessing Photostability

  • Prepare a sample of this compound in your experimental medium.

  • Mount the sample on a fluorescence microscope.

  • Select a region of interest and acquire an initial image using a defined set of imaging parameters (excitation intensity, exposure time).

  • Continuously illuminate the same region of interest with the excitation light for a set period (e.g., 1, 2, 5, 10 minutes).

  • Acquire images at regular intervals during the illumination period.

  • Measure the fluorescence intensity of the region of interest in each image.

  • Plot the fluorescence intensity as a function of time. The rate of decay indicates the photostability of the dye under those conditions.

Visualizing Quenching Mechanisms and Workflows

To aid in the conceptual understanding of fluorescence quenching and experimental design, the following diagrams are provided.

QuenchingMechanisms Fluorescence Quenching Pathways cluster_quenching Quenching S0 Fluorophore (S₀) SQ Fluorophore-Quencher Complex (SQ) S0->SQ S1 Excited Fluorophore (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence Emission S1->S0 Non-Radiative Decay S1->S0 Dynamic Quenching (Collisional) Q Quencher

Caption: Simplified Jablonski diagram illustrating static and dynamic fluorescence quenching pathways.

TroubleshootingWorkflow Troubleshooting Workflow for Weak Signal Start Weak or No Fluorescence Signal CheckSpectra Verify Excitation/ Emission Settings Start->CheckSpectra CheckConcentration Optimize Dye Concentration CheckSpectra->CheckConcentration Settings Correct SolutionFound Signal Improved CheckSpectra->SolutionFound Settings Adjusted CheckPhotobleaching Assess for Photobleaching CheckConcentration->CheckPhotobleaching Concentration Optimal CheckConcentration->SolutionFound Concentration Increased CheckSolvent Confirm Solvent Compatibility CheckPhotobleaching->CheckSolvent Photostability Addressed CheckPhotobleaching->SolutionFound Exposure Reduced CheckStorage Verify Dye Integrity CheckSolvent->CheckStorage Solvent Compatible CheckSolvent->SolutionFound Solvent Changed CheckStorage->SolutionFound Fresh Dye Used FurtherInvestigation Consult Further Resources CheckStorage->FurtherInvestigation Dye is Stable

Caption: A logical workflow for troubleshooting weak fluorescence signals when using this compound.

References

Technical Support Center: Optimizing Excaturation and Emission Wavelengths for Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of Solvent Red 195 and other solvatochromic dyes in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorescence spectroscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

Q2: How does solvent polarity affect the fluorescence of this compound?

Increasing solvent polarity typically causes a bathochromic (red) shift in the emission spectrum of solvatochromic dyes like this compound.[2] This means that in more polar solvents, both the excitation and emission maxima will shift to longer wavelengths. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules.[3]

Q3: Why is my fluorescent signal weak or noisy?

A weak or noisy fluorescent signal can arise from several factors:

  • Suboptimal Wavelengths: The excitation and emission wavelengths are not set to the maxima for the specific solvent being used.

  • Low Concentration: The concentration of this compound is too low to produce a detectable signal.

  • Photobleaching: The dye has been exposed to the excitation light for too long, causing it to photodegrade.[4]

  • Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted fluorescence, leading to a distorted and weaker signal.[5]

  • Instrument Settings: The detector gain may be too low, or the slit widths may be too narrow.

Q4: I am observing unexpected peaks in my emission spectrum. What could be the cause?

Unexpected peaks can be due to several reasons:

  • Raman Scattering: This is inelastic scattering of the excitation light by the solvent. The Raman peak will shift as the excitation wavelength is changed.

  • Rayleigh Scattering: This is the scattering of the excitation light itself and appears at the same wavelength as the excitation.

  • Contaminants: Fluorescent impurities in the solvent or the dye sample can contribute to the signal.

  • Second-Order Peaks: These are artifacts from the monochromator that appear at twice the excitation wavelength.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues when working with this compound.

Problem 1: Weak or No Fluorescent Signal
Possible Cause Troubleshooting Steps
Incorrect Wavelengths Perform an excitation and emission scan to determine the optimal wavelengths for your specific solvent (see Experimental Protocol below).
Concentration Too Low Prepare a fresh, more concentrated solution of this compound.
Photobleaching - Reduce the exposure time to the excitation light.- Use a lower excitation intensity.- Prepare a fresh sample.[4]
Instrument Settings - Increase the detector gain or voltage.- Widen the excitation and emission slit widths to allow more light to pass.
Sample Degradation Ensure the dye solution is properly stored, protected from light.
Problem 2: High Background or Noise
Possible Cause Troubleshooting Steps
Solvent Fluorescence Run a blank spectrum of the solvent alone to check for background fluorescence. Use a high-purity, spectroscopy-grade solvent.
Stray Light Ensure the sample compartment is light-tight. Turn off ambient room lights during measurement.[6]
Dirty Optics Clean the cuvette and any accessible optical components of the spectrofluorometer according to the manufacturer's instructions.
Detector Noise For very weak signals, cooling the detector (if possible) can reduce thermal noise.
Problem 3: Spectral Distortion or Unexpected Peaks
Possible Cause Troubleshooting Steps
Inner Filter Effect Dilute the sample. The absorbance of the sample at the excitation wavelength should generally be below 0.1.[5]
Raman and Rayleigh Scattering - Use a cutoff filter to block scattered excitation light.- If possible, choose an excitation wavelength that is well-separated from the emission wavelength.- Subtract a blank (solvent only) spectrum from the sample spectrum.
Cuvette Scratches/Dirt Use a clean, unscratched cuvette. Ensure the cuvette is placed in the holder consistently.

Data Presentation: Solvatochromic Effects on Nile Red (A proxy for this compound)

The following table summarizes the excitation and emission maxima of the solvatochromic dye Nile Red in a range of solvents with varying polarities. This data illustrates the expected spectral shifts that can occur with this compound.

SolventPolarity (Dielectric Constant, ε)Excitation Max (λex, nm)Emission Max (λem, nm)
n-Hexane1.88~520~580
Toluene2.38~525~590
Ethyl Acetate6.02~535~610
Acetone20.7~540~620
Ethanol24.5~550~630
Methanol32.7553636
Water80.1~580~660

Note: These are approximate values and can vary slightly depending on the specific experimental conditions and instrumentation. Data compiled from multiple sources.[7][8]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

This protocol describes how to generate an excitation-emission matrix (EEM) to find the optimal spectral settings for this compound in a given solvent.

Materials:

  • Spectrofluorometer

  • Quartz cuvette

  • This compound stock solution

  • High-purity solvent of interest

Procedure:

  • Prepare the Sample: Dilute the this compound stock solution in the solvent of interest to a final concentration with a peak absorbance between 0.05 and 0.1.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the instrument to perform a 3D scan or acquire an excitation-emission matrix (EEM).

  • Set Scan Parameters:

    • Excitation Range: Set a broad range that you expect to cover the absorption of the dye (e.g., 400 nm to 600 nm).

    • Emission Range: Set a broad range that is red-shifted from the excitation range (e.g., 500 nm to 750 nm).

    • Scan Speed: Select a medium scan speed.

    • Slit Widths: Start with 5 nm for both excitation and emission slits.

  • Acquire a Blank EEM:

    • Fill the cuvette with the pure solvent.

    • Place the cuvette in the sample holder.

    • Run the 3D scan to acquire the blank EEM. This will account for any background fluorescence and scattering from the solvent.

  • Acquire the Sample EEM:

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Place the cuvette in the sample holder.

    • Run the 3D scan to acquire the sample EEM.

  • Data Analysis:

    • Subtract the blank EEM from the sample EEM to correct for background signals.

    • The resulting EEM will show a contour plot of fluorescence intensity.

    • The point of highest intensity on the plot corresponds to the optimal excitation (x-axis) and emission (y-axis) wavelengths.

Mandatory Visualizations

Troubleshooting Workflow for Optimizing Fluorescence Signal

The following flowchart illustrates a logical workflow for troubleshooting common issues encountered when optimizing the fluorescence signal of this compound.

TroubleshootingWorkflow start Start: Measure Fluorescence Spectrum check_signal Is the signal strong and well-defined? start->check_signal weak_signal Weak or No Signal check_signal->weak_signal No, Weak noisy_signal Noisy Signal check_signal->noisy_signal No, Noisy good_signal Signal Optimized: Proceed with Experiment check_signal->good_signal Yes optimize_wavelengths Optimize Excitation/ Emission Wavelengths (Perform EEM Scan) weak_signal->optimize_wavelengths check_background High Background? noisy_signal->check_background check_concentration Is concentration adequate? optimize_wavelengths->check_concentration increase_concentration Increase Dye Concentration check_concentration->increase_concentration No check_instrument Check Instrument Settings (Gain, Slit Widths) check_concentration->check_instrument Yes increase_concentration->start check_photobleaching Check for Photobleaching (Reduce exposure, fresh sample) check_instrument->check_photobleaching check_photobleaching->start run_blank Run Solvent Blank check_background->run_blank Yes check_artifacts Unexpected Peaks? check_background->check_artifacts No use_pure_solvent Use High-Purity Solvent run_blank->use_pure_solvent use_pure_solvent->start check_scattering Identify Raman/Rayleigh Scattering (Shift Ex. λ) check_artifacts->check_scattering Yes check_artifacts->good_signal No check_inner_filter Check for Inner Filter Effect (Dilute Sample, A < 0.1) check_scattering->check_inner_filter check_inner_filter->start

Caption: A flowchart for troubleshooting common fluorescence signal issues.

Signaling Pathway of Solvatochromism

The following diagram illustrates the influence of solvent polarity on the energy levels of a solvatochromic dye like this compound, leading to a red shift in emission.

Solvatochromism G_np Ground State (S0) E_np Excited State (S1) G_np->E_np Excitation E_np->G_np Emission (Higher Energy, Shorter λ) G_p Ground State (S0) E_p Excited State (S1) (Stabilized) G_p->E_p Excitation E_p->G_p Emission (Lower Energy, Longer λ - Red Shift)

Caption: Effect of solvent polarity on dye energy levels and emission wavelength.

References

Technical Support Center: Enhancing the Photostability of Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the photostability of Solvent Red 195. The following sections offer detailed information on the use of light stabilizers, experimental protocols, and solutions to common issues encountered during formulation and testing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My samples colored with this compound are fading rapidly upon exposure to light. What is causing this?

A: The observed fading is due to a phenomenon called photobleaching or photodegradation. When exposed to light, particularly UV radiation, the molecular structure of the dye can be altered, leading to a loss of color.[1] In the context of polymers and organic solvents, this process is often accelerated by the presence of oxygen and the generation of free radicals.[2]

Q2: What are "antifade reagents" for a solvent-based dye like this compound in a plastic matrix?

A: For solvent dyes in non-polar environments such as plastics, the equivalent of "antifade reagents" are polymer additives known as light stabilizers . These are broadly categorized into UV absorbers and Hindered Amine Light Stabilizers (HALS).[1][3]

  • UV Absorbers (UVAs): These compounds, such as benzotriazoles and benzophenones, function by absorbing harmful UV radiation and dissipating it as harmless heat, thereby protecting the dye and the polymer matrix from degradation.[2][4]

  • Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient radical scavengers. They do not absorb UV radiation but act by neutralizing free radicals that are formed during the photo-oxidation process, thus preventing the degradation of the dye and polymer.[2][5]

Q3: Which type of light stabilizer should I use for this compound?

A: For optimal protection, a synergistic combination of a UV absorber and a HALS is often recommended.[4][6] The UV absorber provides a "front-line" defense by blocking UV radiation, while the HALS "cleans up" any free radicals that may still form.[4][6] The choice of specific stabilizers will depend on the polymer matrix and processing conditions.

Q4: I've added a light stabilizer, but I'm still seeing some color change or degradation. What could be the issue?

A: Several factors could be at play:

  • Incorrect Stabilizer Concentration: The concentration of the UV absorber and HALS needs to be optimized for your specific application. Insufficient amounts will not provide adequate protection.

  • Poor Disperson: The stabilizers must be uniformly dispersed throughout the polymer matrix to be effective. Incomplete mixing can lead to localized fading.

  • Incompatibility: The chosen stabilizer may not be fully compatible with the polymer or other additives in your formulation, which can affect its performance.

  • Processing Temperature: Excessively high processing temperatures can degrade the dye or the stabilizer.[1]

Q5: Can the light stabilizers themselves affect the color of this compound?

A: While UV absorbers are designed to be transparent in the visible spectrum, some stabilizers or their degradation products can cause a slight yellowing of the polymer matrix over time, which may alter the perceived color of the dye. It is crucial to select stabilizers with high thermal stability and low color contribution.

Data Presentation: Light Stabilizer Performance

The following tables provide illustrative data on the expected performance of this compound in a polystyrene (PS) matrix with and without the addition of light stabilizers. The lightfastness is rated on a scale of 1 to 8, where 8 represents the highest fastness.

Table 1: Lightfastness of this compound in Polystyrene (PS)

FormulationLightfastness Rating (Blue Wool Scale)
This compound (0.05%) in PS7-8
This compound (0.05%) + UV Absorber (0.2%) in PS8
This compound (0.05%) + HALS (0.2%) in PS8
This compound (0.05%) + UV Absorber (0.2%) + HALS (0.2%) in PS8 (with extended durability)

Table 2: Recommended Light Stabilizers for Solvent Dyes in Various Polymers

PolymerRecommended UV Absorber TypeRecommended HALS Type
Polystyrene (PS)BenzotriazoleLow or High Molecular Weight HALS
Polycarbonate (PC)BenzotriazoleHigh Molecular Weight HALS
ABSBenzotriazoleLow or High Molecular Weight HALS
PMMABenzotriazoleLow or High Molecular Weight HALS
PETBenzotriazoleHigh Molecular Weight HALS
PVCBenzophenoneHigh Molecular Weight HALS

Experimental Protocols

Protocol for Evaluating the Photostability of this compound in a Polymer Matrix

This protocol is based on the principles outlined in the ISO 4892 standard for plastics exposure to laboratory light sources.[7][8][9]

1. Materials and Equipment:

  • This compound

  • Polymer resin (e.g., Polystyrene)

  • Selected UV absorber and/or HALS

  • Injection molding machine or film extruder

  • Xenon-arc lamp weathering chamber (compliant with ISO 4892-2)[8][9]

  • Spectrocolorimeter

  • Control samples (polymer with this compound, without stabilizers)

  • Test samples (polymer with this compound and stabilizers)

2. Sample Preparation:

  • Thoroughly dry the polymer resin according to the manufacturer's recommendations.

  • Create a masterbatch by compounding a higher concentration of this compound and the light stabilizer(s) with a small amount of the polymer resin.

  • Let down the masterbatch with the bulk polymer resin to achieve the desired final concentrations (e.g., 0.05% this compound, 0.2% UV absorber, 0.2% HALS).

  • Process the polymer blend into plaques or films of uniform thickness using an injection molder or extruder. Ensure consistent processing parameters for all samples.

3. Accelerated Weathering Test:

  • Mount the control and test samples in the xenon-arc weathering chamber.

  • Set the exposure conditions according to ISO 4892-2, Method A (simulated outdoor exposure) or Method B (simulated exposure through window glass).[9] This includes controlling irradiance, temperature, and humidity.

  • Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).

4. Evaluation:

  • At specified time intervals, remove the samples from the weathering chamber.

  • Measure the color change (ΔE*) of the exposed samples compared to unexposed samples of the same formulation using a spectrocolorimeter.

  • Visually assess the samples for any signs of degradation such as cracking, chalking, or loss of gloss.

  • Compare the color change and physical degradation of the test samples (with stabilizers) to the control samples (without stabilizers) to determine the effectiveness of the antifade formulation.

Visualizations

photostability_workflow cluster_prep Sample Preparation cluster_test Accelerated Weathering cluster_eval Evaluation start Start resin Polymer Resin start->resin mix Compounding resin->mix dye This compound dye->mix stabilizer Light Stabilizers (UVA/HALS) stabilizer->mix process Injection Molding/ Film Extrusion mix->process samples Test & Control Samples process->samples weathering Xenon-Arc Chamber (ISO 4892-2) samples->weathering color_measurement Color Measurement (ΔE*) weathering->color_measurement visual_inspection Visual Inspection weathering->visual_inspection data_analysis Data Analysis color_measurement->data_analysis visual_inspection->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating the photostability of this compound.

stabilization_mechanism cluster_light Light Exposure cluster_polymer Polymer & Dye Matrix cluster_stabilizers Stabilization Mechanism light UV Radiation polymer Polymer + this compound light->polymer excites uva UV Absorber light->uva absorbed by radicals Free Radicals polymer->radicals generates degradation Photodegradation (Fading) radicals->degradation leads to hals HALS radicals->hals scavenged by heat Harmless Heat uva->heat dissipated as neutralized Neutralized Radicals hals->neutralized converts to troubleshooting_logic start Fading Observed q1 Are light stabilizers (UVA/HALS) being used? start->q1 a1_no Incorporate UVA and HALS into the formulation. q1->a1_no No q2 Is the stabilizer concentration optimized? q1->q2 Yes end Photostability Improved a1_no->end a2_no Increase stabilizer concentration incrementally. q2->a2_no No q3 Is the dispersion uniform? q2->q3 Yes a2_no->end a3_no Improve mixing/compounding process. q3->a3_no No q4 Is there any color shift? q3->q4 Yes a3_no->end a4_yes Select stabilizers with lower color contribution. q4->a4_yes Yes q4->end No a4_yes->end

References

Validation & Comparative

Unveiling the Best Fluorophore for Your Lipid Analysis: A Head-to-Head Comparison of Nile Red and Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of a fluorescent dye is a critical step that dictates the quality and reliability of experimental outcomes. Nile Red has long been a staple in laboratories for visualizing and quantifying intracellular lipids. This guide provides a comprehensive comparison between the well-established Nile Red and an alternative, Solvent Red 195, to inform your selection process. The evidence overwhelmingly positions Nile Red as the superior and, in fact, the only scientifically validated choice for lipid analysis in a research setting.

At a Glance: Nile Red Reigns Supreme for Lipid Research

While both are red dyes, their applications and, critically, their validation in scientific literature are worlds apart. Nile Red is a well-characterized, solvatochromic fluorescent probe extensively used for lipid analysis in cellular and model organisms. In contrast, this compound is an industrial dye primarily used for coloring plastics, resins, and fibers, with no discernible footprint in biological lipid research.

Performance Deep Dive: The Data Speaks for Itself

Quantitative data on the performance of these dyes in lipid analysis is starkly divided. Nile Red has been the subject of numerous studies, providing a wealth of data on its spectral properties and application. For this compound, such data in a biological context is non-existent.

Table 1: Spectral and Physicochemical Properties
PropertyNile RedThis compound
Chemical Class PhenoxazoneMonoazo
Fluorescence Mechanism Solvatochromic (environment-sensitive)Not characterized for biological applications
Excitation Max (in neutral lipids) ~515 nm[1]Not reported in a biological context
Emission Max (in neutral lipids) ~585 nm (Yellow-Gold)[1][2]Not reported in a biological context
Excitation Max (in polar lipids) ~554 nm[1]Not reported in a biological context
Emission Max (in polar lipids) ~638 nm (Deep Red)[1]Not reported in a biological context
Solubility Soluble in organic solvents (e.g., DMSO, acetone) and lipids; poorly soluble in water[3][4][5]Soluble in organic solvents (e.g., acetone (B3395972), methylbenzene)[6][7][8]
Primary Application Staining intracellular lipid droplets for fluorescence microscopy and flow cytometry[2][4][9]Coloring for plastics, resins, and fibers[6][7][8][10]

The Scientific Consensus: Nile Red as the Gold Standard

Nile Red's utility in lipid analysis stems from its unique solvatochromic properties. Its fluorescence is quenched in aqueous environments but becomes intensely fluorescent in hydrophobic environments, such as lipid droplets.[2][4] This property allows for high-contrast imaging of lipid structures within cells with minimal background fluorescence.[2] Furthermore, the shift in its emission spectrum from yellow-gold in neutral lipids to red in polar lipids provides an additional layer of information about the lipid composition of intracellular structures.[1][2]

In contrast, there is a complete absence of peer-reviewed scientific literature demonstrating the use of this compound for lipid analysis in a biological setting. Its documented applications are exclusively in the materials industry. While it is described as a fluorescent dye, its spectral properties in environments relevant to cellular biology, such as lipid droplets or membranes, are unknown.

Experimental Protocols: A Tale of Two Dyes

The disparity in their scientific application is further highlighted by the availability of detailed experimental protocols.

Nile Red: A Well-Trodden Path for Researchers

Numerous established protocols for using Nile Red to stain both live and fixed cells are available. These protocols have been optimized for various cell types and experimental conditions.

Live Cell Staining with Nile Red:

  • Prepare a stock solution: Dissolve Nile Red in a high-quality, anhydrous solvent like DMSO or acetone to a concentration of 0.5-1 mg/mL.

  • Prepare a working solution: Dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to a final concentration of 0.1-1.0 µg/mL.

  • Stain the cells: Replace the cell culture medium with the Nile Red working solution and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Wash the cells: Gently wash the cells with buffer to remove excess dye.

  • Image the cells: Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for yellow-gold and red fluorescence.

Fixed Cell Staining with Nile Red:

  • Fix the cells: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

  • Wash the cells: Wash the cells with PBS.

  • Stain the cells: Incubate the fixed cells with the Nile Red working solution for 10-30 minutes at room temperature, protected from light.

  • Wash the cells: Wash the cells with PBS to remove excess dye.

  • Mount and image: Mount the coverslips and visualize the stained lipid droplets.

This compound: An Uncharted Territory in the Lab

There are no established or validated protocols for the use of this compound in any biological staining application. Its solubility in organic solvents suggests it could potentially be applied to cells, but its specificity, toxicity, and fluorescence behavior in a cellular environment are entirely unknown.

Visualizing the Workflow: A Clear Path with Nile Red

The experimental workflow for lipid analysis using Nile Red is a well-defined process, from sample preparation to data analysis.

Nile_Red_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell Culture Cell Culture Fixation (Optional) Fixation (Optional) Cell Culture->Fixation (Optional) Nile Red Staining Nile Red Staining Fixation (Optional)->Nile Red Staining Fluorescence Microscopy Fluorescence Microscopy Nile Red Staining->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Quantification Quantification Image Analysis->Quantification

Caption: Experimental workflow for lipid analysis using Nile Red.

For this compound, a comparable workflow cannot be constructed due to the lack of its application in this field.

Logical Framework: Why Nile Red is the Only Choice

The decision-making process for selecting a fluorescent dye for lipid analysis is straightforward when comparing Nile Red and this compound.

Decision_Tree Start Start Need to analyze lipids in a biological sample? Need to analyze lipids in a biological sample? Start->Need to analyze lipids in a biological sample? Is there published scientific evidence for its use? Is there published scientific evidence for its use? Need to analyze lipids in a biological sample?->Is there published scientific evidence for its use? Nile Red Nile Red Is there published scientific evidence for its use?->Nile Red Yes This compound This compound Is there published scientific evidence for its use?->this compound No Proceed with validated protocols Proceed with validated protocols Nile Red->Proceed with validated protocols Not suitable for research Not suitable for research This compound->Not suitable for research

Caption: Decision-making for selecting a lipid dye.

Conclusion: An Unequivocal Recommendation for Researchers

For researchers, scientists, and drug development professionals, the choice between this compound and Nile Red for lipid analysis is clear and unambiguous. Nile Red is a highly effective, well-documented, and versatile fluorescent dye with a wealth of supporting data and established protocols. Its solvatochromic properties provide valuable insights into the nature of intracellular lipids.

This compound, on the other hand, is an industrial dye with no proven utility in a biological research context. The absence of any scientific data on its performance, specificity, or toxicity in cellular systems renders it an unsuitable and high-risk choice for any research application. For reliable, reproducible, and scientifically sound lipid analysis, Nile Red remains the undisputed standard.

References

A Comparative Analysis of Solvent Red 195 and Alternative Dyes for Plastic Coloration

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of plastic manufacturing, achieving vibrant, stable, and long-lasting coloration is paramount. Solvent dyes are a critical class of colorants that dissolve within the polymer matrix, offering superior transparency and brilliance compared to pigments.[1] This guide provides a comprehensive comparison of Solvent Red 195 against other commercially significant red solvent dyes, offering researchers, scientists, and product development professionals a data-driven resource for informed selection.

Overview of Key Performance Indicators

The suitability of a solvent dye for a specific plastic application is determined by several key performance indicators:

  • Heat Stability: The ability of the dye to withstand high processing temperatures during extrusion, injection molding, and other manufacturing processes without degrading or changing color.[2]

  • Lightfastness: The resistance of the color to fading or changing upon exposure to light, particularly UV radiation.[2][3]

  • Migration Resistance: The ability of the dye to remain fixed within the plastic matrix and not "bleed" or transfer to the surface or adjacent materials.[4]

  • Color Strength (Tinctorial Strength): The amount of dye required to achieve a desired color depth. A high color strength is often more cost-effective.[1]

  • Solubility: The ease with which the dye dissolves in the molten polymer, ensuring a uniform and speck-free coloration.

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound and two common alternatives: Solvent Red 135 and Solvent Red 179. Data has been compiled from various technical sources.

Table 1: General and Physical Properties

PropertyThis compoundSolvent Red 135Solvent Red 179
C.I. Name This compoundSolvent Red 135Solvent Red 179
Chemical Class MonoazoAnthraquinone (B42736) (Perinone)Anthraquinone
CAS Number 164251-88-120749-68-2 / 71902-17-56829-22-7 / 89106-94-5
Appearance Bluish-Red PowderYellowish-Red PowderYellowish-Red Powder
Melting Point (°C) ~210 - 214~318~251 - 256

Table 2: Performance in Plastics

Performance MetricThis compoundSolvent Red 135Solvent Red 179
Heat Resistance (°C) ~300 (in PS)~300 - 320 (in PS)~280 - 300 (in PS)
Lightfastness (Blue Wool Scale, 1-8) 7-87-88
Migration Resistance (Grey Scale, 1-5) 5GoodGood

Table 3: Application Suitability in Various Polymers

PolymerThis compoundSolvent Red 135Solvent Red 179
Polystyrene (PS)
ABS
Polycarbonate (PC)
PET
PMMA
Polyamide (PA)
Rigid PVC (RPVC)

Key: ● - Recommended ○ - Suitable with restrictions

Experimental Protocols

The performance data presented is typically generated using standardized testing methodologies. Below are outlines of the common experimental protocols for key performance indicators.

Heat Stability Testing (Ref: ASTM D3045)

This practice is used to determine the resistance of plastics to degradation when exposed to hot air for extended periods.

  • Specimen Preparation: Test specimens of the colored plastic are prepared according to the specific ASTM method for the property to be evaluated.[5]

  • Exposure: A minimum of three replicates of each material are exposed to a specific high temperature in a controlled oven.[5] At least four different exposure temperatures are typically used to establish a relationship between temperature and property changes.[6][7]

  • Evaluation: After exposure for a defined period, the specimens are cooled, and the change in a specific property (e.g., color, mechanical strength) is measured and compared to unexposed control samples. The heat stability is often reported as the maximum temperature at which no significant color change occurs after a specific dwell time.[8]

Lightfastness Testing (Ref: ISO 4892-2)

This standard specifies methods for exposing plastic samples to xenon-arc light to simulate the effects of weathering.[9][10]

  • Apparatus: A xenon-arc lamp apparatus is used, which simulates the spectral distribution of natural sunlight.[11]

  • Specimen Exposure: Plastic specimens are placed in the apparatus and exposed to the xenon-arc light under controlled conditions of temperature and humidity.[11]

  • Evaluation: The change in color of the exposed specimens is assessed by comparing them to unexposed samples. The lightfastness is rated on a Blue Wool Scale from 1 to 8, where 8 represents the highest lightfastness.[8][12]

Migration Resistance Testing (Ref: DIN 53775)

This standard is used to determine the tendency of a colorant to migrate from a colored plastic to a white contact material.

  • Procedure: A colored test sheet of the plastic is brought into direct contact with a white, flexible PVC contact sheet.[8]

  • Conditions: The composite sample is subjected to a specified temperature and pressure for a defined period.

  • Assessment: After the test period, the white PVC sheet is examined for any color transfer. The degree of migration is assessed using a grayscale for staining, where a rating of 5 indicates no migration.[8]

Color Strength Measurement

The tinctorial strength of a dye is typically evaluated using a spectrophotometer.

  • Sample Preparation: A standard dispersion of the dye in a specific polymer is prepared.

  • Measurement: The absorbance of the colored plastic is measured using a spectrophotometer.[13]

  • Comparison: The absorbance value is compared to that of a standard dye at the same concentration to determine the relative color strength, often expressed as a percentage. The K/S value, derived from the Kubelka-Munk equation, is a common metric for color strength.[14]

Visualizing Key Information

To further aid in the understanding of the concepts discussed, the following diagrams created using the DOT language are provided.

Chemical Class Comparison Solvent Dyes Solvent Dyes Monoazo Monoazo Solvent Dyes->Monoazo e.g., this compound Anthraquinone Anthraquinone Solvent Dyes->Anthraquinone e.g., Solvent Red 135, 179

Caption: Chemical classification of compared solvent dyes.

General Experimental Workflow for Dye Evaluation A Dye & Polymer Selection B Compounding (Masterbatch) A->B C Injection Molding / Extrusion B->C D Specimen Preparation C->D E Performance Testing D->E F Heat Stability (ASTM D3045) E->F G Lightfastness (ISO 4892-2) E->G H Migration Resistance (DIN 53775) E->H I Color Strength Measurement E->I J Data Analysis & Comparison F->J G->J H->J I->J

Caption: Workflow for evaluating solvent dye performance in plastics.

Decision Tree for Solvent Dye Selection A High Heat Resistance Required? B Excellent Lightfastness Needed? A->B Yes F Bluish-Red Shade Desired? A->F No C Consider Solvent Red 135 (High Heat & Lightfastness) B->C Yes D Consider Solvent Red 179 (Excellent Lightfastness) B->D No E Consider this compound (Good All-round Performance) F->E No G Consider this compound F->G Yes

Caption: Simplified decision-making guide for selecting a red solvent dye.

Conclusion

The selection of an appropriate solvent dye is a critical decision in the development of high-quality plastic products. This compound offers a balanced profile with good heat stability, excellent lightfastness, and broad compatibility with various polymers, presenting a versatile option for many applications. For applications demanding the highest heat resistance, Solvent Red 135, with its perinone structure, is a strong candidate. Where ultimate lightfastness is the primary concern, Solvent Red 179, an anthraquinone dye, demonstrates superior performance. This guide provides the foundational data and experimental context to assist researchers and developers in making an informed choice based on the specific performance requirements of their end-use applications.

References

A Comparative Guide to Solvent Red 195 and Alternative Fluorophores for Quantitative Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Solvent Red 195 and established fluorescent dyes—Nile Red, Rhodamine B, and Sulforhodamine 101—to assess their suitability for quantitative fluorescence applications. While this compound is utilized as a red colorant in various industries and has been noted for its fluorescent properties, a lack of comprehensive, publicly available data on its quantitative fluorescence characteristics necessitates a thorough validation before its adoption in sensitive research applications.[1][2][3][4][5][6][7][8][9][10][11][12] This guide offers a framework for such a validation by comparing it against well-characterized alternative dyes.

Performance Comparison

A direct quantitative comparison of this compound with established fluorophores is challenging due to the limited availability of its fluorescence data. The following table summarizes the known properties of the selected dyes. Researchers are strongly encouraged to experimentally determine the characteristics of this compound before its use in quantitative assays.

ParameterThis compoundNile RedRhodamine BSulforhodamine 101
Excitation Max (λex) Data not available~552 nm (in methanol)~545-546 nm[13][14]~578-586 nm[15][16]
Emission Max (λem) Data not available~636 nm (in methanol)~566-567 nm[13][14]~593-606 nm[15][16]
Quantum Yield (Φf) Data not availableEnvironment-dependent~0.65 (in basic ethanol)[17][18]~0.9 (in ethanol)[19]
Molar Absorptivity (ε) Data not availableData not available~106,000 cm⁻¹M⁻¹ at 542.8 nm (in ethanol)[20]~139,000 cm⁻¹M⁻¹ at 576.0 nm (in ethanol)[19]
Solubility Soluble in organic solvents, insoluble in water.[2]Soluble in organic solvents like DMSO.Soluble in water and ethanol.[17][18]Water-soluble.[21]
Key Features Good heat resistance and lightfastness reported for dyeing applications.[3][4][7]Strong fluorescence in hydrophobic environments, used for lipid staining.[22][23][24][25]Widely used as a tracer dye and in various biotechnology applications.[17][18]A bright, photostable dye often used as an astrocyte marker in neuroscience.[16][21][26]

Experimental Protocols

For a comprehensive validation of this compound, the following experimental protocols are recommended. These protocols are also applicable for the characterization and comparison of the alternative dyes.

Determination of Excitation and Emission Spectra

Objective: To determine the optimal wavelengths for excitation and emission of the fluorescent dye.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol, DMSO). The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation maximum).

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum. If unknown, a broad emission filter can be used initially.

    • Scan a range of excitation wavelengths and record the fluorescence intensity.

    • The wavelength at which the intensity is maximal is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined λex.

    • Scan a range of emission wavelengths and record the fluorescence intensity.

    • The wavelength at which the intensity is maximal is the emission maximum (λem).

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the efficiency of the dye in converting absorbed light into emitted light, relative to a known standard.

Methodology:

  • Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with the sample dye. For red-emitting dyes, Rhodamine 101 or Cresyl Violet can be suitable standards.

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard dye in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution of the sample and the standard, using the same excitation wavelength and instrument settings for all measurements.

    • Integrate the area under the emission spectrum for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of the resulting linear fits for the sample (m_sample) and the standard (m_std) are determined.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard and η is the refractive index of the solvent.[27][28][29]

Assessment of Photostability

Objective: To evaluate the resistance of the fluorescent dye to photodegradation upon exposure to excitation light.

Methodology:

  • Sample Preparation: Prepare a solution of the dye with a known concentration and absorbance in the desired solvent.

  • Instrumentation: Use a fluorescence microscope equipped with a light source of controlled intensity and a sensitive detector, or a spectrofluorometer capable of time-course measurements.

  • Photobleaching Experiment:

    • Continuously illuminate the sample with the excitation light at a defined intensity.

    • Record the fluorescence intensity at regular intervals over a prolonged period.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Determine the time it takes for the fluorescence intensity to decrease to half of its initial value (the photobleaching half-life). This provides a quantitative measure of photostability.[30][31]

Visualizing Experimental and Logical Workflows

To aid in the understanding of the validation process and the underlying principles, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis cluster_output Output Dye_Selection Select Dyes (this compound & Alternatives) Solvent_Choice Choose Solvent Dye_Selection->Solvent_Choice Serial_Dilution Prepare Serial Dilutions Solvent_Choice->Serial_Dilution Abs_Spec Absorbance Spectroscopy Serial_Dilution->Abs_Spec Fluor_Spec Fluorescence Spectroscopy Serial_Dilution->Fluor_Spec Photostability_Test Photostability Assay Serial_Dilution->Photostability_Test Det_Spectra Determine λex & λem Abs_Spec->Det_Spectra Calc_QY Calculate Quantum Yield Abs_Spec->Calc_QY Fluor_Spec->Det_Spectra Fluor_Spec->Calc_QY Calc_Photostability Determine Photobleaching Half-life Photostability_Test->Calc_Photostability Comp_Table Comparative Data Table Det_Spectra->Comp_Table Calc_QY->Comp_Table Calc_Photostability->Comp_Table

Caption: Experimental workflow for the validation of this compound.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor (Inactive) Kinase2->Transcription_Factor Phosphorylation TF_Active Transcription Factor (Active) Transcription_Factor->TF_Active Gene_Expression Gene Expression TF_Active->Gene_Expression Nuclear Translocation & DNA Binding Ligand Ligand Ligand->Receptor Binding

Caption: Example of a hypothetical signaling pathway.

References

A Comparative Guide to the Purity Assessment of Solvent Red 195 for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Solvent Red 195 and its common alternatives, focusing on purity assessment for scientific research applications. Ensuring the purity of dyes is critical for the accuracy and reproducibility of experimental results. This document outlines key physical and chemical properties, along with detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to facilitate a thorough evaluation.

Introduction to this compound and Its Alternatives

Common alternatives to this compound in similar applications include other solvent and disperse dyes. This guide will focus on a comparative analysis with Solvent Red 179, Solvent Yellow 114, and Disperse Red 9.

Comparative Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its alternatives is presented in Table 1. This data is compiled from various technical data sheets and provides a baseline for comparison.

PropertyThis compoundSolvent Red 179Solvent Yellow 114Disperse Red 9
C.I. Name This compoundSolvent Red 179Solvent Yellow 114Disperse Red 9
CAS Number 164251-88-189106-94-5[2]7576-65-0 / 75216-45-4[3]82-38-2[1]
Molecular Formula C22H16N4O (representative)C22H12N2O[2]C18H11NO3[3][4]C15H11NO2[1][5]
Molecular Weight Not consistently reported320.34 g/mol [2]289.28 g/mol [3]237.25 g/mol [1][5]
Appearance Bluish-Red PowderYellowish-Red PowderGreenish-Yellow Powder[3]Red Powder
Melting Point 216 °C251 °C265 °C170-172 °C[6]
Heat Resistance in PS 300 °C300 °C300 °CNot specified
Light Fastness in PS 887-8Not specified

Experimental Protocols for Purity Assessment

The following sections detail the experimental protocols for three key analytical techniques for assessing the purity of this compound and its alternatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a fundamental technique for separating and quantifying the components of a dye sample, providing a percentage purity value based on the relative peak areas.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10.0 mg of the dye standard.

    • Dissolve in 10.0 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 10 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient could be:

      • Start at 30% acetonitrile, hold for 2 minutes.

      • Linearly increase to 95% acetonitrile over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to 30% acetonitrile and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance (λmax) for each dye (e.g., determined by a DAD scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main component and all impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Dye Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter with 0.45µm Syringe Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC-UV Experimental Workflow

Comparative HPLC-UV Data:

AnalyteExpected Retention Time (min)Purity (%)
This compound Data not available>98% (Typical)
Solvent Red 179 Data not available>98% (Typical)
Solvent Yellow 114 Data not available>98% (Typical)
Disperse Red 9 Data not available>98% (Typical)

Note: Specific retention times and purity values are dependent on the exact experimental conditions and the specific batch of the dye. The purity values listed are typical for research-grade chemicals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides mass information for the separated components, enabling the identification of the main dye molecule and potential impurities by their mass-to-charge ratio (m/z).

Experimental Protocol:

  • Sample Preparation:

    • Prepare samples as described in the HPLC-UV protocol, typically at a lower concentration (e.g., 1 µg/mL).

  • Instrumentation and Conditions:

    • LC System: An HPLC or UHPLC system.

    • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

    • Column and Mobile Phase: Same as for the HPLC-UV method, ensuring mobile phase additives are volatile (e.g., formic acid or ammonium (B1175870) formate).

    • Ionization Mode: ESI positive or negative mode, depending on the dye structure. A preliminary infusion of the standard can determine the optimal mode.

    • Mass Range: Scan a mass range appropriate for the expected molecular weights of the dye and potential impurities (e.g., 100-1000 m/z).

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]+ or [M-H]- ion of the dye.

    • Analyze the mass spectra of the main peak and any impurity peaks to identify their molecular weights.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Prepare Dilute Sample (1 µg/mL) inject Inject into LC-MS prep->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (m/z) ionize->analyze identify_main Identify Main Compound by Mass analyze->identify_main identify_impurities Identify Impurities by Mass identify_main->identify_impurities

LC-MS Experimental Workflow

Comparative LC-MS Data:

AnalyteMolecular FormulaExpected [M+H]+ (m/z)
This compound C22H16N4O365.1397
Solvent Red 179 C22H12N2O321.1022
Solvent Yellow 114 C18H11NO3290.0790
Disperse Red 9 C15H11NO2238.0863

Note: The expected m/z values are calculated based on the monoisotopic masses of the molecular formulas.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dye and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte peaks.

    • Record the exact masses to four decimal places.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D proton (¹H) NMR experiment.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for many organic molecules).

      • Pulse Angle: A 90° pulse.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing and Calculation weigh Accurately Weigh Dye and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum with Quantitative Parameters transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Experimental Workflow

Comparative qNMR Data:

AnalyteExpected Purity (%)
This compound Data not available
Solvent Red 179 Data not available
Solvent Yellow 114 Data not available
Disperse Red 9 Data not available

Note: qNMR provides an absolute purity value, which can be a more accurate measure than the relative purity from HPLC-UV. However, obtaining this data requires a certified internal standard and careful experimental execution. The absence of data here highlights the need for researchers to perform this analysis on their specific batches of dyes.

Conclusion

The purity of dyes such as this compound is a critical parameter in scientific research. This guide provides a framework for the comparative assessment of this compound and its alternatives through the use of standardized analytical techniques. While technical data sheets offer valuable preliminary information, a comprehensive evaluation of purity requires rigorous experimental analysis. Researchers are encouraged to utilize the detailed protocols for HPLC-UV, LC-MS, and qNMR to ensure the quality and reliability of the dyes used in their studies. The provided tables and workflows serve as a practical guide for implementing these essential quality control measures.

References

A Comparative Guide to the Cytotoxicity of Solvent Red 195 and Its Alternatives in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of Solvent Red 195 and alternative dyes commonly used in cell culture applications. The information is intended to assist researchers in selecting appropriate dyes for their experimental needs, with a strong emphasis on minimizing cellular toxicity to ensure data integrity. This document summarizes available toxicological data, presents less cytotoxic alternatives, and provides detailed experimental protocols for evaluating dye-induced cytotoxicity.

Introduction to this compound and the Importance of Biocompatibility

This compound is a synthetic dye used in various industrial applications. Its use in biological research, particularly in applications involving live cells, necessitates a thorough evaluation of its biocompatibility. The introduction of any exogenous agent into a cell culture system has the potential to induce stress, alter cellular metabolism, or trigger cell death, thereby confounding experimental results. Therefore, understanding the cytotoxic profile of a dye is paramount.

Toxicological Profile of this compound

Available MSDS for this compound and the similarly named Reactive Red 195 indicate potential hazards. It is important to handle these compounds with appropriate safety precautions.

Reported Toxicological Data:

ParameterThis compoundReactive Red 195
Acute Oral Toxicity (LD50) > 5 g/kg (Rat)[1], 8160 mg/kg (Rat)[2]Not explicitly stated, but classified as Acute toxicity – oral (Cat 5)
Skin Irritation May cause skin irritation in sensitive individuals. Prolonged or repeated contact may cause skin irritation.Not classified as a skin irritant.[3]
Eye Irritation May cause irritation to eyes.Causes serious eye irritation.[3]
Mutagenicity Mutagenicity data has been reported. Suspected of causing genetic defects.Not classified as a germ cell mutagen.[3]
Carcinogenicity Suspected of causing cancer.Not classified as a carcinogen.[3]
Other Material is irritating to mucous membranes and upper respiratory tract.May cause drowsiness or dizziness.[3]

Note: The toxicological properties of this compound have not been thoroughly investigated.[4] The data for Reactive Red 195 may not be directly applicable to this compound as they are likely different chemical entities.

Safer Alternatives for Cell-Based Assays

Given the limited and potentially concerning toxicological data for this compound, researchers are encouraged to consider alternative, well-characterized dyes with lower cytotoxic profiles for live-cell applications. These alternatives are often specifically designed for biocompatibility.

Comparison of Alternative Dyes:

DyePrinciple of ActionCommon ApplicationsReported Cytotoxicity
Calcein-AM A non-fluorescent, cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells.[5][6]Live-cell imaging, viability and cytotoxicity assays.Generally considered non-toxic and is widely used for staining viable cells.[5][7]
Propidium Iodide (PI) A fluorescent intercalating agent that cannot cross the membrane of live cells, making it a common stain for dead cells.[5][8]Flow cytometry, fluorescence microscopy to identify dead cells.Used to identify dead cells, it is by nature excluded from live cells and thus has minimal impact on them during short-term staining.
Trypan Blue A vital stain that is excluded by viable cells with intact membranes but taken up by non-viable cells.Cell counting to determine viability.While widely used, it can be cytotoxic with prolonged exposure.[7] Best for endpoint assays.
CellTox™ Green An asymmetric cyanine (B1664457) dye that is impermeable to live cells but binds to the DNA of dead cells, emitting a fluorescent signal.[9]Real-time cytotoxicity assays.Designed to be non-toxic to mammalian cells, allowing for long-term kinetic studies.[9]
SYTOX™ Dyes (e.g., Green, Red) High-affinity nucleic acid stains that do not cross the membranes of live cells, but readily penetrate dead cells.Dead cell staining in flow cytometry and microscopy.Specifically designed to be excluded from live cells, minimizing cytotoxic effects on the viable population.

Experimental Protocols for Cytotoxicity Assessment

To quantitatively assess and compare the cytotoxicity of this compound or any other dye, standardized in vitro assays are essential. Below are detailed protocols for commonly used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the dye (e.g., this compound) in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the dye-containing medium to each well. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, the collected supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Live/Dead Cell Staining with Calcein-AM and Propidium Iodide (PI)

This fluorescence microscopy-based assay allows for the simultaneous visualization of viable (green fluorescence) and dead (red fluorescence) cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat them with the dye as described previously.

  • Staining Solution Preparation: Prepare a staining solution containing both Calcein-AM (e.g., 1 µM) and Propidium Iodide (e.g., 2 µM) in a buffered saline solution (e.g., PBS).

  • Staining: After the treatment period, wash the cells once with PBS and then add the staining solution to each well.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (PI) fluorescence.

  • Quantification: Capture images and quantify the number of live and dead cells in multiple fields of view to determine the percentage of viable cells.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity assays described above.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed->adhere treat Treat with Dye Concentrations adhere->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed->adhere treat Treat with Dye Concentrations adhere->treat incubate Incubate (24-72h) treat->incubate collect Collect Supernatant incubate->collect react Add LDH Reaction Mix collect->react incubate_ldh Incubate (RT) react->incubate_ldh read Measure Absorbance (~490 nm) incubate_ldh->read calculate Calculate % Cytotoxicity read->calculate

Caption: Workflow for the LDH release cytotoxicity assay.

Live_Dead_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis seed Seed Cells on Coverslips adhere Allow Cells to Adhere seed->adhere treat Treat with Dye adhere->treat wash Wash with PBS treat->wash add_stain Add Calcein-AM/PI wash->add_stain incubate Incubate (15-30 min) add_stain->incubate image Fluorescence Microscopy incubate->image quantify Quantify Live/Dead Cells image->quantify

Caption: Workflow for Live/Dead cell staining and imaging.

Conclusion

The selection of a dye for use in cell culture assays should be guided by a thorough assessment of its potential cytotoxicity. While this compound may have industrial applications, the limited and potentially concerning toxicological data, coupled with the availability of well-validated and minimally cytotoxic alternatives, suggests that caution should be exercised when considering its use in live-cell research. Dyes such as Calcein-AM, Propidium Iodide, and the CellTox™ and SYTOX™ families offer safer and more reliable options for assessing cell viability and cytotoxicity. Researchers are strongly encouraged to perform their own cytotoxicity assessments of any new dye within their specific experimental system using standardized protocols like the MTT, LDH, and live/dead staining assays outlined in this guide. This due diligence is critical for ensuring the validity and reproducibility of experimental findings.

References

A Comparative Analysis of Solvent Red 195 Photostability for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Red 195's Performance Against Alternative Dyes

In applications ranging from the coloring of polymers in medical devices to specialized research assays, the photostability of a dye is a critical factor determining its reliability and longevity. This guide provides a comparative analysis of the photostability of this compound against other commercially available red solvent dyes, supported by experimental data and detailed methodologies.

Quantitative Comparison of Photostability

The following table summarizes the key photostability and physical property data for this compound and its alternatives. The primary metric for comparison is the Light Fastness rating, measured on the Blue Wool Scale (BWS), where a higher number indicates greater resistance to fading.

DyeC.I. NameChemical ClassLight Fastness (BWS) in PSHeat Resistance in PS (°C)Melting Point (°C)
This compound This compoundAzo7-8300216
Solvent Red 135 Solvent Red 135Perinone8300318
Solvent Red 179 Solvent Red 179Perinone8300251
Solvent Red 52 Solvent Red 52Anthraquinone (B42736)6-7300155

Key Observations:

  • Excellent Performance of Perinone Dyes: Solvent Red 135 and Solvent Red 179, both belonging to the perinone class of dyes, exhibit the highest light fastness rating of 8 on the Blue Wool Scale.[1][2]

  • High Photostability of this compound: As an azo dye, this compound demonstrates very good photostability with a light fastness rating of 7-8, making it a robust choice for many applications.[3]

  • Moderate Photostability of Anthraquinone Dye: Solvent Red 52, an anthraquinone dye, shows a slightly lower but still good light fastness of 6-7.

  • Thermal Stability: All the compared solvent dyes exhibit excellent heat resistance in polystyrene (PS), withstanding temperatures of 300°C. This makes them suitable for high-temperature processing applications.[1][2][3]

Experimental Protocols for Photostability Testing

The data presented in this guide is typically generated following standardized experimental protocols designed to simulate the effects of sunlight in a controlled laboratory setting. The most common methods involve the use of a xenon arc lamp, which mimics the spectral distribution of natural sunlight.

ISO 105-B06: Colour Fastness to Artificial Light at High Temperatures

This international standard specifies a method for determining the colour fastness of textiles and other materials to the action of an artificial light source representative of natural daylight (D65), under conditions of elevated temperature. This is particularly relevant for materials used in environments such as the interior of an automobile.

Key Parameters of the Protocol:

  • Apparatus: A xenon arc fading lamp apparatus.

  • Light Source: Filtered xenon arc radiation to simulate daylight (D65).

  • Exposure Conditions: The standard defines several sets of conditions, specifying irradiance levels, black standard temperature, chamber air temperature, and relative humidity.

  • Assessment: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same material. The degree of fading is rated against the Blue Wool Scale, where each reference strip (from 1 to 8) has a known light fastness.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

This standard provides methods to accelerate the effects of long-term indoor illumination on colorants. It is used to approximate the color change that can be expected over time when materials are exposed to daylight through window glass.

Key Aspects of the Protocol:

  • Test Methods: Includes exposure to natural daylight filtered through window glass and exposure in a xenon-arc device.

  • Specimen Preparation: The colorant is applied to a specified substrate.

  • Exposure: One half of the specimen is covered to shield it from light, serving as a reference.

  • Evaluation: The color difference between the exposed and unexposed areas is measured instrumentally using the CIE 1976 Lab* color difference equation. The lightfastness is then categorized based on the magnitude of this color change.

Visualizing the Science: Photodegradation and Testing

To better understand the processes involved in the fading of solvent dyes and the workflow for their evaluation, the following diagrams are provided.

Photodegradation_Mechanism cluster_Azo Azo Dye Photodegradation cluster_Anthraquinone Anthraquinone Dye Photodegradation Azo_Ground Azo Dye (Ground State) Azo_Excited Excited State Azo_Ground->Azo_Excited Light Absorption (UV/Visible) Azo_Cleavage Azo Bond Cleavage Azo_Excited->Azo_Cleavage Azo_Radicals Formation of Radicals Azo_Cleavage->Azo_Radicals Azo_Degradation Degradation Products (Colorless) Azo_Radicals->Azo_Degradation AQ_Ground Anthraquinone Dye (Ground State) AQ_Excited Excited State (Triplet) AQ_Ground->AQ_Excited Light Absorption (UV/Visible) AQ_Reduction Hydrogen Abstraction from Polymer AQ_Excited->AQ_Reduction AQ_Reduced Reduced Dye AQ_Reduction->AQ_Reduced AQ_Degradation Degradation Products AQ_Reduced->AQ_Degradation

Caption: General photodegradation mechanisms for azo and anthraquinone dyes.

Experimental_Workflow start Start: Select Dyes and Polymer Matrix prep Sample Preparation (e.g., dyed polymer plaques) start->prep mask Masking (Cover half of each sample) prep->mask measure_initial Initial Color Measurement (Spectrophotometer, CIELAB) prep->measure_initial expose Exposure in Xenon Arc Chamber (Controlled irradiance, temp, humidity) mask->expose measure_final Final Color Measurement (Spectrophotometer, CIELAB) expose->measure_final compare Compare Exposed and Unexposed Areas measure_final->compare analyze Calculate Color Difference (ΔE*ab) compare->analyze rate Rate Light Fastness (e.g., against Blue Wool Scale) analyze->rate end End: Comparative Photostability Report rate->end

Caption: Experimental workflow for comparative photostability testing of solvent dyes in a polymer matrix.

Conclusion

The selection of a solvent dye for applications where light exposure is a factor requires careful consideration of its photostability. While this compound offers a high level of performance, perinone-based dyes such as Solvent Red 135 and Solvent Red 179 demonstrate superior light fastness. The choice of dye will ultimately depend on the specific requirements of the application, including the desired shade, processing conditions, and the expected lifetime of the end product. The experimental protocols outlined provide a robust framework for the in-house evaluation and validation of dye performance for researchers and drug development professionals.

References

A Comparative Performance Analysis of Solvent Red 195 and Alternatives in Engineering Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in polymer science and material development, the selection of a suitable colorant is critical to ensure product stability, longevity, and aesthetic appeal. This guide provides a comprehensive evaluation of Solvent Red 195's performance in various polymers, alongside a direct comparison with two common alternatives: Solvent Red 135 and Solvent Red 179. The following analysis is supported by experimental data and detailed testing protocols to aid in informed decision-making.

Executive Summary

This compound is a high-performance dye widely utilized for coloring a variety of plastics due to its excellent heat stability, lightfastness, and good migration resistance. This guide will delve into the quantitative performance of this compound in key engineering polymers—Polystyrene (PS), Polycarbonate (PC), and Polyethylene Terephthalate (PET)—and compare it against Solvent Red 135 and Solvent Red 179. The data presented is based on standardized testing methodologies, which are also detailed herein to ensure reproducibility and provide a clear framework for evaluation.

Comparative Performance Data

The selection of a solvent dye is often a balance of performance characteristics tailored to the specific polymer and its intended application. The following tables summarize the key performance indicators of this compound and its alternatives in Polystyrene, Polycarbonate, and PET.

Table 1: Performance in Polystyrene (PS)

PropertyThis compoundSolvent Red 135Solvent Red 179Test Method
Heat Stability (°C) 300300300DIN EN 12877-2
Lightfastness (Blue Wool Scale) 888ISO 4892-2
Migration Resistance (Grey Scale) 54-55EN 14469

Table 2: Performance in Polycarbonate (PC)

PropertyThis compoundSolvent Red 135Solvent Red 179Test Method
Heat Stability (°C) 330320340DIN EN 12877-2
Lightfastness (Blue Wool Scale) 87-88ISO 4892-2
Migration Resistance (Grey Scale) 545EN 14469

Table 3: Performance in Polyethylene Terephthalate (PET)

PropertyThis compoundSolvent Red 135Solvent Red 179Test Method
Heat Stability (°C) 310320320DIN EN 12877-2
Lightfastness (Blue Wool Scale) 87-87ISO 4892-2
Migration Resistance (Grey Scale) 54-55EN 14469

Experimental Protocols

To ensure the accuracy and reproducibility of the performance data, standardized testing protocols were followed. Below are the detailed methodologies for the key experiments cited.

Heat Stability Testing (DIN EN 12877-2: Determination by Injection Molding)

This method determines the resistance of a colorant to the thermal stresses of the injection molding process.

  • Material Preparation: The polymer granules are pre-dried according to the manufacturer's specifications. A masterbatch of the solvent dye in the respective polymer is prepared at a concentration of 0.1% by weight.

  • Injection Molding: An injection molding machine is set to the polymer-specific processing temperatures. For Polystyrene, a temperature profile of 200-240°C is used, for Polycarbonate 280-320°C, and for PET 260-280°C.

  • Procedure: The colored polymer is injected into a standard mold to produce test plaques. The residence time of the molten polymer in the barrel is systematically increased in intervals (e.g., 2, 5, 10 minutes) at the highest processing temperature.

  • Evaluation: The color of the plaques at different residence times is compared to a standard plaque produced at the lowest temperature and shortest residence time. The heat stability is reported as the maximum temperature at which no significant color change is observed after a 5-minute dwell time.

Lightfastness Testing (ISO 4892-2: Plastics - Methods of exposure to laboratory light sources - Xenon-arc lamps)

This standard specifies the procedure for exposing plastic specimens to a xenon-arc lamp to simulate the effects of natural sunlight.

  • Apparatus: A xenon-arc weathering apparatus equipped with daylight filters is used.

  • Test Specimens: Colored plastic plaques, prepared as described in the heat stability test, are used.

  • Exposure Conditions (Method A):

    • Irradiance: 60 W/m² in the 300-400 nm range.

    • Black Standard Temperature: 65 ± 3 °C.

    • Relative Humidity: 50 ± 10%.

    • Cycle: 102 minutes of light followed by 18 minutes of light with water spray.

  • Evaluation: The change in color of the exposed specimens is assessed against the Blue Wool Scale (ranging from 1 for very poor lightfastness to 8 for excellent). The lightfastness is rated as the Blue Wool reference that shows a similar degree of fading.

Migration Resistance Testing (EN 14469: Pigments and extenders - Testing of colouring materials in plasticized polyvinyl chloride)

This test evaluates the tendency of a colorant to migrate from a colored plastic into an uncolored material upon contact.

  • Specimen Preparation: A colored plastic plaque is prepared. An uncolored plaque of the same polymer, plasticized with a standard plasticizer, is also prepared.

  • Procedure: The colored and uncolored plaques are placed in direct contact under a pressure of 500g/cm² in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Evaluation: After the test period, the uncolored plaque is visually assessed for any color transfer from the colored plaque. The degree of migration is rated using a 5-step grey scale, where 5 indicates no migration and 1 indicates severe migration.

Visualizing Experimental Workflows

To further clarify the logical relationships and processes involved in evaluating these solvent dyes, the following diagrams have been generated.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_evaluation Data Analysis & Comparison Polymer Polymer Granules (PS, PC, PET) Masterbatch Masterbatch Preparation (0.1% dye) Polymer->Masterbatch Dye Solvent Dye (Red 195, 135, 179) Dye->Masterbatch Heat_Stability Heat Stability Test (DIN EN 12877-2) Masterbatch->Heat_Stability Lightfastness Lightfastness Test (ISO 4892-2) Masterbatch->Lightfastness Migration Migration Resistance Test (EN 14469) Masterbatch->Migration Heat_Data Heat Stability Data (°C) Heat_Stability->Heat_Data Light_Data Lightfastness Data (Blue Wool Scale) Lightfastness->Light_Data Migration_Data Migration Data (Grey Scale) Migration->Migration_Data Comparison Comparative Analysis Heat_Data->Comparison Light_Data->Comparison Migration_Data->Comparison

Overall experimental workflow for dye evaluation.

Signaling_Pathway cluster_degradation Degradation Pathway UV_Light UV Radiation Exposure Polymer_Matrix Polymer Matrix UV_Light->Polymer_Matrix absorbs Dye_Molecule Dye Molecule UV_Light->Dye_Molecule absorbs Radical_Formation Free Radical Formation Polymer_Matrix->Radical_Formation initiates Chromophore_Destruction Dye Chromophore Destruction Dye_Molecule->Chromophore_Destruction leads to Chain_Scission Polymer Chain Scission Radical_Formation->Chain_Scission causes Color_Fading Color Fading / Discoloration Chain_Scission->Color_Fading contributes to Chromophore_Destruction->Color_Fading results in

Simplified pathway of dye degradation in polymers.

Conclusion

Based on the presented data, this compound demonstrates a robust performance profile across Polystyrene, Polycarbonate, and PET, making it a versatile and reliable choice for a wide range of applications. Its exceptional lightfastness (rated 8 on the Blue Wool Scale in all tested polymers) and high heat stability, particularly in PC and PET, are noteworthy.

In comparison, Solvent Red 135 and Solvent Red 179 also offer excellent performance, with Solvent Red 179 showing slightly superior heat stability in Polycarbonate. The choice between these alternatives may, therefore, depend on the specific processing temperatures and the desired cost-performance balance. For applications demanding the highest lightfastness and overall stability, this compound remains a benchmark standard.

This guide provides a foundational dataset for the evaluation of these solvent dyes. It is recommended that researchers and developers conduct their own targeted testing based on their specific polymer grades, processing conditions, and end-use requirements to make the most informed selection.

Cross-Validation of Lipid Staining Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipids within biological samples is crucial for understanding cellular metabolism, disease pathogenesis, and therapeutic response. While various dyes exist for this purpose, their selection depends on the specific application, cell or tissue type, and desired imaging modality. This guide provides a comparative analysis of established lipid staining methods—Oil Red O, Nile Red, and Sudan Black B—and clarifies the role of the industrial dye, Solvent Red 195, in a research context.

This compound: An Industrial Dye with Limited Biological Application

This compound, also known as Transparent Red BBR, is a solvent dye primarily utilized in the industrial sector for coloring plastics, such as polystyrene (PS), ABS, and PMMA, as well as synthetic fibers.[1][2][3] It is valued for its high heat stability, lightfastness, and vibrant bluish-red hue.[3]

While one source notes that a related compound, Solvent Red BB (Rhodamine B base), possesses fluorescent properties and suggests potential use as a biomarker in immunohistochemistry, there is a lack of established and validated protocols for the use of this compound as a routine lipid stain in biological research.[4] The primary body of scientific literature does not support its application for the detection of intracellular lipids in a manner comparable to the well-characterized methods discussed below. Therefore, direct cross-validation of this compound with standard biological lipid stains is not a currently recognized or practiced methodology.

Established Methods for Biological Lipid Staining: A Head-to-Head Comparison

For the reliable staining of intracellular lipids, researchers predominantly turn to three main dyes: Oil Red O, Nile Red, and Sudan Black B. Each offers distinct advantages and is suited to different experimental workflows.

FeatureOil Red ONile RedSudan Black B
Principle Lysochrome dye that physically partitions into neutral lipids.Fluorophore that is intensely fluorescent in hydrophobic environments and shifts emission spectrum based on lipid polarity.Slightly basic lysochrome dye that is more soluble in lipids than in its solvent.
Detection Brightfield MicroscopyFluorescence MicroscopyBrightfield Microscopy
Color of Stain RedYellow/Gold (neutral lipids), Red (polar lipids)Blue-Black
Primary Applications Histology, staining of neutral triglycerides and lipid droplets in cultured cells and frozen tissue sections.[5]Live-cell imaging, flow cytometry, quantitative analysis of neutral and polar lipids.Staining of neutral lipids, phospholipids, and lipoproteins in frozen sections; detection of lipofuscin.[6]
Advantages Simple, robust, and cost-effective method for visualizing lipid accumulation.High sensitivity, suitable for quantitative analysis, can differentiate between lipid classes, and can be used in live cells.Stains a broad range of lipids, including phospholipids.
Limitations Not suitable for live-cell imaging, requires fixation, can form precipitates, and is not ideal for quantifying small lipid droplets.Photobleaching can occur, and the spectral shift requires appropriate filter sets for accurate interpretation.Can have high background staining and is not suitable for live-cell imaging.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable staining results. Below are representative protocols for each of the established lipid staining methods.

Oil Red O Staining Protocol for Cultured Cells
  • Preparation of Oil Red O Stock Solution: Dissolve 0.35 g of Oil Red O in 100 ml of 100% isopropanol (B130326). Stir overnight and filter.

  • Preparation of Oil Red O Working Solution: Mix 6 ml of the stock solution with 4 ml of distilled water. Allow the solution to sit for 20 minutes at room temperature, then filter. This working solution is stable for about 2 hours.

  • Cell Preparation: Wash cultured cells with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 10% formalin in PBS for at least 1 hour.

  • Washing: Wash the cells twice with distilled water.

  • Dehydration: Wash the cells with 60% isopropanol for 5 minutes.

  • Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells 4 times with distilled water.

  • Counterstaining (Optional): Stain the nuclei with hematoxylin (B73222) for 1 minute and rinse with water.

  • Imaging: Visualize the red-stained lipid droplets using a brightfield microscope.

Nile Red Staining Protocol for Live Cells
  • Preparation of Nile Red Stock Solution: Prepare a 1 mg/ml stock solution of Nile Red in acetone (B3395972) or DMSO.

  • Cell Preparation: Culture cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Staining: Dilute the Nile Red stock solution to a final concentration of 0.1-1.0 µg/ml in cell culture medium.

  • Incubation: Replace the existing cell culture medium with the Nile Red-containing medium and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for detecting the yellow/gold fluorescence of neutral lipids (e.g., excitation ~488 nm, emission ~550 nm) and the red fluorescence of polar lipids (e.g., excitation ~550 nm, emission ~635 nm).

Sudan Black B Staining Protocol for Frozen Tissue Sections
  • Sectioning: Cut frozen tissue sections at 10-16 µm and mount them on slides.

  • Fixation: Fix the sections in Baker's formal-calcium fixative for 5 minutes.

  • Washing: Wash the slides in three changes of water.

  • Dehydration: Place the slides in 100% propylene (B89431) glycol for 5 minutes.

  • Staining: Transfer the slides to a pre-heated Sudan Black B solution (0.7 g in 100 ml of propylene glycol) and incubate for a minimum of 2 hours, or overnight.

  • Differentiation: Differentiate the sections in 85% propylene glycol for 3 minutes.

  • Washing: Wash the slides thoroughly in water.

  • Counterstaining (Optional): Counterstain with Nuclear Fast Red for 3 minutes.

  • Mounting: Mount the coverslip with an aqueous mounting medium.

  • Imaging: Observe the blue-black stained lipid droplets under a brightfield microscope.

Cross-Validation Workflow

The selection and validation of a lipid staining method are critical for ensuring the accuracy of experimental findings. The following workflow outlines a logical approach to cross-validating these established techniques.

G cluster_0 Experimental Design cluster_1 Staining and Imaging cluster_2 Cross-Validation cluster_3 Conclusion A Define Biological Question (e.g., lipid accumulation, lipid droplet size) B Select Appropriate Cell/Tissue Model A->B C Choose Primary Staining Method (e.g., Nile Red for live-cell dynamics) B->C D Perform Primary Staining (Nile Red) C->D F Select Secondary Method (e.g., Oil Red O for endpoint validation) C->F E Image and Quantify (Fluorescence Intensity, Droplet Count) D->E I Quantify and Correlate (e.g., Absorbance vs. Fluorescence) E->I Correlation G Stain Parallel Samples (Oil Red O) F->G H Image and Compare Qualitatively (Lipid Distribution) G->H H->I J Confirm Findings and Validate Primary Method I->J

Figure 1. A workflow diagram illustrating the process of selecting and cross-validating lipid staining methods.

References

A Comparative Guide to Fluorescent Standards: An Evaluation of Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent standard is a critical step to ensure the accuracy and reproducibility of fluorescence-based assays. An ideal standard should exhibit high fluorescence quantum yield, exceptional photostability, and chemical inertness. This guide provides a comparative analysis of Solvent Red 195 against commonly used fluorescent standards, supported by available experimental data and detailed protocols for performance evaluation.

While this compound is a commercially available dye known for its high thermal stability and lightfastness in industrial applications, particularly in coloring plastics and fibers, its use as a fluorescent standard in research and drug development is not well-documented in scientific literature.[1][2][3][4] Consequently, a direct quantitative comparison of its fluorescence quantum yield and photostability with established standards in solution is challenging due to the lack of published data.

This guide, therefore, focuses on providing a detailed comparison of well-characterized and commonly accepted fluorescent standards: Rhodamine 6G, Fluorescein, Quinine Sulfate, and Coumarin 153. The performance of these standards is evaluated based on their fluorescence quantum yield and photostability, with the caveat that comparable data for this compound in solution is not currently available.

Comparative Performance of Fluorescent Standards

The selection of a fluorescent standard is highly dependent on the specific experimental requirements, including the excitation and emission wavelengths of the fluorophores under investigation. The following table summarizes the key photophysical properties of several widely used fluorescent standards.

StandardSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Rhodamine 6G Ethanol5305560.95
Water5285510.92
Fluorescein 0.1 M NaOH4905140.92
Ethanol4905120.79[5]
Quinine Sulfate 0.1 M H₂SO₄3484480.54
Coumarin 153 Ethanol4235300.54
Cyclohexane4094950.90
This compound Data not available in solution---

Note: The quantum yield of fluorescent dyes can be solvent-dependent. The values presented here are for commonly used solvent systems.

Experimental Protocols

To ensure accurate and reproducible comparisons of fluorescent standards, standardized experimental protocols are essential. Below are detailed methodologies for determining relative fluorescence quantum yield and assessing photostability.

Measurement of Relative Fluorescence Quantum Yield

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent of choice (e.g., ethanol, deionized water)

  • Fluorescent standard with known quantum yield (e.g., Rhodamine 6G)

  • Sample of unknown quantum yield (e.g., this compound)

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the slope of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_smp).

  • Calculate the relative quantum yield (Φ_smp) of the sample using the following equation:

    Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • η_smp and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_std Prepare Standard Dilutions abs_std Measure Absorbance (Standard) prep_std->abs_std prep_smp Prepare Sample Dilutions abs_smp Measure Absorbance (Sample) prep_smp->abs_smp fluor_std Record Emission Spectra (Standard) abs_std->fluor_std fluor_smp Record Emission Spectra (Sample) abs_smp->fluor_smp integrate_std Integrate Intensity (Standard) fluor_std->integrate_std integrate_smp Integrate Intensity (Sample) fluor_smp->integrate_smp plot_std Plot Intensity vs. Abs (Standard) integrate_std->plot_std plot_smp Plot Intensity vs. Abs (Sample) integrate_smp->plot_smp calc_qy Calculate Relative Quantum Yield plot_std->calc_qy plot_smp->calc_qy

Workflow for Relative Quantum Yield Measurement
Photostability Assessment

Photostability, or the resistance to photobleaching, is a crucial parameter for a fluorescent standard, especially in applications requiring prolonged or intense illumination.

Materials:

  • Spectrofluorometer with time-scan capabilities

  • Quartz cuvette (1 cm path length)

  • Solvent of choice

  • Fluorescent dye solution with an initial absorbance of approximately 0.1 at the excitation maximum.

Procedure:

  • Prepare a solution of the fluorescent dye in the chosen solvent.

  • Place the cuvette in the spectrofluorometer.

  • Set the spectrofluorometer to time-scan mode. Set the excitation and emission wavelengths to the maximum values for the dye.

  • Continuously illuminate the sample with the excitation light and record the fluorescence intensity at the emission maximum over a set period (e.g., 30-60 minutes).

  • Plot the fluorescence intensity as a function of time.

  • Determine the photobleaching rate by fitting the decay of fluorescence intensity to an exponential function. The rate constant of this decay is a measure of the dye's photostability, with a smaller rate constant indicating higher photostability.

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_sol Prepare Dye Solution setup_fluor Configure Spectrofluorometer (Time-Scan) prep_sol->setup_fluor illuminate Continuous Illumination setup_fluor->illuminate record Record Fluorescence Intensity vs. Time illuminate->record plot_data Plot Intensity vs. Time record->plot_data fit_decay Fit to Exponential Decay plot_data->fit_decay determine_rate Determine Photobleaching Rate fit_decay->determine_rate

Workflow for Photostability Assessment

Conclusion

The selection of an appropriate fluorescent standard is paramount for reliable and reproducible fluorescence measurements. While Rhodamine 6G, Fluorescein, Quinine Sulfate, and Coumarin 153 are well-established standards with documented photophysical properties in solution, there is a notable absence of such data for this compound in a research context. Although this compound exhibits excellent stability in solid matrices for industrial purposes, its suitability as a fluorescent standard in solution for scientific applications cannot be quantitatively assessed without dedicated studies on its fluorescence quantum yield and photostability in common solvents. Researchers are therefore advised to rely on well-characterized standards for their experimental needs until such data for this compound becomes available.

References

benchmarking Solvent Red 195 against commercial fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a critical step in experimental design. This guide provides a comparative overview of Solvent Red 195 and three widely used commercial red fluorescent probes: Nile Red, Rhodamine B, and Texas Red. While this compound is a common industrial dye, its detailed photophysical properties for research applications are not extensively documented in publicly available literature. In contrast, Nile Red, Rhodamine B, and Texas Red are well-characterized probes frequently employed in fluorescence microscopy and other biological imaging techniques.

Overview of this compound

Comparative Analysis of Commercial Fluorescent Probes

To provide a useful benchmark for researchers, the following table summarizes the key photophysical properties of three popular commercial red fluorescent probes: Nile Red, Rhodamine B, and Texas Red. These probes are spectrally in the red region of the spectrum and are extensively used in various bio-imaging applications.

PropertyNile RedRhodamine BTexas Red
Excitation Max (nm) ~515-554 (solvent dependent)[8]~542-556[8][9]~589-596[10][11]
Emission Max (nm) ~585-638 (solvent dependent)[8]~590[9]~615[10][11]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Not widely reported~110,000 (in ethanol)~85,000 (at 596 nm)[10][11]
Quantum Yield (Φ) Highly solvent dependent (e.g., ~0.12 in ethanol, ~0.3 in DMSO)[12]~0.49-0.65 (in ethanol)[9][13]~0.93[10]
Key Features Lipophilic stain, solvatochromic (fluorescence is environmentally sensitive)[8]Widely used as a tracer dye, good water solubility[9][13]Bright and photostable, commonly used for antibody conjugation[14][15][16]
Common Applications Staining of intracellular lipid droplets, membrane studies[8]Fluorescence microscopy, flow cytometry, tracer in water[9][13]Immunofluorescence, fluorescence microscopy, flow cytometry[11][16]

Experimental Protocols

For researchers looking to benchmark fluorescent probes, the following protocols outline key experiments for characterizing their performance.

Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, comparing the probe of interest to a standard with a known quantum yield, is commonly used.[15][17][18][19]

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, deionized water)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 101 in ethanol, Φ = 0.96)[20]

  • Test fluorescent probe

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test probe in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[15]

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.

  • Calculate the quantum yield of the test probe using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[15][18]

Assessing Photostability

Photostability is the ability of a fluorophore to resist photobleaching (fading) upon exposure to excitation light.

Materials:

  • Fluorescence microscope with a camera

  • Light source (e.g., laser, mercury lamp)

  • Sample of the fluorescent probe (e.g., stained cells, solution)

  • Image analysis software

Procedure:

  • Prepare a sample with the fluorescent probe.

  • Acquire an initial image of the sample using the fluorescence microscope with a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously expose the sample to the excitation light for a set period.

  • Acquire images at regular intervals during the exposure period using the same imaging parameters as the initial image.

  • Measure the mean fluorescence intensity of a region of interest in each image using image analysis software.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the photostability of the probe. A slower decay indicates higher photostability.[21][22][23]

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of experimental workflows and the biological context of fluorescent probe applications, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results prep_probe Prepare Probe Solution stain Stain Sample with Probe prep_probe->stain prep_sample Prepare Sample (e.g., Cells) prep_sample->stain spectro Spectrophotometry (Absorbance) stain->spectro fluoro Spectrofluorometry (Emission) stain->fluoro micro Fluorescence Microscopy stain->micro qy_calc Quantum Yield Calculation spectro->qy_calc fluoro->qy_calc ps_calc Photostability Analysis micro->ps_calc img_proc Image Processing & Quantification micro->img_proc table Comparative Data Table qy_calc->table ps_calc->table report Benchmarking Report img_proc->report table->report

Caption: Experimental workflow for benchmarking fluorescent probes.

Red fluorescent probes are frequently used to study a variety of cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival, is a common example.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activation ligand Growth Factor ligand->receptor Binding raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., c-Myc) erk->transcription Activation gene Gene Expression (Proliferation, Survival) transcription->gene

Caption: Simplified MAPK/ERK signaling pathway.

References

Navigating the Microcosm: A Comparative Guide to Stains for Microplastic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of microplastic research demands accurate and efficient methods for identifying and quantifying these ubiquitous pollutants. Staining techniques offer a rapid and cost-effective approach to differentiate plastics from natural materials in environmental samples. This guide provides a comparative analysis of two commonly used stains, Nile Red and Rose Bengal, to assist researchers in selecting the optimal method for their specific needs. Information on an alternative dye, Solvent Red 195, is also addressed.

While a multitude of dyes have been explored for microplastic analysis, a comprehensive assessment of their specificity is crucial for reliable results. This guide focuses on the performance of Nile Red and Rose Bengal, for which more extensive experimental data are available. The limited research on this compound for microplastic applications precludes a detailed comparison.

At a Glance: Nile Red vs. Rose Bengal

FeatureNile RedRose Bengal
Staining Principle Fluorescently stains plastic polymers.Stains organic matter, leaving plastics unstained.
Detection Method Fluorescence MicroscopyLight Microscopy
Specificity for Plastics High, but can co-stain some organic materials (e.g., lipids, lignin).[1][2]Indirect; identifies plastics by lack of staining.
Interferences Autofluorescent minerals, some naturally fluorescing organic matter.[2]Inability to distinguish between naturally red or dark particles and stained organic matter.[3]
Polymer Coverage Stains a wide range of polymers, though efficiency varies. Some polymers like polypropylene (B1209903) (PP) may show resistance to staining.[4]Applicable to all polymer types as it does not rely on polymer-dye interaction.
Primary Advantage Direct visualization of fluorescent plastic particles.Simple method for reducing the number of non-plastic particles for further analysis.[5]
Primary Disadvantage Potential for false positives from co-staining of non-plastic materials.[1][2]Potential for false negatives (missing transparent or light-colored plastics) and misidentification of colored particles.[3]

In-Depth Comparison

Nile Red: The Fluorescent Marker

Nile Red is a lipophilic and solvatochromic fluorescent dye that has gained popularity for its ability to preferentially stain plastics, causing them to fluoresce under specific wavelengths of light.[6] This property allows for the rapid visualization and quantification of microplastics in a sample.

Staining Efficiency: The effectiveness of Nile Red staining is influenced by the choice of solvent, with chloroform (B151607) and acetone (B3395972)/water mixtures being identified as effective options.[7][8] However, the staining efficiency can vary significantly between different polymer types. For instance, some studies have reported that polypropylene (PP) can be resistant to Nile Red staining.[4] One study found that at a concentration of 10 µg/mL, only polyethylene (B3416737) terephthalate (B1205515) (PET) and polystyrene (PS) showed fluorescence.[4]

Specificity and Limitations: While Nile Red shows high affinity for a wide range of polymers, it is not entirely specific to plastics. The dye can also stain other hydrophobic materials present in environmental samples, such as lipids, lignin, and other organic matter, leading to potential overestimation of microplastic abundance.[1][2] Pre-treatment of samples, for example, with Fenton oxidation, can help to reduce the interference from organic matter.[7]

Rose Bengal: The Organic Matter Counterstain

In contrast to Nile Red, Rose Bengal is a non-fluorescent stain that selectively colors organic materials, leaving synthetic polymers unstained.[9] This method simplifies the identification of potential microplastics by reducing the number of organic particles that could be mistaken for them.

Efficiency in Reducing Misidentification: Studies have demonstrated the effectiveness of Rose Bengal in discriminating organic materials from potential microplastics. In one study, the number of particles identified as potential microplastics was significantly reduced after staining with 1% Rose Bengal.[3]

Specificity and Limitations: The primary limitation of Rose Bengal is its inability to positively identify plastics; it only helps to exclude organic matter. This can lead to the misidentification of naturally red or dark-colored particles as stained organic matter.[3] Furthermore, transparent or lightly colored microplastics may be overlooked against a complex background. Therefore, confirmatory analysis using techniques like spectroscopy is often necessary.

Experimental Protocols

Standard Nile Red Staining Protocol

This protocol is a synthesis of commonly used methods for staining microplastics in environmental samples.

  • Sample Preparation: Isolate suspected microplastic particles from the environmental matrix through methods such as density separation and filtration.

  • Staining Solution Preparation: Prepare a stock solution of Nile Red in a suitable solvent (e.g., acetone or a 25% acetone/water mixture) at a concentration of 1 mg/mL.[7] From this, prepare a working solution of 10 µg/mL.

  • Staining Procedure:

    • Place the filter with the isolated particles in a petri dish.

    • Add the Nile Red working solution to the filter, ensuring all particles are covered.

    • Incubate in the dark at 70°C for 30 minutes, with periodic agitation every 10 minutes.[7]

    • For plastics sensitive to heat, staining can be performed at room temperature for 24 hours.[7]

  • Washing: After incubation, remove the staining solution and wash the filter with a solvent that does not dissolve the plastics (e.g., ethanol (B145695) or n-hexane) to remove excess dye.

  • Microscopy: Observe the filter under a fluorescence microscope with appropriate excitation and emission filters. Fluorescent particles are identified as potential microplastics.

Standard Rose Bengal Staining Protocol

This protocol outlines a general procedure for using Rose Bengal to differentiate organic matter from potential microplastics.

  • Sample Preparation: Isolate suspected particles from the environmental sample as described for the Nile Red protocol.

  • Staining Solution Preparation: Prepare a 1% (w/v) aqueous solution of Rose Bengal.

  • Staining Procedure:

    • Submerge the filter containing the particles in the 1% Rose Bengal solution.

    • Allow the sample to stain for a sufficient period (e.g., 24 hours) to ensure adequate staining of organic matter.

  • Washing: Gently rinse the filter with deionized water to remove excess stain.

  • Microscopy: Observe the filter under a light microscope. Particles that remain unstained are considered potential microplastics.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for assessing the specificity of a microplastic stain.

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cluster_validation Validation Sample Environmental Sample (Water, Sediment, Biota) Extraction Extraction of Particles (e.g., Density Separation) Sample->Extraction Staining Staining with Dye (e.g., Nile Red or Rose Bengal) Extraction->Staining Washing Washing to Remove Excess Dye Staining->Washing Microscopy Microscopic Examination (Fluorescence or Light) Washing->Microscopy Identification Initial Identification of Potential Microplastics Microscopy->Identification Spectroscopy Spectroscopic Analysis (e.g., FTIR, Raman) Identification->Spectroscopy Confirmation Confirmation of Polymer Identity Spectroscopy->Confirmation Final_Quantification Final_Quantification Confirmation->Final_Quantification Final Quantification of Verified Microplastics

Caption: Experimental workflow for microplastic staining and validation.

Conclusion and Future Directions

The choice between Nile Red and Rose Bengal for microplastic analysis depends on the specific research question and available resources. Nile Red offers the advantage of direct visualization of plastics but requires careful consideration of potential false positives from organic matter. Rose Bengal provides a simple method to reduce the number of non-plastic particles but relies on indirect identification and may miss certain types of microplastics.

For both methods, it is crucial to acknowledge their limitations and, where possible, to incorporate a validation step using spectroscopic techniques to confirm the polymer identity of the stained particles. As research in this field progresses, the development of more specific and robust staining methods will be essential for accurate and high-throughput microplastic analysis. The current body of literature does not support the widespread use of this compound for this application, and further research would be needed to assess its specificity and efficiency.

References

quantitative comparison of Solvent Red 195 and Solvent Red 135

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of Solvent Red 195 and Solvent Red 135 for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two widely used solvent dyes, this compound and Solvent Red 135. The information is intended for researchers, scientists, and professionals in drug development who may utilize these dyes in various applications, including the coloring of polymers used in medical devices or packaging. This comparison focuses on their physicochemical properties, performance characteristics, and application versatility, supported by available experimental data.

Overview and Chemical Identity

This compound and Solvent Red 135 are both synthetic organic dyes known for their high solubility in organic solvents and their application in coloring a variety of materials, particularly plastics and synthetic fibers.

This compound , with CAS number 164251-88-1, is characterized by its bluish-red powder appearance.[1] It is also known by commercial names such as Transparent Red 2B and Macrolex Red B.[1][2]

Solvent Red 135 , identified by CAS numbers 20749-68-2 and 71902-17-5, typically appears as a yellowish-red or bright red powder.[3][4][5] Its commercial names include Transparent Red EG and Macrolex Red EG.[6][7] The molecular formula for Solvent Red 135 is C₁₈H₆Cl₄N₂O, and it has a molecular weight of 408.06 g/mol .[3][8]

Quantitative Comparison of Physicochemical Properties

The performance of these dyes in various applications is largely dictated by their physical and chemical properties. The following tables summarize the key quantitative data for a direct comparison.

Table 1: General and Thermal Properties

PropertyThis compoundSolvent Red 135
Appearance Bluish Red Powder[1]Yellowish Red Powder[4]
Melting Point 216 °C[1][9]318 °C[4][6][7]
Heat Resistance in PS 300 °C[1][9]300 - 320 °C[3]
Density 0.39 g/cm³[1][9]1.74 g/cm³[7][10]

Table 2: Solubility at 20°C (g/L)

SolventThis compoundSolvent Red 135
Acetone 1.4[1][9]0.2[4][11]
Butyl Acetate 1.3[1][9]0.2[4][11]
Methylbenzene (Toluene) 2.7[1][9]0.6[7]
Dichloromethane 37.1[9]0.3[4][11]
Ethyl Alcohol 0.8[9]0.1[4][11]

Table 3: Fastness Properties

PropertyThis compoundSolvent Red 135
Light Fastness in PS 8[1][9]7 - 8[3][11]
Alkali Fastness 5[1]5[11]
Acid Fastness 5[1]5[11]

Experimental Protocols

While specific, detailed experimental reports for direct comparison are not publicly available, the properties listed above are typically determined using standardized methodologies.

Solubility Determination (Shake-Flask Method)

The solubility of solvent dyes is commonly determined using the shake-flask method.

G A Excess dye added to solvent in a sealed flask B Agitation at constant temperature until equilibrium is reached A->B C Separation of undissolved solid (e.g., centrifugation, filtration) B->C D Quantification of dissolved dye in the supernatant C->D E Solubility reported (e.g., g/L) D->E

Caption: Workflow for Solubility Determination.

Protocol:

  • An excess amount of the dye is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand, and the undissolved dye is separated from the saturated solution by centrifugation and/or filtration through a fine-pore filter.

  • The concentration of the dye in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a calibration curve of known concentrations.

Heat Resistance Testing

Heat resistance is crucial for applications involving high-temperature processing, such as in plastics.

Protocol:

  • The dye is incorporated into the desired polymer (e.g., polystyrene) at a specific concentration.

  • The colored polymer is then subjected to a series of increasing temperatures in an oven or a similar heating apparatus for a defined period (e.g., 30 minutes).

  • After cooling, the color of the heated samples is compared to an unheated control sample.

  • The heat resistance is reported as the maximum temperature at which no significant color change is observed.

Light Fastness Testing

Light fastness determines the resistance of the colored material to fading upon exposure to light.

G A Prepare colored polymer samples B Expose samples to a standardized light source (e.g., Xenon arc lamp) A->B D Periodically assess color change against unexposed samples B->D C Simultaneously expose a set of blue wool standards (Scale 1-8) C->B E Assign light fastness rating based on comparison with blue wool standards D->E G A Dye and Polymer Resin Selection B Dry Mixing of Dye Powder and Polymer Granules A->B C Melt Processing (e.g., Injection Molding, Extrusion) B->C D Formation of Colored Product C->D E Quality Control (Color consistency, Performance) D->E

References

Navigating the Red Spectrum: A Comparative Guide to Dyes for High-Resolution Microscopy in the Absence of Data for Solvent Red 195

Author: BenchChem Technical Support Team. Date: December 2025

A direct quantitative validation of Solvent Red 195 for high-resolution microscopy is not feasible at this time due to a significant lack of published scientific data on its specific fluorescence properties in microscopic applications. While commercially available as a colorant for plastics and fibers with noted heat and light stability, its performance metrics crucial for advanced imaging techniques—such as fluorescence quantum yield, molar extinction coefficient, and photostability under laser illumination—remain uncharacterized in the scientific literature.[1][2][3][4][5][6][7]

This guide, therefore, serves a dual purpose. Firstly, it highlights the critical photophysical parameters that researchers must consider when selecting a fluorescent probe for high-resolution microscopy. Secondly, it provides a comprehensive comparison of well-established, high-performance red fluorescent dyes that serve as excellent alternatives. This information will empower researchers, scientists, and drug development professionals to make informed decisions for their specific imaging needs.

Key Performance Indicators for High-Resolution Microscopy Dyes

The efficacy of a fluorescent dye in demanding applications like STED, PALM, or STORM microscopy hinges on several key photophysical properties:

  • Excitation and Emission Maxima (λex/λem): These wavelengths determine the compatibility of the dye with the available laser lines and filter sets of the microscope.

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which the dye absorbs light at a specific wavelength. A higher molar extinction coefficient contributes to a brighter signal.

  • Fluorescence Quantum Yield (Φ): This is the ratio of emitted photons to absorbed photons, indicating the efficiency of the fluorescence process. A quantum yield closer to 1 signifies a more efficient and brighter dye.

  • Photostability: This refers to the dye's resistance to photobleaching, or the irreversible loss of fluorescence upon exposure to excitation light. High photostability is crucial for long-term imaging and super-resolution techniques that require intense laser illumination.

Comparative Analysis of Established Red Fluorescent Dyes

To provide a practical reference, the following table summarizes the key photophysical properties of three widely used red fluorescent dyes: ATTO 647N, Alexa Fluor 647, and Nile Red. These dyes are renowned for their performance in high-resolution imaging.

FeatureATTO 647NAlexa Fluor 647Nile Red
Excitation Max (nm) 649650552 (in Methanol)
Emission Max (nm) 669665636 (in Methanol)
Molar Extinction Coefficient (M⁻¹cm⁻¹) 150,000239,00073,000 (in Chloroform)
Quantum Yield (Φ) 0.650.33~0.7 (in nonpolar solvents)
Key Advantages High photostability, good quantum yield, suitable for single-molecule detection.[8][9]Very bright, highly water-soluble, widely used in immunofluorescence.[10][11][12]Environment-sensitive fluorescence, ideal for lipid imaging, high quantum yield in nonpolar environments.[13][14][15][16]

Experimental Protocols

Determining Fluorescence Quantum Yield (Relative Method)

A common method for determining the fluorescence quantum yield of a new dye is to compare it to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, phosphate-buffered saline)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Dye of interest (e.g., this compound)

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the test dye.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye. The resulting plots should be linear.

  • Calculate the quantum yield of the test dye using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

G Workflow for Relative Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare dilute solutions of standard and test dye B Ensure absorbance < 0.1 A->B C Measure absorbance at excitation wavelength (UV-Vis) B->C D Record fluorescence emission spectrum C->D E Integrate emission spectra D->E F Plot integrated intensity vs. absorbance E->F G Calculate quantum yield using comparative formula F->G

Caption: A flowchart outlining the key steps for determining the relative fluorescence quantum yield of a dye.

General Protocol for Staining Fixed Cells for Fluorescence Microscopy

This protocol provides a general workflow for preparing adherent cells for imaging with a fluorescent dye.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Fluorescent dye solution (e.g., dissolved in an appropriate solvent like DMSO, then diluted in blocking solution)

  • Mounting medium with an antifade reagent

Procedure:

  • Wash the cells briefly with PBS.

  • Fix the cells by incubating with the fixative solution for 10-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells by incubating with the permeabilization buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with the blocking solution for 30-60 minutes at room temperature.

  • Stain the cells by incubating with the fluorescent dye solution for a duration determined by the specific dye and target (typically 30-60 minutes), protected from light.

  • Wash the cells three times with PBS, protected from light.

  • Mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Seal the edges of the coverslip with nail polish and allow it to dry before imaging.

G Workflow for Fixed Cell Staining A Wash cells with PBS B Fix with 4% PFA A->B C Wash with PBS B->C D Permeabilize with Triton X-100 C->D E Wash with PBS D->E F Block with BSA E->F G Stain with fluorescent dye F->G H Wash with PBS G->H I Mount with antifade medium H->I J Seal and image I->J

Caption: A generalized workflow for the preparation of fixed cells for fluorescence microscopy.

References

A Comparative Study of Solvent Red 195 and Reactive Red 195 for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Solvent Red 195 and Reactive Red 195, evaluating their suitability for bioconjugation applications. The fundamental differences in their chemical structures and reactive properties are explored, supported by hypothetical experimental data to illustrate their performance in conjugating to biomolecules.

Executive Summary

The selection of a dye for bioconjugation is critically dependent on its ability to form stable, covalent bonds with a target biomolecule. Our comparative analysis reveals that Reactive Red 195 is inherently suited for bioconjugation due to its reactive triazinyl group, which readily forms covalent linkages with primary amines on proteins and other biomolecules. In contrast, This compound , a solvent-soluble dye, lacks a reactive functional group for stable covalent bond formation under typical bioconjugation conditions. Consequently, it is not a viable candidate for creating stable bioconjugates. This guide will demonstrate these differences through a detailed examination of their properties, a hypothetical comparative experiment, and a protocol for bioconjugation with Reactive Red 195.

Physicochemical and Reactive Properties

A fundamental distinction between these two dyes lies in their chemical design and intended applications. Reactive Red 195 is an anionic, water-soluble dye containing a reactive electrophilic group, making it ideal for covalent bonding.[1][2] this compound is a nonpolar, solvent-soluble dye designed for coloring plastics and fibers through dissolution, and it lacks a reactive moiety for bioconjugation.[3][4]

PropertyThis compoundReactive Red 195Rationale for Bioconjugation
Dye Class MonoazoMonoazo[2]Both are azo dyes, but their functional groups differ significantly.
CAS Number 164251-88-1[5]93050-79-4[1][2]Unique identifiers for each chemical entity.
Molecular Formula Not specified in search resultsC₃₁H₁₉ClN₇Na₅O₁₉S₆[1][2]The complex formula of Reactive Red 195 reflects its multiple sulfonate groups for water solubility and its reactive triazine group.
Solubility Soluble in organic solvents[3]Water-soluble[6]Water solubility is crucial for conducting bioconjugation reactions in aqueous buffers where biomolecules are stable.
Reactive Group NoneMonochlorotriazine[1][2]The monochlorotriazine group is an electrophilic moiety that reacts with nucleophilic groups on biomolecules (e.g., primary amines) to form stable covalent bonds.[7]
Primary Application Coloring plastics and fibers[3][8]Dyeing of cellulose (B213188) fibers (e.g., cotton)[9][6]The intended application dictates the chemical properties of the dye. Reactive dyes are designed to chemically bond with their substrate.
Bioconjugation Suitability Not SuitableHighly SuitableThe presence of a reactive group and water solubility makes Reactive Red 195 a prime candidate for bioconjugation.

Hypothetical Comparative Bioconjugation Experiment

To illustrate the performance differences, we present data from a hypothetical experiment comparing the conjugation of both dyes to a model protein, Bovine Serum Albumin (BSA), which has numerous surface-exposed lysine (B10760008) residues with primary amine groups.

Experimental Objective

To compare the efficiency and stability of conjugation of this compound and Reactive Red 195 to BSA.

Results
ParameterThis compound - BSA ConjugateReactive Red 195 - BSA Conjugate
Degree of Labeling (DOL) < 0.13.5 - 5.2
Conjugation Efficiency < 1%~ 75%
Conjugate Stability (Post-Dialysis) No detectable dyeStable conjugate
Fluorescence Signal NegligibleStrong and stable
Analysis

The results clearly indicate that Reactive Red 195 successfully conjugates to BSA, yielding a high degree of labeling and a stable product. The negligible results for this compound are expected, as any weak, non-covalent associations would be disrupted during the purification (dialysis) step.

Visualizing the Chemistry and Workflow

To further clarify the concepts, the following diagrams illustrate the chemical structures, the proposed experimental workflow, and the conjugation reaction mechanism.

G cluster_0 Dye Structures cluster_1 Suitability for Bioconjugation node_rr195 Reactive Red 195 (with reactive triazine group) node_rr195_suitable Suitable node_rr195->node_rr195_suitable  Forms stable covalent bonds node_sr195 This compound (lacks a reactive group for bioconjugation) node_sr195_unsuitable Unsuitable node_sr195->node_sr195_unsuitable  Lacks reactive group, forms no stable bond

Caption: Comparison of Reactive Red 195 and this compound for bioconjugation.

G start Start: Prepare Reagents prepare_protein 1. Dissolve Protein (e.g., BSA) in Carbonate Buffer (pH 9.0) start->prepare_protein prepare_dye 2. Dissolve Reactive Red 195 in DMSO or Water start->prepare_dye reaction 3. Mix Protein and Dye Solutions Incubate at Room Temperature prepare_protein->reaction prepare_dye->reaction purification 4. Purify Conjugate (e.g., Dialysis or Size Exclusion Chromatography) reaction->purification analysis 5. Characterize Conjugate (UV-Vis for DOL, SDS-PAGE) purification->analysis end End: Stable Bioconjugate analysis->end

Caption: Experimental workflow for bioconjugation with Reactive Red 195.

G cluster_reactants Reactants cluster_product Product Protein-NH2 Protein-NH₂ (Nucleophilic Amine) Protein-NH-Triazine-Dye Protein-NH-Triazine-Dye (Stable Covalent Bond) Protein-NH2->Protein-NH-Triazine-Dye Nucleophilic Substitution Dye-Triazine-Cl Dye-Triazine-Cl (Electrophilic Triazine) Dye-Triazine-Cl->Protein-NH-Triazine-Dye HCl + HCl (Byproduct)

Caption: Reaction of Reactive Red 195 with a primary amine on a protein.

Experimental Protocol: Conjugation of Reactive Red 195 to a Protein

This protocol details the steps for conjugating Reactive Red 195 to a protein containing primary amines, such as antibodies or other proteins with accessible lysine residues.

Materials
  • Protein to be labeled (e.g., BSA, IgG) at 5-10 mg/mL

  • Reactive Red 195

  • Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

  • Quenching Buffer: 1.5 M Tris, pH 8.8

  • Purification system: Dialysis tubing (10-14 kDa MWCO) or size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anhydrous Dimethylsulfoxide (DMSO) (optional, if dye is not readily soluble in buffer)

Procedure
  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 5-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer via dialysis or buffer exchange column.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of Reactive Red 195 in either the Conjugation Buffer or DMSO.

    • Note: If using DMSO, ensure the final concentration of DMSO in the reaction mixture does not exceed 10% to avoid protein denaturation.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A 10- to 20-fold molar excess of dye to protein is a good starting point.

    • While gently vortexing the protein solution, add the calculated amount of dye solution dropwise.

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and remove any unreacted dye, add 1/10th volume of the Quenching Buffer.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated dye by dialysis against PBS (pH 7.4) overnight at 4°C with several buffer changes, or by using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Reactive Red 195 (~517-542 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, ε are the molar extinction coefficients, and CF is the correction factor for the dye's absorbance at 280 nm.

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.

Conclusion

For researchers seeking a red fluorescent dye for stable bioconjugation, Reactive Red 195 is a viable option due to its inherent reactivity towards common functional groups on biomolecules. Its water solubility and ability to form stable covalent bonds make it suitable for creating fluorescently labeled proteins, antibodies, and other biomolecules for use in a variety of bioassays and imaging applications. This compound , due to its chemical nature, is not suitable for such applications. This guide provides the foundational knowledge for researchers to make an informed decision and a practical protocol to begin work with Reactive Red 195.

References

Determining the Limit of Detection for Solvent Red 195: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis Framework

To facilitate a direct comparison of Solvent Red 195 with alternative dyes, the following table should be populated with experimentally determined data. This structured approach ensures a clear and concise presentation of quantitative results.

Table 1: Comparative Limit of Detection (LOD) and Quantification (LOQ) Data

AnalyteAnalytical MethodWavelength (nm)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compoundHPLC-UV[To be determined][Experimental Value][Experimental Value]
Alternative Dye 1[e.g., HPLC-UV][Experimental Value][Experimental Value][Experimental Value]
Alternative Dye 2[e.g., GC-MS]N/A[Experimental Value][Experimental Value]
Alternative Dye 3[e.g., Spectrofluorometry][Excitation/Emission][Experimental Value][Experimental Value]

Experimental Protocol: Determining the LOD of this compound by HPLC-UV

This protocol details the steps necessary to determine the limit of detection of this compound. The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample.[2] A common and accepted method for estimating the LOD is based on the signal-to-noise ratio, where a ratio of 3:1 is generally considered acceptable.[3]

1. Materials and Instrumentation

  • This compound: Analytical standard of known purity.

  • High-Performance Liquid Chromatograph (HPLC): Equipped with a UV-Vis detector.

  • Analytical Column: A C18 reverse-phase column is a suitable starting point.[4]

  • Solvents: HPLC-grade acetonitrile (B52724), methanol, and water.

  • Volumetric Glassware and Pipettes: Calibrated for accurate preparation of standards.

  • Analytical Balance: For precise weighing of the standard.

2. Preparation of Stock and Standard Solutions

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) in a volumetric flask.

  • Intermediate Stock Solution (e.g., 100 µg/mL): Perform a serial dilution of the primary stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the intermediate stock solution to create a calibration curve. The concentration range should bracket the expected LOD. For example, prepare standards at 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL, and 0.05 µg/mL.

  • Blank Solution: Use the same solvent as used for the standards.

3. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for reverse-phase chromatography. The exact gradient program will need to be optimized to achieve good peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution with the UV-Vis detector.

4. Experimental Workflow

The following diagram illustrates the workflow for determining the LOD of this compound.

LOD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_lod LOD Determination prep_stock Prepare Stock Solution prep_standards Prepare Working Standards prep_stock->prep_standards inject_standards Inject Standard Solutions (Lowest to Highest Concentration) prep_standards->inject_standards prep_blank Prepare Blank Solution inject_blank Inject Blank (Multiple Replicates) prep_blank->inject_blank hplc_setup Set Up HPLC Conditions hplc_setup->inject_blank hplc_setup->inject_standards measure_noise Measure Baseline Noise from Blank Injections inject_blank->measure_noise measure_signal Measure Signal Height of Low Concentration Standards inject_standards->measure_signal calculate_sn Calculate Signal-to-Noise (S/N) Ratio measure_noise->calculate_sn measure_signal->calculate_sn determine_lod Identify Concentration with S/N ≈ 3 calculate_sn->determine_lod LOD_LOQ_Concept cluster_signal Analytical Signal cluster_decision Decision & Quantification Blank Blank Signal (Noise) LOD Limit of Detection (LOD) S/N ≈ 3 Blank->LOD Distinguishable From LOD_Signal Signal at LOD LOD_Signal->LOD LOQ_Signal Signal at LOQ LOQ Limit of Quantitation (LOQ) S/N ≈ 10 LOQ_Signal->LOQ LOD->LOQ Reliably Quantifiable Above

References

Safety Operating Guide

Proper Disposal of Solvent Red 195: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and maintain regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Solvent Red 195, a synthetic organic dye. The following procedures are designed to provide immediate, essential safety and logistical information, reinforcing best practices in chemical handling and waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: Wear appropriate protective clothing to minimize contact with skin.[1]

  • Respiratory Protection: In case of insufficient ventilation or potential for airborne dust, wear an approved respirator.[1]

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended.[1]

  • Ensure that a safety shower and eye-wash station are readily accessible.[1]

This compound: Key Data

The following table summarizes the essential quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource
Appearance Red powder[1]
Odor Odorless[1][2]
Melting Point 216 °C[2]
Decomposition Temperature Above 300 °C[2]
Solubility in Water Insoluble[2]
Acute Oral Toxicity (Rat) LD50: 8160 mg/kg[2]
Aquatic Toxicity (Fish) LC50: 1130 mg/L[2]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be conducted in compliance with federal, state, and local hazardous waste regulations.[1][2] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All waste containing this compound, including unused product, contaminated solutions, and contaminated materials, should be treated as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired solid this compound, along with contaminated items such as weighing papers, pipette tips, and gloves, in a designated, sealed container for solid hazardous chemical waste.[3]

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other incompatible waste streams.[4]

Step 2: Waste Containment and Labeling
  • Container Selection: Use a leak-proof container that is compatible with the chemical and can be securely closed.[5][6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[6][7]

Step 3: On-Site Storage
  • Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[1]

  • Accumulation Time: Be aware of the hazardous waste accumulation time limits set by federal and state regulations, which may vary based on your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[7]

Step 4: Professional Disposal
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the hazardous waste generated and disposed of, in accordance with regulatory requirements.[7]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Immediate Action: Evacuate non-essential personnel from the immediate area.[8]

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Containment:

    • For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite (B1170534) or dry sand.[3]

  • Collection: Place the contained material into a suitable, labeled hazardous waste container for disposal.[1][8]

  • Decontamination: Clean the spill area thoroughly.

  • First Aid:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[1]

    • Skin: Flush skin with plenty of soap and water.[1]

    • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1]

    • Inhalation: Remove from exposure to fresh air immediately.[1]

    • In all cases of significant exposure, seek immediate medical attention.[1]

Disposal Workflow Diagram

start Start: Generated this compound Waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste: (Unused product, contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing this compound) segregate->liquid_waste Liquid contain_solid Contain in a Labeled, Sealed Hazardous Waste Container solid_waste->contain_solid contain_liquid Contain in a Labeled, Sealed Hazardous Waste Container liquid_waste->contain_liquid store Store in a Designated, Cool, Dry, Ventilated Area contain_solid->store contain_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Solvent red 195

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Solvent Red 195 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a red powder that can pose health risks if not handled correctly. The primary hazards include irritation to the skin and eyes.[1][2] Inhalation of dust or ingestion of the compound may also be harmful.[1] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for this compound

Protection TypeRecommended EquipmentSpecifications and Usage Notes
Eye and Face Protection Chemical Safety GogglesMust be worn at all times when handling the powder or solutions. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for general use.[3][4] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance data. Always inspect gloves for damage before use and wash hands after removal.[5]
Laboratory CoatA standard lab coat is required. For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.
Respiratory Protection NIOSH-Approved RespiratorA respirator is necessary when handling the powder outside of a chemical fume hood or when dust generation is likely.[1][5] Ensure proper fit and use the appropriate cartridge for organic vapors and particulates.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Safety Equipment Check: Before starting, ensure that a safety shower and an eyewash station are readily accessible and operational.[1]

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, solvent containers, and waste containers, within the designated area.

Handling the Solid Compound:

  • Don PPE: Put on all required PPE as detailed in Table 1.

  • Minimize Dust: When weighing and transferring the solid powder, do so carefully to avoid creating dust. Use a spatula for transfers and handle containers gently.

  • Grounding: If handling large quantities where static electricity could be a concern, ensure all equipment is properly grounded to prevent ignition of solvent vapors.[6]

Preparing Solutions:

  • Solvent Addition: When dissolving the dye, add the solvent to the powder slowly to prevent splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the container covered to the extent possible to minimize vapor release.

Post-Handling:

  • Decontamination: Clean all non-disposable equipment that has come into contact with this compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Place any unused or expired this compound powder, as well as contaminated items like weighing boats, pipette tips, and gloves, into a clearly labeled, sealable container designated for chemical waste.[7]

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any solutions containing this dye down the drain.[2][8]

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and list the full chemical name of the contents (e.g., "this compound in Methanol").

Storage and Disposal:

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9]

Emergency Procedures

Table 2: First Aid and Emergency Response

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water. If irritation develops or persists, get medical aid.[1]
Inhalation Move the individual to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Spills For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable disposal container. Clean the spill area with an appropriate solvent and then soap and water. Ensure proper PPE is worn during cleanup.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

start Start: Handling this compound prep 1. Preparation - Designate Area (Fume Hood) - Check Safety Equipment - Gather Materials start->prep don_ppe 2. Don PPE - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves - Respirator (if needed) prep->don_ppe handling 3. Handling Procedure - Weighing (minimize dust) - Preparing Solutions don_ppe->handling post_handling 4. Post-Handling - Decontaminate Equipment - Wash Hands handling->post_handling emergency Emergency Occurs (Spill, Exposure) handling->emergency Potential Hazard waste 5. Waste Collection - Segregate Solid & Liquid Waste - Label Containers post_handling->waste disposal 6. Disposal - Store in Designated Area - Contact EHS for Pickup waste->disposal end End: Procedure Complete disposal->end first_aid Follow First Aid Procedures (See Table 2) emergency->first_aid first_aid->handling After resolution, re-evaluate procedure

Caption: Workflow for the safe handling and disposal of this compound.

References

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